molecular formula C16H17BrClNO2 B151075 SKF 81297 hydrobromide CAS No. 67287-39-2

SKF 81297 hydrobromide

Cat. No.: B151075
CAS No.: 67287-39-2
M. Wt: 370.7 g/mol
InChI Key: RMIJGBMRNYUZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SKF-81297 is a dopamine D1-like receptor agonist.

Properties

IUPAC Name

9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIJGBMRNYUZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042604
Record name SKF 81297 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67287-39-2
Record name SKF-81297 hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 81297 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-81297 HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L86RFQ3NSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of SKF 81297 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Gaithersburg, MD – In a comprehensive examination of the dopamine D1 receptor agonist SKF 81297 hydrobromide, a new technical guide details the compound's intricate mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its biased agonism, downstream signaling cascades, and off-target effects, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.

This compound is a potent and selective agonist for the dopamine D1-like receptor family, which primarily includes the D1 and D5 receptors. Its primary mechanism of action involves the activation of these G protein-coupled receptors (GPCRs), leading to the stimulation of downstream signaling pathways crucial for various physiological processes, including motor control, reward, and cognition.

Core Mechanism: Biased Agonism at the Dopamine D1 Receptor

SKF 81297 exhibits significant functional selectivity, or biased agonism, at the dopamine D1 receptor. This means it preferentially activates one downstream signaling pathway over another. Specifically, SKF 81297 is a potent agonist of the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase, which in turn synthesizes cyclic adenosine monophosphate (cAMP). In contrast, it is a significantly less potent activator of the β-arrestin recruitment pathway.[1] This biased signaling is a key feature of SKF 81297's pharmacological profile.

The D1 receptor couples to both Gαs and Gαolf G-proteins to stimulate adenylyl cyclase.[2] Studies have shown that SKF 81297 is a full agonist for both Gαs and Gαolf engagement, with comparable efficacy to dopamine.

Quantitative Analysis of Receptor Binding and Functional Potency

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency across different signaling pathways.

Receptor Ligand Ki (nM) Species Assay Type
Dopamine D1[³H]-SCH2339015HumanRadioligand Binding
Dopamine D1[³H]-SCH233901.99RatRadioligand Binding
Dopamine D2[³H]-Raclopride>1000HumanRadioligand Binding

Table 1: Receptor Binding Affinity (Ki) of SKF 81297

Pathway EC50 (nM) Emax (% of Dopamine or Control) Cell Line
Gs-cAMP Accumulation4.7100%HEK293
Gs-cAMP Accumulation1.4Not ReportedHEK293
Gαs Engagement1.9496.46%Not Specified
Gαolf Engagement0.5298.40%Not Specified
β-arrestin 2 Recruitment360100%HEK293
β-arrestin 2 Recruitment9500Not ReportedCHOK1
β-arrestin Translocation1778Not ReportedHTLA

Table 2: Functional Potency (EC50) and Efficacy (Emax) of SKF 81297

Downstream Signaling Cascades

Activation of the D1 receptor by SKF 81297 initiates a cascade of intracellular events beyond cAMP production. One of the key downstream effectors is the Extracellular signal-regulated kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.

ERK1/2 Phosphorylation

Studies have demonstrated that SKF 81297 induces the phosphorylation of ERK1 and ERK2 (p44 and p42 MAP kinase, respectively) in various brain regions, including the striatum and prefrontal cortex.[3][4] This effect is dependent on D1 receptor activation and can be blocked by D1 receptor antagonists. The activation of the ERK pathway is thought to play a role in the long-term effects of D1 receptor stimulation, including synaptic plasticity and gene expression.[5]

Off-Target Effects: Modulation of NMDA Receptors

Interestingly, recent research has revealed that SKF 81297 can directly modulate N-methyl-D-aspartate (NMDA) receptor currents independently of D1 receptor activation.[6][7] It has been shown to potentiate NMDA currents mediated by GluN2A and GluN2B subunits, while inhibiting currents from GluN2C and GluN2D-containing receptors.[6][7] This bidirectional modulation of NMDA receptors represents a significant off-target effect that should be considered when interpreting experimental results.

Experimental Protocols

This section provides a detailed overview of the methodologies used to characterize the mechanism of action of SKF 81297.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SKF 81297 for dopamine receptors.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the target dopamine receptor (e.g., HEK293 cells) or from brain tissue.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-SCH23390 for D1 receptors) and varying concentrations of unlabeled SKF 81297.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of SKF 81297 that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of SKF 81297 in stimulating the Gs/adenylyl cyclase pathway.

Protocol:

  • Cell Culture: Cells expressing the dopamine D1 receptor (e.g., HEK293 cells) are cultured in appropriate media.

  • Stimulation: Cells are treated with varying concentrations of SKF 81297 for a defined period.

  • Lysis: Cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is quantified using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.

  • Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

Objective: To assess the ability of SKF 81297 to promote the interaction between the D1 receptor and β-arrestin.

Protocol:

  • Cell Line: A specialized cell line is used that co-expresses the D1 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary fragment.

  • Stimulation: Cells are treated with varying concentrations of SKF 81297.

  • Recruitment and Signal Generation: Agonist binding induces the recruitment of β-arrestin to the receptor, bringing the two fusion protein fragments into close proximity. This allows for the reconstitution of the active enzyme or protein, generating a detectable signal (e.g., luminescence or fluorescence).

  • Detection: The signal is measured using a plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To determine the effect of SKF 81297 on the phosphorylation of ERK1/2.

Protocol:

  • Cell or Tissue Treatment: Cells or animals are treated with SKF 81297 for a specific duration.

  • Protein Extraction: Proteins are extracted from the cells or brain tissue.

  • SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Signal Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

  • Quantification: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the relative increase in phosphorylation.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with SKF 81297's mechanism of action.

SKF81297_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling cluster_off_target Off-Target Effect SKF81297 SKF81297 D1R Dopamine D1 Receptor SKF81297->D1R Binds to NMDAR NMDA Receptor SKF81297->NMDAR Modulates (D1R-Independent) Gs_olf Gαs/olf D1R->Gs_olf Activates (Strongly) beta_Arrestin β-Arrestin D1R->beta_Arrestin Recruits (Weakly) AC Adenylyl Cyclase Gs_olf->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ERK1_2_arr ERK1/2 PKA->ERK1_2_arr Phosphorylates (indirectly) beta_Arrestin->ERK1_2_arr Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺) NMDAR->Ion_Flux

Caption: Signaling pathways activated by this compound.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and SKF 81297 Prepare_Membranes->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Experimental workflow for a radioligand binding assay.

Functional_Assay_Workflow Start Start Culture_Cells Culture D1 Receptor- Expressing Cells Start->Culture_Cells Treat_Cells Treat Cells with Varying [SKF 81297] Culture_Cells->Treat_Cells Lyse_or_Measure Lyse Cells (cAMP) or Measure Signal (β-Arrestin) Treat_Cells->Lyse_or_Measure Quantify Quantify cAMP or Luminescence/Fluorescence Lyse_or_Measure->Quantify Analyze Analyze Data (EC50, Emax) Quantify->Analyze End End Analyze->End

References

A Technical Guide to the Dopamine D1 Receptor Selectivity of SKF 81297 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of the benzazepine derivative, SKF 81297 hydrobromide. A potent and widely utilized research tool, SKF 81297's pharmacological profile is critical for the accurate interpretation of experimental results in neuroscience and drug discovery. This document synthesizes available binding affinity and functional potency data, details common experimental methodologies, and illustrates key signaling pathways and workflows.

Core Data Presentation: Binding Affinity and Functional Potency

The selectivity of this compound is primarily defined by its high affinity for the dopamine D1 receptor compared to other dopamine receptor subtypes and various other neurotransmitter receptors. The following tables summarize the quantitative data available from publicly accessible databases and scientific literature.

Table 1: Receptor Binding Affinity Profile of SKF 81297

This table presents the inhibitory constant (Ki) values of SKF 81297 at the human dopamine D1 receptor and a panel of other receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetKi (nM)SpeciesRadioligandSource
Dopamine D1 1.9 Rat-[1]
Dopamine D1 15 Human[³H]-SCH23390[2]
Dopamine D21,272--[1]
Dopamine D3>10,000--[1]
Serotonin 5-HT2A955--[1]
Adrenergic α2509--[1]

Data presented as Ki [nM], where a lower value indicates higher affinity.

Based on the available data, SKF 81297 exhibits a high degree of selectivity for the D1 receptor. The binding affinity for the D1 receptor is approximately 670-fold higher than for the D2 receptor and significantly greater than for the D3, 5-HT2A, and α2 adrenergic receptors.[1]

Table 2: Functional Potency of SKF 81297 at the Human Dopamine D1 Receptor

This table outlines the half-maximal effective concentration (EC50) of SKF 81297 in various functional assays, indicating its potency as a D1 receptor agonist.

Assay TypeEC50 (nM)Cellular SystemSource
cAMP Accumulation 4.7 HEK293 cells[2]
β-arrestin Recruitment360HEK293 cells[2]
β-arrestin Translocation1778HTLA cells[2]

Data presented as EC50 [nM], where a lower value indicates higher potency.

The data demonstrates that SKF 81297 is a potent agonist for G-protein-mediated signaling, as evidenced by the low nanomolar EC50 value in the cAMP accumulation assay.[2] The higher EC50 values in β-arrestin recruitment and translocation assays suggest that SKF 81297 may exhibit functional selectivity, preferentially activating G-protein signaling pathways over β-arrestin-mediated pathways.

Key Signaling and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to determine selectivity, the following diagrams illustrate the canonical D1 receptor signaling pathway and a typical experimental workflow for assessing binding affinity.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs Protein (α, β, γ subunits) D1R->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Catalyzes Gs->AC Activates SKF81297 SKF 81297 SKF81297->D1R Binds & Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane 1. Prepare cell membranes expressing the receptor of interest Incubate 4. Incubate membranes, radioligand, and SKF 81297 together Membrane->Incubate Radioligand 2. Prepare radioligand (e.g., [³H]-SCH23390) Radioligand->Incubate Compound 3. Prepare serial dilutions of SKF 81297 Compound->Incubate Filter 5. Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Scintillation 6. Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analysis 7. Plot data and calculate IC₅₀ and Kᵢ values Scintillation->Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the selectivity of SKF 81297.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound like SKF 81297 by measuring its ability to displace a known radioligand from a receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with the human dopamine D1 receptor) are harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

  • The supernatant is then ultracentrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

  • The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for the D1 receptor) typically at a concentration close to its Kd value.

    • A range of concentrations of the unlabeled test compound (SKF 81297).

    • The cell membrane preparation.

  • Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand (e.g., 10 µM Butaclamol).

  • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • The filters are then dried, and a scintillation cocktail is added.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression analysis to generate a dose-response curve.

  • The concentration of SKF 81297 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of an agonist like SKF 81297 to stimulate the D1 receptor, which is coupled to the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).

1. Cell Culture and Plating:

  • A cell line stably expressing the dopamine D1 receptor (e.g., CHO-K1 or HEK293) is cultured under standard conditions.

  • The cells are seeded into 96-well or 384-well plates and allowed to adhere and grow to a suitable confluency.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.

  • The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent the degradation of newly synthesized cAMP.

  • A range of concentrations of SKF 81297 is added to the wells.

  • The plates are incubated at 37°C for a specified time (e.g., 15-30 minutes) to allow for receptor stimulation and cAMP production.

3. Cell Lysis and cAMP Detection:

  • The stimulation is terminated by lysing the cells.

  • The intracellular cAMP concentration is then measured using a variety of methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where fluorescently labeled cAMP competes with the sample cAMP for binding to a specific antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses antibodies and a colorimetric or chemiluminescent substrate to quantify cAMP.

    • AlphaScreen: A bead-based immunoassay that generates a chemiluminescent signal.

4. Data Analysis:

  • The raw data (e.g., fluorescence or luminescence intensity) is converted to cAMP concentrations based on a standard curve.

  • The data is then plotted against the logarithm of the agonist (SKF 81297) concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of SKF 81297 that produces 50% of the maximal response.

Conclusion

This compound is a highly selective and potent dopamine D1 receptor agonist. Its pharmacological profile, characterized by a significantly higher affinity and functional potency at the D1 receptor compared to other dopamine receptor subtypes and related GPCRs, makes it an invaluable tool for elucidating the physiological and pathological roles of D1 receptor signaling. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers employing SKF 81297 in their studies. It is, however, important to note that at higher concentrations, off-target effects at other receptors, such as NMDA receptors, have been reported and should be considered in the interpretation of experimental outcomes.[3]

References

The Dopamine D1 Receptor Agonist SKF 81297 Hydrobromide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptor family (D1 and D5 receptors). As a centrally active compound, it readily crosses the blood-brain barrier following systemic administration, making it a valuable tool in neuroscience research. This technical guide provides an in-depth overview of the pharmacological properties, key research applications, and detailed experimental protocols for this compound, intended to facilitate its effective use in preclinical studies.

Pharmacological Profile

SKF 81297 is a high-efficacy agonist at D1-like receptors, demonstrating significant selectivity over other dopamine receptor subtypes and other neurotransmitter receptors. Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[1][2]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at various receptors, compiled from multiple studies.

Receptor/TargetAssay TypeSpeciesKi (nM)EC50 (nM)Reference(s)
Dopamine D1 ReceptorRadioligand Binding ([3H]-SCH23390)Human15-[3]
Dopamine D1 ReceptorRadioligand BindingRat1.99-[3]
Dopamine D1 ReceptorcAMP Accumulation (Gs-cAMP Glosensor)Human-4.7[3]
Dopamine D1 Receptorβ-arrestin Recruitment (Tango)Human-360[3]
Dopamine D5 ReceptorcAMP Accumulation (Gs-cAMP Glosensor)Human-1.4[3]
Dopamine D2 ReceptorRadioligand BindingN/A1,272-[2]
Dopamine D3 ReceptorRadioligand BindingN/A>10,000-[2]
Serotonin 5-HT2A ReceptorRadioligand BindingN/A955-[2]
Adrenergic α2 ReceptorRadioligand BindingN/A509-[2]

Core Research Applications

This compound is extensively used to investigate the role of D1 receptor signaling in various physiological and pathological processes.

Motor Function and Parkinson's Disease Models

A primary application of SKF 81297 is in the study of motor control, particularly in animal models of Parkinson's disease. In unilaterally 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodents and non-human primates, systemic administration of SKF 81297 induces contralateral rotations, a behavioral marker of dopamine receptor stimulation in the denervated striatum.[4][5] These studies are crucial for evaluating the potential of D1 receptor agonists as a therapeutic strategy for Parkinson's disease.

Learning, Memory, and Cognition

D1 receptors are highly expressed in the prefrontal cortex and hippocampus, brain regions critical for cognitive functions. SKF 81297 is used to probe the role of D1 receptor activation in learning, memory, and executive functions. For instance, it has been shown to modulate working memory and cognitive flexibility in various behavioral paradigms.

Interaction with the Glutamatergic System

There is a significant body of research focused on the interplay between dopamine D1 receptors and the glutamatergic system, particularly NMDA receptors. SKF 81297 has been shown to modulate NMDA receptor currents, an effect that can be both D1 receptor-dependent and -independent.[6][7] This interaction is thought to be a key mechanism underlying dopamine's role in synaptic plasticity. Some research indicates that SKF 81297 can potentiate NMDA receptor currents through GluN2A and GluN2B subunits, while inhibiting currents through GluN2C and GluN2D subunits, independent of D1 receptor activation.[6]

Seizure Activity

High doses of SKF 81297 have been shown to induce seizure activity in rodents. This effect is associated with the activation of the extracellular signal-regulated kinase (ERK) pathway in the hippocampus. This application allows for the investigation of the molecular mechanisms underlying dopamine-mediated neuronal hyperexcitability.

Signaling Pathways

The activation of D1-like receptors by SKF 81297 initiates several downstream signaling cascades. The canonical pathway involves the activation of Gαs/olf, leading to the stimulation of adenylyl cyclase and a subsequent increase in cAMP levels. cAMP, in turn, activates PKA, which phosphorylates a multitude of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[1][2] Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1), thereby amplifying PKA-mediated signaling.[2]

Another important signaling pathway engaged by SKF 81297 is the ERK pathway. D1 receptor activation can lead to the phosphorylation and activation of ERK1/2, which can then translocate to the nucleus to regulate gene expression. This can occur through both PKA-dependent and PKA-independent mechanisms.

D1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SKF_81297 SKF 81297 D1R D1 Receptor SKF_81297->D1R binds G_alpha Gαs/olf D1R->G_alpha activates Raf Raf D1R->Raf activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_alpha->AC activates PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (Thr34) PKA_substrates PKA Substrates PKA->PKA_substrates phosphorylates CREB pCREB PKA->CREB phosphorylates PP1 PP1 DARPP32->PP1 inhibits ERK pERK1/2 ERK->CREB phosphorylates MEK MEK MEK->ERK phosphorylates Raf->MEK phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Dopamine D1 Receptor Signaling Pathways

The interaction between D1 and NMDA receptors is a critical area of investigation. This can occur through direct protein-protein interactions or be mediated by downstream signaling molecules.

D1_NMDA_Interaction cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm SKF_81297 SKF 81297 D1R D1 Receptor SKF_81297->D1R activates NMDAR NMDA Receptor (GluN2B) SKF_81297->NMDAR directly modulates (D1-independent) PKA PKA D1R->PKA activates Ca_ion Ca²⁺ NMDAR->Ca_ion influx Downstream Downstream Signaling Ca_ion->Downstream PKA->NMDAR modulates (D1-dependent)

SKF 81297 Interaction with NMDA Receptors

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the measurement of extracellular dopamine levels in the striatum of a freely moving rat following systemic administration of SKF 81297.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12, 2mm membrane)

  • Syringe pump and liquid swivel

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.2-7.4

  • This compound

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the striatum (AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

    • Allow for a 90-120 minute equilibration period to establish a stable baseline.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer SKF 81297 (e.g., 0.1-1.0 mg/kg, s.c. or i.p.).

    • Continue collecting dialysate samples for at least 2 hours post-injection.

  • Dopamine Analysis by HPLC-ED:

    • Analyze the dialysate samples using an HPLC-ED system.

    • A typical mobile phase consists of a phosphate/citrate buffer with methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate).

    • The electrochemical detector potential is typically set at +0.65 V.

    • Quantify dopamine levels by comparing peak heights or areas to a standard curve.

Microdialysis_Workflow cluster_surgery Surgery cluster_experiment Microdialysis cluster_analysis Analysis Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic_Surgery Anesthesia->Stereotaxic_Surgery Guide_Cannula_Implantation Guide_Cannula_Implantation Stereotaxic_Surgery->Guide_Cannula_Implantation Recovery Recovery Guide_Cannula_Implantation->Recovery ≥48h Probe_Insertion Probe_Insertion Recovery->Probe_Insertion Equilibration Equilibration Probe_Insertion->Equilibration 90-120 min Baseline_Collection Baseline_Collection Equilibration->Baseline_Collection ≥3 samples SKF_81297_Administration SKF_81297_Administration Baseline_Collection->SKF_81297_Administration Post_Injection_Collection Post_Injection_Collection SKF_81297_Administration->Post_Injection_Collection ≥2 hours HPLC_ED_Analysis HPLC_ED_Analysis Post_Injection_Collection->HPLC_ED_Analysis Data_Quantification Data_Quantification HPLC_ED_Analysis->Data_Quantification

In Vivo Microdialysis Experimental Workflow
Locomotor Activity Assessment

This protocol outlines the procedure for measuring changes in locomotor activity in rodents following SKF 81297 administration.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Locomotor activity chambers (e.g., clear Perspex chambers with infrared beams)[8]

  • This compound

  • Vehicle (e.g., saline)

Procedure:

  • Habituation:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Place each animal in a locomotor activity chamber for a 30-60 minute habituation period to allow exploration to subside.

  • Drug Administration:

    • Remove the animals from the chambers and administer SKF 81297 (e.g., 0.1-3.0 mg/kg, i.p. or s.c.) or vehicle.

    • Immediately return the animals to the same chambers.

  • Data Acquisition:

    • Record locomotor activity (e.g., beam breaks, distance traveled) for 60-120 minutes post-injection.

    • Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.

In Vitro Electrophysiology in Brain Slices

This protocol describes the recording of neuronal activity in acute brain slices to study the effects of SKF 81297 on synaptic transmission and neuronal excitability.

Materials:

  • Rodent brain (e.g., prefrontal cortex, striatum, hippocampus)

  • Vibrating microtome (vibratome)

  • N-methyl-D-glucamine (NMDG) or sucrose-based artificial cerebrospinal fluid (aCSF) for slicing[9]

  • Standard aCSF for recording

  • Electrophysiology rig with amplifier, micromanipulators, and data acquisition system

  • Glass recording pipettes

  • This compound

Procedure:

  • Slice Preparation:

    • Rapidly dissect the brain in ice-cold, oxygenated NMDG- or sucrose-based aCSF.

    • Cut coronal or sagittal slices (e.g., 300 µm thick) using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for a recovery period of at least 60 minutes.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at room temperature or 32-34°C.

    • Perform whole-cell patch-clamp or field potential recordings from neurons in the region of interest.

    • Establish a stable baseline recording for at least 10 minutes.

    • Bath-apply SKF 81297 (e.g., 1-10 µM) to the slice and record the changes in neuronal activity (e.g., synaptic currents, firing rate).

Western Blotting for pERK/ERK

This protocol details the measurement of ERK phosphorylation as an indicator of D1 receptor-mediated signaling.

Materials:

  • Brain tissue or cultured cells treated with SKF 81297

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Homogenize brain tissue or lyse cultured cells in ice-cold lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution) overnight at 4°C.[10]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane to remove the pERK antibodies.

    • Re-probe the membrane with the primary antibody against tERK to normalize for protein loading.

    • Quantify band intensities using densitometry software.

Conclusion

This compound remains an indispensable pharmacological tool for elucidating the complex roles of dopamine D1 receptor signaling in the central nervous system. Its high selectivity and in vivo activity make it suitable for a wide range of research applications, from investigating fundamental synaptic mechanisms to exploring potential therapeutic avenues for neurological and psychiatric disorders. By providing detailed pharmacological data and experimental protocols, this guide aims to support researchers in the rigorous and effective use of SKF 81297 in their preclinical studies.

References

SKF 81297 Hydrobromide: A Technical Guide for the Selective D1 Dopamine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SKF 81297 hydrobromide, a potent and selective agonist for the D1-like dopamine receptors. This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways to support its use in preclinical research and drug development.

Introduction

This compound is a classic and widely utilized pharmacological tool for investigating the role of the D1 dopamine receptor in various physiological and pathological processes.[1][2] As a benzazepine derivative, it exhibits high affinity and selectivity for the D1-like receptor family (D1 and D5 receptors), making it an invaluable agent for elucidating the downstream effects of D1 receptor activation.[3][4] The D1 receptor, a Gαs/olf-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, where it modulates motor control, reward, motivation, and cognitive functions.[5][6]

Physicochemical Properties

PropertyValueReference
Chemical Name (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol hydrobromide[1][3]
Molecular Formula C₁₆H₁₆ClNO₂·HBr[2][3]
Molecular Weight 370.67 g/mol [1][2]
CAS Number 67287-39-2[2]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming.[2]
Storage Desiccate at +4°C.[2]

Quantitative Pharmacological Data

The selectivity of SKF 81297 for the D1-like receptors over other dopamine receptor subtypes is a key feature. The following table summarizes its binding affinity (Ki) and functional potency.

ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki) D1-like1.9 nMRadioligand Binding Assay[3]
Functional Potency (IC₅₀) D1-like825.4 ± 128.8 nMElectrophysiology (Na+ current reduction)[7]
Functional Potency (EC₅₀) D1/D2 Heteromer147.6 ± 46.9 nMCalcium Mobilization[8]

Note: Potency values can vary significantly depending on the specific assay, cell type, and experimental conditions used.

Mechanism of Action and Signaling Pathways

SKF 81297 acts as an agonist at the D1 dopamine receptor, initiating a cascade of intracellular signaling events. The canonical pathway involves the activation of a stimulatory G-protein (Gαs or Gαolf), which in turn stimulates adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP).[5][9] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[9][10]

Activation of the D1 receptor can also lead to G-protein-independent signaling through the recruitment of β-arrestin, and can activate other G-proteins such as Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[8][9][10]

Figure 1: D1 Receptor Signaling Pathways

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of SKF 81297 for the D1 dopamine receptor.

Objective: To measure the displacement of a radiolabeled D1 antagonist by increasing concentrations of unlabeled SKF 81297.

Materials:

  • Cell membranes prepared from cells expressing the human D1 dopamine receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-SCH23390 (a selective D1 antagonist).

  • This compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM Butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, cell membranes (typically 10-50 µg protein per well), and varying concentrations of SKF 81297.

  • Radioligand Addition: Add [³H]-SCH23390 at a concentration near its Kd (e.g., 0.2-0.5 nM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of SKF 81297. Fit the data to a one-site competition curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents plate_setup Plate Setup (Add membranes, SKF 81297, and [³H]-SCH23390 to wells) prepare_reagents->plate_setup incubation Incubate (e.g., 60-90 min at RT) plate_setup->incubation filtration Rapid Filtration (Separate bound from free ligand) incubation->filtration washing Wash Filters (Remove non-specific binding) filtration->washing counting Scintillation Counting (Measure radioactivity) washing->counting analysis Data Analysis (Calculate IC₅₀ and Ki) counting->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow
cAMP Functional Assay (TR-FRET)

This protocol measures the ability of SKF 81297 to stimulate cAMP production, a functional readout of D1 receptor activation.[13]

Objective: To quantify the increase in intracellular cAMP levels in response to SKF 81297 treatment.

Materials:

  • CHO-K1 cells stably expressing the human D1 dopamine receptor.

  • Culture Medium: Ham's F-12K with 10% FBS.

  • Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.

  • This compound.

  • TR-FRET cAMP assay kit (e.g., from Revvity).

  • 384-well white microplates.

  • Plate reader capable of TR-FRET.

Procedure:

  • Cell Preparation: Culture CHO-K1-D1 cells to 80-90% confluency. Harvest and resuspend the cells in Stimulation Buffer to the desired density (e.g., 0.5 x 10⁶ cells/mL).

  • Compound Addition: Add various concentrations of SKF 81297 to the wells of the 384-well plate. Include a vehicle control for basal cAMP levels.

  • Cell Addition: Add the cell suspension to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for agonist stimulation and cAMP production.

  • Lysis and Detection: Add the lysis buffer and TR-FRET reagents (cryptate-labeled anti-cAMP antibody and d2-labeled cAMP analog) as per the kit manufacturer's instructions.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

  • Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission signals, which is inversely proportional to the amount of cAMP produced. Plot the signal ratio against the log concentration of SKF 81297 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[13][14]

In Vivo Applications

SKF 81297 is centrally active following systemic administration and has been used in numerous in vivo studies to investigate the role of D1 receptors in behavior.[1][2] For instance, it has been shown to stimulate motor behavior in animal models of Parkinson's disease and to modulate cognitive functions.[4][15][16] Dosing in rodents typically ranges from 0.05 to 10 mg/kg, administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[17][18][19]

Selectivity Considerations

While SKF 81297 is highly selective for D1-like receptors, it's important to note that at higher concentrations, it may exhibit activity at other receptors. Furthermore, some studies suggest that SKF 81297 can modulate NMDA receptor currents independently of D1 receptor activation.[20][21] Therefore, it is crucial to use appropriate concentrations and include control experiments with selective antagonists (e.g., SCH23390 for D1 receptors) to confirm that the observed effects are indeed mediated by D1 receptor activation.[7]

Conclusion

This compound remains a cornerstone tool for researchers in neuroscience and pharmacology. Its well-characterized profile as a selective D1 receptor agonist, combined with its in vivo activity, makes it an essential compound for dissecting the complex roles of the D1 dopamine system in health and disease. This guide provides the foundational knowledge and protocols necessary for its effective use in a research setting.

References

The Dopamine D1 Receptor Agonist SKF 81297 Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 81297 hydrobromide, chemically known as (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide, is a potent and selective agonist for the dopamine D1-like receptor family (D1 and D5 receptors).[1][2][3] Since its development, it has become an invaluable pharmacological tool for elucidating the role of D1 receptor signaling in various physiological and pathological processes within the central nervous system. This technical guide provides an in-depth overview of the discovery, history, pharmacological properties, and key experimental methodologies associated with this compound. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Chemical Name(±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide[2]
Molecular FormulaC₁₆H₁₆ClNO₂.HBr
Molecular Weight370.67 g/mol
CAS Number67287-39-2
Purity≥98% (HPLC)[2]
SolubilitySoluble to 100 mM in DMSO and to 10 mM in water with gentle warming.

Pharmacological Profile

Binding Affinity

This compound is characterized by its high affinity for the dopamine D1-like receptors. The following table summarizes its binding affinities (Ki) for various neurotransmitter receptors.

ReceptorKi (nM)SpeciesRadioligandReference(s)
Dopamine D11.9Rat[³H]-SCH 23390[3]
Dopamine D115Human[³H]-SCH 23390[7]
Dopamine D515HumanNot Specified[7]
Dopamine D21272Not SpecifiedNot Specified[8]
Dopamine D3>10,000Not SpecifiedNot Specified[8]
Serotonin 5-HT2A955Not SpecifiedNot Specified[8]
Adrenergic α2509Not SpecifiedNot Specified[8]
Functional Activity

SKF 81297 acts as a full agonist at the D1 receptor, stimulating downstream signaling pathways. The table below presents its functional potency (EC50) in various in vitro assays.

AssayEC50 (nM)Cell LineMeasured ResponseReference(s)
cAMP Accumulation4.7HEK293Gs-cAMP Glosensor assay[7]
β-arrestin Recruitment360HEK293PRESTO-Tango assay[7]
β-arrestin Recruitment9500CHOK1Coelenterazine-based β-galactosidase reporter gene assay[7]

Signaling Pathways

Activation of the D1 receptor by SKF 81297 initiates a canonical signaling cascade involving the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

D1_Signaling_Pathway SKF81297 SKF 81297 D1R Dopamine D1 Receptor SKF81297->D1R binds Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates PP1 Protein Phosphatase 1 (PP1) DARPP32->PP1 inhibits Gene Gene Expression CREB->Gene regulates

Caption: D1 Receptor Signaling Pathway activated by SKF 81297.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for SKF 81297 is not publicly available from its originators, the synthesis of related 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines generally involves the cyclization of specific amino alcohols, followed by demethylation of methoxy precursors to yield the final benzazepine structure.[1]

A generalized workflow for the synthesis of such compounds is presented below.

Synthesis_Workflow Start Starting Materials (e.g., substituted phenethylamines and benzaldehydes) Step1 Formation of an intermediate (e.g., amino alcohol) Start->Step1 Step2 Cyclization (e.g., via acid catalysis) Step1->Step2 Step3 Demethylation (if necessary) Step2->Step3 Step4 Purification and Salt Formation (e.g., with HBr) Step3->Step4 Final This compound Step4->Final

Caption: Generalized Synthesis Workflow for Benzazepines.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SKF 81297 for the dopamine D1 receptor.

Materials:

  • Cell membranes expressing the human or rat D1 receptor.

  • [³H]-SCH 23390 (radioligand).

  • This compound (test compound).

  • Non-specific binding control (e.g., unlabeled SCH 23390 at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of SKF 81297.

  • In a 96-well plate, combine the cell membranes, [³H]-SCH 23390, and either buffer, SKF 81297, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of SKF 81297 from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional agonist activity of SKF 81297 at the D1 receptor.

Materials:

  • HEK293 cells stably expressing the human D1 receptor.

  • This compound.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Cell culture medium and reagents.

  • 384-well microplates.

Procedure:

  • Seed the D1-expressing HEK293 cells into 384-well plates and culture overnight.

  • Prepare serial dilutions of SKF 81297.

  • Remove the culture medium and add the SKF 81297 dilutions to the cells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of SKF 81297 to generate a dose-response curve and determine the EC50 value.

In Vivo Behavioral Assessment: Locomotor Activity

Objective: To assess the effect of SKF 81297 on spontaneous locomotor activity in rodents.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • This compound dissolved in saline.

  • Vehicle control (saline).

  • Open-field activity chambers equipped with infrared beams.

Procedure:

  • Habituate the animals to the activity chambers for at least 30 minutes on the day before the experiment.

  • On the test day, administer SKF 81297 (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally) or vehicle to the animals.

  • Immediately place the animals back into the activity chambers.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

  • Analyze the data to determine the dose-dependent effects of SKF 81297 on locomotor activity.

Conclusion

This compound remains a cornerstone in dopamine receptor research. Its high affinity and selectivity for the D1-like receptors, coupled with its central activity, have enabled significant advancements in our understanding of the role of this receptor system in health and disease. This technical guide provides a comprehensive resource for researchers, summarizing its key properties and providing a framework for its application in various experimental paradigms. As research into the complexities of dopaminergic signaling continues, SKF 81297 will undoubtedly continue to be a vital tool for scientific discovery.

References

An In-depth Technical Guide to the Signaling Pathway Activation of SKF 81297 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 81297 hydrobromide is a potent and selective agonist for the dopamine D1-like receptors (D1 and D5). Its activation of these G protein-coupled receptors (GPCRs) triggers a cascade of intracellular signaling events, making it a valuable tool for neuroscience research and a potential therapeutic agent for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core signaling pathways activated by SKF 81297, detailed experimental protocols for its characterization, and a summary of its quantitative pharmacological properties.

Core Signaling Pathways

SKF 81297 primarily exerts its effects through the activation of dopamine D1-like receptors, which are canonically coupled to the Gs family of G proteins. However, its signaling profile is multifaceted, involving downstream effectors beyond the canonical pathway and exhibiting biased agonism.

Gs-cAMP-PKA Pathway

The principal signaling mechanism initiated by SKF 81297 at the D1 receptor is the activation of the Gs protein. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein targets, thereby modulating neuronal excitability, gene expression, and synaptic plasticity.

SKF_81297_Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SKF81297 SKF 81297 D1R D1 Receptor SKF81297->D1R Binds Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates

Figure 1: Canonical Gs-cAMP-PKA signaling pathway activated by SKF 81297.

Biased Agonism and β-Arrestin Recruitment

Interestingly, while SKF 81297 is a potent agonist for G protein-mediated signaling at the D1 receptor, it demonstrates biased agonism by failing to recruit β-arrestin.[1] This is in contrast to its activity at the D5 receptor, where it does promote β-arrestin recruitment.[1] This G protein bias at the D1 receptor means that SKF 81297 activates the initial signaling cascade without promoting receptor desensitization and internalization, processes typically mediated by β-arrestin. This property may contribute to its distinct pharmacological profile compared to other D1 agonists.

SKF_81297_Biased_Agonism SKF81297 SKF 81297 D1R D1 Receptor SKF81297->D1R Gs Gs Signaling D1R->Gs Activates bArrestin β-Arrestin Recruitment D1R->bArrestin Does Not Recruit

Figure 2: Biased agonism of SKF 81297 at the D1 receptor.

ERK Signaling Pathway Activation

SKF 81297 has been shown to induce the phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) cascade.[2][3][4] This activation of the ERK pathway can influence long-term cellular processes such as gene expression and neuroplasticity. The precise mechanism of ERK activation by SKF 81297 is complex and may involve both PKA-dependent and independent pathways.

Modulation of NMDA Receptors

Evidence suggests that SKF 81297 can modulate the function of N-methyl-D-aspartate (NMDA) receptors, key players in excitatory neurotransmission.[5] This modulation appears to be independent of D1 receptor activation, indicating an off-target effect. SKF 81297 can potentiate NMDA receptor currents, which has significant implications for its effects on synaptic plasticity and neuronal function.

Quantitative Data

The following tables summarize the key quantitative pharmacological parameters of SKF 81297.

Table 1: Binding Affinity (Ki) of SKF 81297

ReceptorSpeciesKi (nM)Reference
D1Human15[6]
D1Rat1.99[6]

Table 2: Functional Potency (EC50) of SKF 81297 for cAMP Accumulation

ReceptorSpeciesCell LineEC50 (nM)Reference
D1HumanHEK2934.7[7]
D5HumanHEK2931.4[7]

Table 3: Functional Potency (EC50) of SKF 81297 for β-Arrestin Recruitment

ReceptorSpeciesCell LineAssayEC50 (nM)Reference
D1HumanHEK293PRESTO-Tango360[7]
D1HumanCHO-K1β-galactosidase reporter9500[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the signaling of SKF 81297.

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of SKF 81297 for the dopamine D1 receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [³H]-SCH 23390)

  • This compound

  • Non-specific competitor (e.g., unlabeled SCH 23390 or Butaclamol)

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Filter mats (e.g., GF/B or GF/C)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-D1 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in hypotonic lysis buffer and homogenize.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µg per well.

  • Assay Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add serial dilutions of SKF 81297 to the experimental wells.

    • Add a high concentration of a non-specific competitor to the non-specific binding (NSB) wells.

    • Add assay buffer only to the total binding (TB) wells.

    • Add the radioligand at a concentration close to its Kd to all wells.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filter discs to scintillation vials.

    • Add scintillation cocktail and allow to equilibrate.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from TB.

    • Plot the percentage of specific binding against the logarithm of the SKF 81297 concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Cell Membranes B Set up 96-well Plate (Ligand, Radioligand, Membranes) A->B C Incubate to Equilibrium B->C D Rapid Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Figure 3: General workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (HTRF)

This protocol outlines a method to measure the potency (EC50) of SKF 81297 in stimulating cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][9][10][11]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor

  • Cell culture medium and supplements

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • This compound

  • Forskolin (for Gαi-coupled receptor assays, not typically needed for Gαs)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest cells and resuspend in stimulation buffer to the desired cell density.

  • Assay Setup:

    • Dispense the cell suspension into a 384-well white plate.

    • Prepare serial dilutions of SKF 81297 in stimulation buffer.

    • Add the SKF 81297 dilutions to the appropriate wells.

  • Stimulation:

    • Incubate the plate at 37°C for 30 minutes to allow for cAMP accumulation.

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing the cAMP-d2 conjugate to all wells.

    • Add the anti-cAMP cryptate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the logarithm of the SKF 81297 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay (PRESTO-Tango)

This protocol describes the PRESTO-Tango assay to assess the ability of SKF 81297 to induce β-arrestin recruitment to the D1 receptor.[5][12][13][14]

Materials:

  • HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion protein)

  • Plasmids encoding the D1 receptor-Tango construct

  • Transfection reagent

  • Cell culture medium and supplements

  • Poly-D-lysine coated 384-well white plates

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection:

    • Plate HTLA cells in a suitable culture dish.

    • Transfect the cells with the D1 receptor-Tango plasmid using a suitable transfection reagent.

    • Incubate for 24 hours to allow for receptor expression.

  • Assay Plating:

    • Harvest the transfected cells and resuspend in assay medium.

    • Plate the cells in a poly-D-lysine coated 384-well white plate.

  • Compound Treatment:

    • Prepare serial dilutions of SKF 81297.

    • Add the SKF 81297 dilutions to the cells.

  • Incubation:

    • Incubate the plate at 37°C for 12-16 hours.

  • Luminescence Reading:

    • Add the luciferase assay reagent to all wells.

    • Incubate at room temperature for 10-20 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the SKF 81297 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for dissecting the complexities of dopamine D1-like receptor signaling. Its potent and selective agonism at these receptors, coupled with its biased signaling profile at the D1 receptor, provides a unique avenue for investigating the distinct roles of G protein-dependent and independent pathways. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to effectively utilize SKF 81297 in their studies of dopaminergic systems and to explore its therapeutic potential.

References

The Dopamine D1/D5 Receptor Agonist SKF 81297 Hydrobromide: A Technical Guide to its Effects on Cyclic AMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SKF 81297 hydrobromide, a potent and selective dopamine D1-like receptor agonist, on intracellular cyclic adenosine monophosphate (cAMP) levels. This document outlines the underlying signaling pathways, detailed experimental protocols for measuring cAMP accumulation, and quantitative data on the dose-dependent effects of this compound.

Introduction

This compound is a widely utilized research tool for investigating the physiological and pathological roles of the dopamine D1 and D5 receptors. These Gs-coupled receptors are pivotal in numerous neuronal processes, and their activation initiates a signaling cascade that leads to the production of the second messenger, cAMP. Understanding the quantitative relationship between SKF 81297 concentration and cAMP levels is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the dopaminergic system.

D1/D5 Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of D1/D5 dopamine receptors by an agonist such as SKF 81297 involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cAMP. This pathway is a cornerstone of Gs-coupled G-protein coupled receptor (GPCR) signaling.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SKF_81297 SKF 81297 D1R Dopamine D1/D5 Receptor SKF_81297->D1R Binds to G_Protein Gs Protein (α, β, γ subunits) D1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses PKA->Cellular_Response Phosphorylates targets leading to

D1/D5 Receptor Signaling Pathway to cAMP Production.

Quantitative Effects of SKF 81297 on cAMP Levels

The potency and efficacy of SKF 81297 in stimulating cAMP production have been quantified in various in vitro systems. The most common experimental model utilizes Human Embryonic Kidney 293 (HEK293) cells recombinantly expressing the human dopamine D1 receptor. The following tables summarize the dose-dependent effects of SKF 81297 on cAMP accumulation.

Table 1: Potency of SKF 81297 on Human D1 and D5 Receptors

ReceptorCell LineAssay MethodParameterValue (nM)Reference
Human D1HEK293Gs-cAMP Glosensor assayEC504.7[1]
Human D5HEK293Gs-cAMP Glosensor assayEC501.4[1]

Table 2: Illustrative Dose-Response of SKF 81297 on cAMP Accumulation in D1-HEK293 Cells

SKF 81297 Concentration (nM)Normalized cAMP Response (% of Maximum)
0.1~5%
1~20%
10~60%
100~95%
1000100%

Note: The data in Table 2 are synthesized from graphical representations in published literature for illustrative purposes and to demonstrate a typical dose-response relationship. The exact values can vary based on specific experimental conditions.

Experimental Protocols

The measurement of intracellular cAMP levels in response to GPCR activation is a fundamental technique in pharmacology. The GloSensor™ cAMP Assay is a widely used, sensitive, and non-lytic method for real-time monitoring of cAMP dynamics in living cells.

General Experimental Workflow

The following diagram illustrates the typical workflow for a GloSensor™ cAMP assay to determine the effect of a D1 receptor agonist.

Experimental_Workflow Cell_Culture 1. Culture HEK293 cells stably expressing the Dopamine D1 Receptor Transfection 2. Transfect cells with pGloSensor™-22F cAMP Plasmid Cell_Culture->Transfection Plating 3. Plate transfected cells in a white, clear-bottom 96-well plate Transfection->Plating Equilibration 4. Equilibrate cells with GloSensor™ cAMP Reagent Plating->Equilibration Compound_Addition 5. Add serial dilutions of This compound Equilibration->Compound_Addition Incubation 6. Incubate for 10-15 minutes at room temperature Compound_Addition->Incubation Detection 7. Measure luminescence using a plate reader Incubation->Detection Analysis 8. Analyze data to generate dose-response curves and calculate EC50 Detection->Analysis

Workflow for GloSensor™ cAMP Assay.
Detailed Methodology: GloSensor™ cAMP Assay in D1-HEK293 Cells

This protocol is a detailed guide for measuring SKF 81297-induced cAMP accumulation in HEK293 cells stably expressing the human dopamine D1 receptor using the Promega GloSensor™ cAMP Assay.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • pGloSensor™-22F cAMP Plasmid (Promega)

  • Transfection reagent (e.g., FuGENE® HD)

  • White, clear-bottom 96-well cell culture plates

  • GloSensor™ cAMP Reagent (Promega)

  • CO2-independent medium (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution (in DMSO or water)

  • Luminometer plate reader

Procedure:

  • Cell Culture and Transfection:

    • Culture D1-HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 70-80% confluency, transfect them with the pGloSensor™-22F cAMP Plasmid according to the manufacturer's protocol for the chosen transfection reagent.

    • Incubate the cells for 24 hours post-transfection.

  • Cell Plating:

    • Harvest the transfected cells using a gentle dissociation reagent.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Plate the cells in a white, clear-bottom 96-well plate at a density of 20,000 to 50,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Assay Protocol:

    • Prepare the GloSensor™ cAMP Reagent in CO2-independent medium according to the manufacturer's instructions.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared GloSensor™ cAMP Reagent to each well.

    • Equilibrate the plate at room temperature for 2 hours in the dark.

    • Prepare serial dilutions of this compound in CO2-independent medium. A typical concentration range would be from 1 pM to 10 µM.

    • Add 10 µL of each SKF 81297 dilution to the respective wells. For the basal control, add 10 µL of vehicle.

    • Incubate the plate at room temperature for 10-15 minutes.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The raw luminescence units (RLU) are directly proportional to the intracellular cAMP concentration.

    • Normalize the data by expressing the RLU of each well as a percentage of the maximum response observed with the highest concentration of SKF 81297.

    • Plot the normalized response against the logarithm of the SKF 81297 concentration to generate a dose-response curve.

    • Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

Logical Relationship of SKF 81297 in the cAMP Assay

The following diagram illustrates the logical relationship of SKF 81297 as an agonist within the context of the D1 receptor-mediated cAMP signaling pathway and its measurement.

Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect SKF_81297 SKF 81297 (Agonist) D1R_Activation D1 Receptor Activation SKF_81297->D1R_Activation Adenylyl_Cyclase_Stimulation Adenylyl Cyclase Stimulation D1R_Activation->Adenylyl_Cyclase_Stimulation cAMP_Increase Increased Intracellular cAMP Adenylyl_Cyclase_Stimulation->cAMP_Increase Luminescence_Signal Increased Luminescence Signal (GloSensor™ Assay) cAMP_Increase->Luminescence_Signal

Logical flow of SKF 81297's action in the cAMP assay.

Conclusion

This compound is a valuable pharmacological tool for probing the function of dopamine D1-like receptors. Its ability to potently and efficaciously increase intracellular cAMP levels provides a robust and measurable endpoint for studying D1/D5 receptor signaling. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and scientists in the field of neuroscience and drug development. The use of sensitive and reliable methods like the GloSensor™ cAMP Assay allows for a detailed characterization of the pharmacological properties of compounds targeting these important receptors.

References

In Vitro Characterization of SKF 81297 Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5).[1][2] As a classic tool compound, it has been extensively used in vitro and in vivo to probe the function of these receptors and their associated signaling pathways. This technical guide provides an in-depth overview of the in vitro characterization of SKF 81297, summarizing key quantitative data, detailing common experimental protocols, and illustrating the core signaling pathways it modulates. Recent findings also suggest potential D1 receptor-independent activities, which are crucial for the precise interpretation of experimental results.[3][4]

Data Presentation: Quantitative Profile of SKF 81297

The following tables summarize the key in vitro pharmacological parameters of SKF 81297, providing a quantitative basis for its activity and selectivity.

Table 1: Receptor Binding Affinity
TargetSpeciesCell Line/TissueRadioligandParameterValue (nM)Reference
D1 ReceptorHumanHEK293[³H]-SCH23390Ki15[5]
D1-like ReceptorRatN/AN/AKi745[6]
Table 2: Functional Activity
AssayTargetSpeciesCell LineParameterValue (nM)Reference
cAMP AccumulationD1 ReceptorHumanHEK293EC501.4[1]
cAMP AccumulationD5 ReceptorUnknownHEK293EC50360[1]
β-arrestin RecruitmentD1 ReceptorHumanCHOK1EC509500[5]
Current ReductionD1-like ReceptorN/AHippocampal NeuronsIC50825.4 ± 128.8[6]

Signaling Pathways

SKF 81297, through its agonism at D1-like receptors, activates several key intracellular signaling cascades. The canonical pathway involves Gαs/olf coupling, leading to cAMP production and subsequent activation of Protein Kinase A (PKA).[7][8] Additionally, SKF 81297 has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and, in the context of D1-D2 receptor heteromers, can activate Gq/11 signaling.[9][10][11][12]

D1 Receptor-Gs/cAMP/PKA Signaling Pathway

Activation of the D1 receptor by SKF 81297 leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in the conversion of ATP to cyclic AMP (cAMP).[7][13] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB, thereby regulating gene expression.[7][8]

D1_cAMP_Pathway SKF81297 SKF 81297 D1R D1 Receptor SKF81297->D1R Activates Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Promotes D1_ERK_Pathway SKF81297 SKF 81297 D1R D1 Receptor SKF81297->D1R PKA PKA D1R->PKA Ca_Signal Intracellular Ca²⁺ Signaling D1R->Ca_Signal MEK MEK PKA->MEK Ca_Signal->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Downstream Downstream Targets (e.g., S6, Histone H3) pERK->Downstream D1_D2_Gq_Pathway cluster_receptor D1-D2 Heteromer D1R D1R Gq11 Gq/11 D2R D2R D2R->Gq11 SKF81297 SKF 81297 SKF81297->D1R Full Agonist SKF81297->D2R Partial Agonist PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, Radioligand, SKF 81297) Incubate Incubate at RT Start->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze cAMP_Assay_Workflow Start Plate D1-expressing Cells Treat Add SKF 81297 & Incubate Start->Treat Lyse Lyse Cells & Add Detection Reagents Treat->Lyse Incubate_RT Incubate at RT Lyse->Incubate_RT Read Read TR-FRET Signal Incubate_RT->Read Analyze Data Analysis (EC50) Read->Analyze Western_Blot_Workflow Start Cell/Tissue Treatment with SKF 81297 Lysis Cell Lysis & Protein Quantification Start->Lysis Electrophoresis SDS-PAGE Lysis->Electrophoresis Transfer Western Transfer Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Antibody Primary & Secondary Antibody Incubation Blocking->Antibody Detection Chemiluminescent Detection Antibody->Detection Analysis Image Analysis Detection->Analysis

References

Unveiling the Dopaminergic Affinity of SKF 81297 Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity of SKF 81297 hydrobromide for dopamine receptors, targeted towards researchers, scientists, and professionals in the field of drug development. SKF 81297 is a potent and selective agonist for the D1-like dopamine receptor family, a critical target in the study and potential treatment of various neurological and psychiatric disorders.

Core Findings: High Affinity and Selectivity for D1-Like Receptors

This compound demonstrates a high binding affinity for the dopamine D1-like receptor, with a reported Ki value of 1.9 nM.[1] Its selectivity for the D1 receptor is underscored by significantly lower affinities for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity makes it a valuable tool for elucidating the specific roles of the D1-like receptor system in brain function and disease.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of this compound for various dopamine and other neurotransmitter receptors, as determined by radioligand binding assays.

ReceptorKi (nM)Species/Cell LineRadioligandReference
Dopamine D1 1.9Not SpecifiedNot Specified[1]
Dopamine D1 15Human (HEK293 cells)[3H]-SCH23390[2]
Dopamine D2 1,272Not SpecifiedNot Specified[1]
Dopamine D3 >10,000Not SpecifiedNot Specified[1]
Dopamine D5 15HumanNot Specified[2]
Serotonin 5-HT2A 955Not SpecifiedNot Specified[1]
Adrenergic α2 509Not SpecifiedNot Specified[1]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) for SKF 81297 is typically achieved through competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies.

Membrane Preparation
  • Source: Tissues or cells expressing the dopamine receptor of interest (e.g., HEK293 cells transfected with the human D1 receptor).

  • Procedure:

    • Homogenize cells or tissues in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove large debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).

Competitive Binding Assay
  • Materials:

    • Prepared cell membranes

    • Radioligand (e.g., [3H]-SCH23390 for D1 receptors)

    • Unlabeled competitor (this compound)

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

    • 96-well plates

    • Scintillation fluid and counter

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • To determine non-specific binding, a parallel set of wells should contain the membranes, radioligand, and a high concentration of an unlabeled ligand known to saturate the receptors.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through a filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis
  • Calculation:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of SKF 81297.

    • Plot the specific binding as a function of the log concentration of SKF 81297 to generate a competition curve.

    • Determine the IC50 value (the concentration of SKF 81297 that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Methodology and Signaling Pathway

To further clarify the experimental process and the biological context of SKF 81297 action, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Data Analysis Membrane_Prep Membrane Preparation (Cells/Tissue expressing receptor) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-SCH23390) Radioligand->Incubation Competitor Unlabeled Competitor (SKF 81297) Competitor->Incubation Filtration Rapid Filtration (Separates bound from unbound) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantifies bound radioactivity) Washing->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

D1_Receptor_Signaling_Pathway SKF_81297 SKF 81297 D1_Receptor Dopamine D1 Receptor SKF_81297->D1_Receptor binds and activates G_Protein Gs Protein D1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream phosphorylates targets

Caption: Canonical D1 receptor signaling pathway activated by SKF 81297.

Functional Implications

As a D1-like receptor agonist, SKF 81297 is known to be centrally active following systemic administration.[3] Activation of D1 receptors is coupled to the Gs alpha subunit of G proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade plays a crucial role in modulating neuronal excitability, synaptic plasticity, and various cognitive and motor functions. The selective activation of this pathway by SKF 81297 makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the D1 receptor system.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SKF 81297 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of SKF 81297 hydrobromide, a potent and selective dopamine D1 receptor agonist. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Compound Information

Compound Name This compound
Synonyms (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine-7,8-diol hydrobromide
Molecular Formula C₁₆H₁₆ClNO₂·HBr
Molecular Weight 370.67 g/mol
CAS Number 67287-39-2
Mechanism of Action Potent and selective dopamine D1-like receptor agonist.[1][2][3][4]
Storage Desiccate at +4°C. For long-term storage of stock solutions, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended.[1][2]

In Vivo Administration Protocols

The following tables summarize established protocols for the in vivo administration of this compound in various animal models.

Table 1: Administration Protocols in Rodents
Animal Model Dosage Range Administration Route Vehicle Reported Effects Reference
Rats 0.4 - 0.8 mg/kgSubcutaneous (s.c.)0.9% SalineDose-related effects on locomotor activity.[5]Nelson, Thur, & Cassaday, 2012; Pezze, Marshall, & Cassaday, 2015[5]
Mice 1 - 10 mg/kgIntraperitoneal (i.p.)Not specifiedDose-related decrease in cocaine-induced locomotor activity.[6]N/A
Mice 0.5 - 5.0 mg/kgIntraperitoneal (i.p.)Not specifiedDose-dependently induced behavioral seizures at higher doses (≥ 2.5 mg/kg).[7]N/A
Table 2: Administration Protocols in Non-Human Primates
Animal Model Dosage Range Administration Route Vehicle Reported Effects Reference
Rhesus Monkeys (MPTP-lesioned) 0.05 - 0.3 mg/kgIntramuscular (i.m.)Not specifiedStimulated motor behavior and induced rotational behavior.[1][2][8]Vermeulen RJ, et al., 1993[1][8]

Experimental Protocols

Preparation of Vehicle and this compound Solution

3.1.1. Saline-Based Vehicle

This is the simplest vehicle for subcutaneous or intraperitoneal injections.

  • Materials:

    • This compound powder

    • Sterile 0.9% Sodium Chloride (Saline) solution

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the powder directly in the sterile saline to the desired final concentration.

    • Vortex or sonicate briefly if needed to ensure complete dissolution.

    • Prepare fresh on the day of the experiment.

3.1.2. Co-Solvent Vehicle for Improved Solubility

For higher concentrations or different administration routes, a co-solvent system may be necessary. The following are example protocols; researchers should optimize based on their specific needs.

  • Protocol 1: DMSO/PEG300/Tween-80/Saline

    • Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).

    • In a sterile tube, add the components in the following order, mixing thoroughly after each addition:

      • 10% DMSO (from the stock solution)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • This vehicle can achieve a solubility of at least 2.5 mg/mL.[2]

  • Protocol 2: DMSO/SBE-β-CD/Saline

    • Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).

    • Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

    • In a sterile tube, add the components in the following order, mixing thoroughly:

      • 10% DMSO (from the stock solution)

      • 90% of the 20% SBE-β-CD in Saline solution

    • This vehicle can also achieve a solubility of at least 2.5 mg/mL.[2]

Administration Procedure (General Guidance)

The following diagram illustrates a general workflow for in vivo administration experiments.

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_obs Observation Phase prep_solution Prepare SKF 81297 Solution and Vehicle administration Administer SKF 81297 or Vehicle (e.g., s.c., i.p., i.m.) prep_solution->administration animal_prep Animal Acclimation and Baseline Measurement animal_prep->administration behavioral_obs Behavioral Assessment (e.g., locomotor activity) administration->behavioral_obs physiological_obs Physiological Monitoring (if applicable) administration->physiological_obs tissue_collection Tissue Collection (for ex vivo analysis) behavioral_obs->tissue_collection physiological_obs->tissue_collection

General workflow for in vivo administration of this compound.

Signaling Pathway

This compound is a selective agonist for the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). Activation of the D1 receptor primarily stimulates the Gαs/olf pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). Studies have also shown that D1 receptor activation can lead to the phosphorylation of ERK (extracellular signal-regulated kinase), which can then induce the expression of immediate early genes such as Zif268 and Arc/Arg3.1.[7] Additionally, some evidence suggests that SKF 81297 may modulate NMDA receptor currents independently of D1 receptors.[9]

The following diagram illustrates the primary signaling pathway of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SKF81297 SKF 81297 D1R Dopamine D1 Receptor (GPCR) SKF81297->D1R binds and activates G_protein Gαs/olf D1R->G_protein activates ERK ERK D1R->ERK activates (via other pathways) AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC stimulates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates and activates ERK->CREB can also activate Gene_Expression Gene Expression (e.g., Zif268, Arc/Arg3.1) CREB->Gene_Expression regulates

Signaling pathway of this compound via the Dopamine D1 Receptor.

Important Considerations

  • Dose-Response: It is crucial to perform a dose-response study to determine the optimal dose for the desired effect in your specific animal model and experimental paradigm.

  • Behavioral Effects: Be aware that SKF 81297 can have significant effects on locomotor activity and, at higher doses, may induce seizures.[5][7] These effects should be considered when designing and interpreting behavioral experiments.

  • Off-Target Effects: While SKF 81297 is a selective D1 agonist, the possibility of off-target effects, such as the reported modulation of NMDA receptors, should be considered, especially at higher concentrations.[9]

  • Acclimation: Proper acclimation of animals to the experimental environment is essential to minimize stress-induced variability in the data.

  • Controls: Always include a vehicle-treated control group in your experimental design.

  • Ethical Considerations: All animal experiments must be conducted in accordance with relevant institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for SKF 81297 Hydrobromide Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptor, demonstrating central activity upon systemic administration in vivo.[1] These characteristics make it a valuable tool in neuroscience research for investigating the roles of D1 receptor signaling in various physiological and pathological processes, including motor control, reward, cognition, and neurological disorders like Parkinson's disease.[2][3] This document provides detailed protocols for the preparation and administration of this compound for injection in rats, intended for researchers, scientists, and drug development professionals.

Compound Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide
Molecular Formula C₁₆H₁₆ClNO₂·HBr
Molecular Weight 370.67 g/mol
Purity ≥98%
Appearance Off-white to yellow solid[3]
Storage Desiccate at +4°C or -20°C for long-term storage.[4] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3][5]
Solubility Data

The solubility of this compound in various solvents is crucial for preparing appropriate formulations for in vivo studies. Table 2 summarizes the solubility data from multiple sources.

SolventMaximum ConcentrationNotesReference
Water 10 mM (3.71 mg/mL)Requires gentle warming.[1]
DMSO 100 mM (37.07 mg/mL) to 120 mg/mLUltrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic.[3][6]
Ethanol ~2 mg/mL[3][4]
Dimethylformamide (DMF) ~20 mg/mL[3][4]
1:20 DMSO:PBS (pH 7.2) ~0.04 mg/mLAqueous solutions are not recommended for storage for more than one day.[4]
Saline (0.9% NaCl) Used as a vehicle for injection.SKF 81297 is dissolved directly in saline for some protocols.[7]

Experimental Protocols

Protocol 1: Preparation of this compound in Saline for Subcutaneous Injection

This protocol is suitable for studies where this compound can be directly dissolved in a saline vehicle.

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Analytical balance

Procedure:

  • Calculate the required mass: Determine the total volume of the solution and the desired final concentration (e.g., in mg/mL) to calculate the mass of this compound needed. Always use the batch-specific molecular weight provided on the product vial for precise calculations.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolution: Transfer the powder to a sterile vial. Add the required volume of sterile 0.9% saline.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied to aid dissolution, as SKF 81297 is soluble in water with gentle warming.[6]

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility before injection.

  • Storage: Use the freshly prepared solution immediately. It is not recommended to store aqueous solutions for more than one day.[4]

Example Dosing in Rats:

  • Doses: 0.4 mg/kg and 0.8 mg/kg.[7]

  • Administration: Subcutaneous (s.c.) injection, 15 minutes prior to the experimental procedure.[7]

  • Injection Volume: 1 ml/kg.[7]

Protocol 2: Preparation of this compound using DMSO and Saline for Injection

This protocol is recommended when higher concentrations are required or if direct dissolution in saline is difficult.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), newly opened

  • Sterile 0.9% sodium chloride (saline) solution or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Analytical balance

Procedure:

  • Prepare a stock solution in DMSO:

    • Weigh the required amount of this compound.

    • Dissolve it in a small volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Use of an ultrasonic bath may facilitate dissolution.[3] The stock solution should be purged with an inert gas.[4]

  • Dilution to final concentration:

    • Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration.

    • In a sterile vial, add the required volume of the sterile saline or PBS vehicle.

    • While vortexing the vehicle, slowly add the calculated volume of the DMSO stock solution to prevent precipitation. The final concentration of DMSO in the injectate should be minimized (typically ≤10%).

  • Sterilization and Storage:

    • Filter the final solution through a 0.22 µm sterile filter.

    • Prepare fresh on the day of the experiment. Aqueous solutions containing DMSO are not recommended for storage.[4]

Signaling Pathway and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway

SKF 81297 acts as an agonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR).[8] The activation of the D1 receptor primarily stimulates the Gs/olf family of G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9][10] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[2][10] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to an amplified phosphorylation state of numerous effector proteins that mediate the physiological responses to D1 receptor activation.[2][9]

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SKF81297 SKF 81297 D1R Dopamine D1 Receptor SKF81297->D1R binds & activates Gs Gs/olf D1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 inhibits Downstream Downstream Effectors pDARPP32->Downstream amplifies phosphorylation PP1->Downstream dephosphorylates

Caption: Dopamine D1 Receptor Signaling Cascade.

Experimental Workflow for In Vivo Administration

The following diagram outlines the general workflow for preparing and administering this compound to rats for behavioral or physiological studies.

Experimental_Workflow A Calculate Dose & Vehicle Volume B Weigh SKF 81297 HBr A->B D Dissolve Compound in Vehicle (Vortex/Warm as needed) B->D C Prepare Vehicle (e.g., Saline or DMSO/Saline) C->D E Sterile Filter (0.22 µm) D->E G Administer Injection (e.g., Subcutaneous) E->G F Prepare Animal for Injection F->G H Conduct Experiment (e.g., Behavioral Assay) G->H

Caption: Workflow for Rat Injection Preparation.

References

Application Notes and Protocols: SKF 81297 Hydrobromide for Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKF 81297 hydrobromide is a potent and selective full agonist for the dopamine D1-like receptors (D1 and D5). It is a valuable pharmacological tool for investigating the role of D1-like receptor activation in various central nervous system functions and disorders. These application notes provide a comprehensive overview of the use of this compound in rodent behavioral studies, including recommended dosages, detailed experimental protocols, and insights into its mechanism of action.

Mechanism of Action

SKF 81297 acts as a full agonist at dopamine D1-like receptors. The activation of these Gs/olf-coupled receptors primarily stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[1] This signaling cascade can modulate neuronal excitability, gene expression, and synaptic plasticity.[1] Additionally, D1 receptor activation can influence other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular processes like proliferation, differentiation, and survival.[2][3]

digraph "SKF_81297_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes SKF81297 [label="SKF 81297", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D1R [label="Dopamine D1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gαs/olf", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK_pathway [label="ERK Signaling Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Cellular Effects\n(Neuronal Excitability, Gene Expression,\nSynaptic Plasticity)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; IonChannels [label="Ion Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SKF81297 -> D1R [label=" Binds to & Activates"]; D1R -> G_protein [label=" Activates"]; G_protein -> AC [label=" Stimulates"]; AC -> cAMP [label=" Produces"]; cAMP -> PKA [label=" Activates"]; PKA -> IonChannels [label=" Phosphorylates"]; PKA -> CREB [label=" Phosphorylates"]; D1R -> ERK_pathway [label=" Activates", style=dashed]; IonChannels -> Downstream; CREB -> Downstream; ERK_pathway -> Downstream; }

Caption: Dopamine D1 Receptor Signaling Pathway Activated by SKF 81297.

Data Presentation: Dosage Summary for Rodent Behavioral Studies

The following tables summarize the effective doses of this compound used in various behavioral paradigms in mice and rats. The route of administration is a critical factor, with intraperitoneal (i.p.) and subcutaneous (s.c.) injections being the most common.

Table 1: this compound Dosages for Locomotor Activity Studies

SpeciesRoute of AdministrationDose RangeObserved EffectReference
Mousei.p.1 - 10 mg/kgDose-related decrease in cocaine-induced locomotor activity.[4]
Mouses.c.0.4 - 0.8 mg/kg0.8 mg/kg significantly enhanced locomotor activity.[5]
Mousei.p.2.5 - 5.0 mg/kgInduced behavioral seizures at these higher doses.[2][3]
MouseSystemicNot specifiedDose-dependent increase in locomotor activity in control animals.[6]

Table 2: this compound Dosages for Conditioned Place Preference (CPP) Studies

SpeciesRoute of AdministrationDose RangeObserved EffectReference
RatMicroinjection (mPFC)0.1, 0.3, 1.0 µ g/side The highest dose (1.0 µ g/side ) prevented stress-induced, but not cocaine-induced, reinstatement of CPP.[7]
Rati.p.Not specifiedHas been shown to produce conditioned place preference.[8]

Table 3: this compound Dosages for Drug Discrimination Studies

SpeciesRoute of AdministrationDose RangeObserved EffectReference
Rati.p.0.1 - 0.56 mg/kgPartially substituted for cocaine, with maximal substitution around 49%.[4]

Table 4: this compound Dosages for Other Behavioral Studies

SpeciesBehavioral ParadigmRoute of AdministrationDose RangeObserved EffectReference
MouseReversal LearningNot specified100 and 250 µg/kg impaired initial reversal learning.[9]
Rhesus MonkeyMotor Behavior (MPTP model)i.m.0.05 - 0.3 mg/kgInduced rotational behavior and stimulated use of the dominant hand.[10]

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Mice

Objective: To evaluate the effect of SKF 81297 on spontaneous or drug-induced locomotor activity.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Swiss-Webster mice (or other appropriate strain)

  • Open field activity chambers equipped with infrared beams or video tracking software

  • Syringes and needles for injection

Procedure:

  • Habituation: Individually place mice in the activity chambers for a 30-60 minute habituation period to allow them to acclimate to the novel environment.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations. Doses of 0.4 mg/kg and 0.8 mg/kg have been shown to be effective.[5]

  • Administration: Administer the prepared SKF 81297 solution or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical injection volume is 1 ml/kg.[5]

  • Data Collection: Immediately after injection, return the mice to the activity chambers and record locomotor activity for a predefined period (e.g., 60 minutes).[5] Activity can be measured as total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of SKF 81297 with the vehicle control group.

digraph "Locomotor_Activity_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Habituation [label="Habituation\n(30-60 min in open field)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Prep [label="Prepare SKF 81297\nand Vehicle Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Administer Drug/Vehicle\n(s.c. or i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Collection [label="Record Locomotor Activity\n(e.g., 60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze Data\n(e.g., ANOVA)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Habituation; Habituation -> Drug_Prep; Drug_Prep -> Injection; Injection -> Data_Collection; Data_Collection -> Data_Analysis; Data_Analysis -> End; }

Caption: Experimental Workflow for Locomotor Activity Assessment.

Protocol 2: Conditioned Place Preference (CPP) in Rats

Objective: To assess the rewarding or aversive properties of SKF 81297 or its ability to modulate the reinforcing effects of other drugs.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Drug of abuse (e.g., cocaine)

  • Sprague-Dawley rats (or other appropriate strain)

  • CPP apparatus (a two-compartment box with distinct visual and tactile cues)

  • Syringes and needles for injection

Procedure:

  • Pre-conditioning (Baseline Preference): On day 1, place each rat in the CPP apparatus with free access to both compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.

  • Conditioning: This phase typically lasts for several days (e.g., 4-8 days).

    • On drug conditioning days, administer the drug of interest (e.g., cocaine at 12 mg/kg, i.p.) and confine the rat to one of the compartments (the initially non-preferred one) for a set duration (e.g., 30 minutes).[7]

    • On vehicle conditioning days, administer the vehicle and confine the rat to the opposite compartment for the same duration.

    • The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-conditioning (Preference Test): The day after the last conditioning session, place the rat back in the CPP apparatus with free access to both compartments for 15 minutes, and record the time spent in each. An increase in time spent in the drug-paired compartment indicates a conditioned preference.

  • Extinction and Reinstatement (Optional):

    • Extinction: Repeatedly place the animals in the apparatus without any drug administration until the preference for the drug-paired side is no longer significant.

    • Reinstatement: To test the effect of SKF 81297 on reinstatement of drug-seeking behavior, a priming dose of the drug of abuse (e.g., cocaine at 5 mg/kg, i.p.) or a stressor can be administered before the test session.[7] For intracerebral studies, SKF 81297 can be microinjected into a specific brain region (e.g., medial prefrontal cortex) prior to the reinstatement test.[7]

  • Data Analysis: Compare the time spent in the drug-paired compartment during the pre-conditioning and post-conditioning tests using a paired t-test or ANOVA.

Protocol 3: Drug Discrimination in Rats

Objective: To determine if the subjective effects of SKF 81297 are similar to those of a known drug of abuse (e.g., cocaine).

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Training drug (e.g., cocaine)

  • Rats

  • Standard two-lever operant conditioning chambers

  • Food pellets for reinforcement

Procedure:

  • Training:

    • Train rats to press one lever ("drug lever") for a food reward after being injected with the training drug (e.g., 10 mg/kg cocaine, i.p.).[4]

    • Train the same rats to press a second lever ("saline lever") for a food reward after being injected with saline.

    • Training sessions are typically conducted daily until the rats reliably press the correct lever based on the injection they received. A fixed-ratio (e.g., FR20) schedule of reinforcement is often used.[4]

  • Substitution Test:

    • Once the rats have acquired the discrimination, test sessions are conducted.

    • Administer various doses of SKF 81297 (e.g., 0.1-0.56 mg/kg, i.p.) instead of cocaine or saline.[4]

    • Record the percentage of responses on the drug-appropriate lever.

  • Data Analysis: Plot a dose-response curve for SKF 81297 showing the percentage of drug-lever responding. If SKF 81297 produces a dose-dependent increase in responding on the drug lever, it is considered to have subjective effects similar to the training drug.

References

Application Notes and Protocols for SKF 81297 Hydrobromide in Locomotor Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 81297 hydrobromide is a potent and selective agonist for the dopamine D1-like receptor family (D1 and D5 receptors). It is a valuable pharmacological tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, particularly those involving the central nervous system. One of its primary applications is in the modulation of motor behavior, making it a key compound in locomotor activity assays. These assays are fundamental in preclinical research for assessing the effects of novel psychoactive compounds, studying motor disorders like Parkinson's disease, and evaluating the stimulant or depressant properties of drugs.

This document provides detailed application notes and protocols for the use of this compound in locomotor activity assays in rodents. It includes information on the mechanism of action, quantitative data from various studies, detailed experimental procedures, and visual representations of the relevant signaling pathway and experimental workflow.

Mechanism of Action

SKF 81297 acts as a full agonist at dopamine D1 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gαs or Gαolf subunit. This coupling initiates a signaling cascade by activating adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), which plays a crucial role in modulating neuronal excitability and synaptic plasticity.[4] The stimulation of D1 receptors and the subsequent signaling cascade are fundamental in regulating motor control, motivation, and cognitive functions.[3]

Dopamine D1 Receptor Signaling Pathway

D1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC stimulates PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates CREB CREB PKA->CREB phosphorylates PP1_inactive PP-1 (inactive) DARPP32->PP1_inactive inhibits Gene_Expression Gene Expression CREB->Gene_Expression regulates SKF_81297 SKF 81297 SKF_81297->D1R binds & activates Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Room (30-60 min) Animal_Acclimation->Habituation Drug_Prep Prepare SKF 81297 Solution Habituation->Drug_Prep Administration Administer SKF 81297 or Vehicle Drug_Prep->Administration Placement Place Animal in Open Field Arena Administration->Placement Recording Record Locomotor Activity (e.g., 60 min) Placement->Recording Data_Extraction Extract Locomotor Parameters Recording->Data_Extraction Stats Statistical Analysis Data_Extraction->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Application Notes and Protocols for SKF 81297 Hydrobromide in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5 subtypes).[1][2] In the context of Parkinson's disease (PD) research, which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, SKF 81297 serves as a critical tool to investigate the role of the D1 receptor system in motor control, motivation, and the potential for therapeutic intervention. By stimulating the postsynaptic D1 receptors, SKF 81297 can mimic the effects of dopamine and elicit downstream signaling cascades, making it invaluable for studying the functional consequences of dopamine depletion and for evaluating novel therapeutic strategies aimed at the D1 receptor.

Mechanism of Action

SKF 81297 primarily exerts its effects by binding to and activating D1 and D5 dopamine receptors. These G-protein coupled receptors are coupled to the Gαs/olf subunit, which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream target proteins, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP1), leading to an amplified and sustained phosphorylation state of numerous neuronal proteins involved in regulating neuronal excitability, gene expression, and synaptic plasticity.

It is important to note that while its primary action is on D1/D5 receptors, some studies have reported that SKF 81297 can also modulate NMDA receptor currents independently of D1 receptor activation. This off-target effect should be considered when interpreting experimental results.

Data Presentation

In Vivo Efficacy of SKF 81297 in Rodent Models of Parkinson's Disease
Animal ModelBehavioral AssayDrug/DoseVehicleKey Findings
6-OHDA-lesioned ratsRotational BehaviorSKF 81297 (various doses)SalineDose-dependent increase in contralateral rotations.
Reserpinized miceLocomotor ActivitySKF 81297 (1, 3, 6 mg/kg) in combination with quinpirole (1 mg/kg)SalineSignificant, dose-dependent stimulation of locomotor activity.[3]
Normal MiceLocomotor ActivitySKF 81297 (1-10 mg/kg)SalineDose-dependent decrease in cocaine-induced locomotor activity.[4]
RatsLocomotor ActivitySKF 81297 (0.4 and 0.8 mg/kg, s.c.)Saline (0.9% NaCl)The 0.8 mg/kg dose significantly enhanced locomotor activity.[5]
In Vivo Efficacy of SKF 81297 in Non-Human Primate Models of Parkinson's Disease
Animal ModelBehavioral AssayDrug/DoseVehicleKey Findings
Unilateral MPTP-lesioned rhesus monkeysMotor BehaviorSKF 81297 (0.05-0.3 mg/kg, i.m.)Not specifiedInduced rotational behavior away from the lesion and stimulated use of the dominant hand.[6]
Unilateral MPTP-lesioned rhesus monkeysMotor BehaviorSKF 81297 (0.03 mg/kg and 0.3 mg/kg, i.m.)Not specifiedA behaviorally inactive dose of SKF 81297 (0.03 mg/kg) in combination with a D2 agonist induced significant motor stimulation.[7]
In Vitro Effects of SKF 81297 on Cellular Signaling
SystemAssayDrug/DoseKey Findings
Mouse striatal slicesDARPP-32 Phosphorylation (Thr34)SKF 81297 (10 µM)Robust 12-fold increase in Thr34 phosphorylation in D1 receptor-expressing neurons.
Mouse striatal slicesDARPP-32 Phosphorylation (Thr75)SKF 81297 (10 µM)Significant decrease in Thr75 phosphorylation in D1 receptor-expressing neurons.
Mouse Dentate GyrusERK PhosphorylationSKF 81297 (0.5–5.0 mg/kg, i.p.)Dose-dependent increase in the number of P-ERK positive neurons.[8]

Signaling Pathways and Experimental Workflows

SKF_81297_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF_81297 SKF 81297 D1R Dopamine D1 Receptor SKF_81297->D1R Binds and Activates G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates ATP ATP PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) DARPP32 DARPP-32 PKA_active->DARPP32 Phosphorylates Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA_active->Downstream Phosphorylates pDARPP32 p-DARPP-32 (Thr34) PP1 PP1 pDARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates

Caption: SKF 81297 Signaling Pathway.

Experimental_Workflow_Rotational_Behavior cluster_model Animal Model Preparation cluster_behavior Behavioral Testing cluster_analysis Data Analysis Lesion Unilateral 6-OHDA Lesion in Rat Medial Forebrain Bundle Recovery Post-operative Recovery (2-3 weeks) Lesion->Recovery Habituation Habituation to Rotometer Chamber Recovery->Habituation Administration SKF 81297 Administration (s.c. or i.p.) Habituation->Administration Recording Record Rotational Behavior (e.g., 90 minutes) Administration->Recording Quantification Quantify Rotations (contralateral turns/min) Recording->Quantification Statistics Statistical Analysis Quantification->Statistics

Caption: Workflow for Rotational Behavior Assay.

Experimental Protocols

Protocol 1: Induction of Rotational Behavior in 6-OHDA-Lesioned Rats

This protocol details the procedure for assessing the motor effects of SKF 81297 in a unilateral 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

I. Materials

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • 6-hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid

  • 0.9% sterile saline

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Hamilton syringe

  • This compound

  • Vehicle (0.9% sterile saline)

  • Automated rotometer system

  • Standard laboratory equipment (syringes, needles, etc.)

II. 6-OHDA Lesioning Procedure

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Prepare the 6-OHDA solution (e.g., 8 µg in 2 µL of 0.02% ascorbic acid in saline) immediately before use to prevent oxidation.

  • Perform a craniotomy to expose the skull over the medial forebrain bundle (MFB).

  • Inject 6-OHDA unilaterally into the MFB at predetermined stereotaxic coordinates.

  • Allow the animals to recover for at least 2-3 weeks before behavioral testing.

III. Behavioral Testing

  • Habituation: On the day of testing, allow the rats to habituate to the rotometer testing chambers for at least 30 minutes.

  • Drug Preparation: Dissolve this compound in 0.9% sterile saline to the desired concentrations.

  • Drug Administration: Administer SKF 81297 or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Data Collection: Immediately place the rat in the rotometer and record rotational behavior (full 360° turns) for a predefined period (e.g., 90 minutes). Automated systems can quantify both ipsilateral and contralateral rotations.

  • Data Analysis: Express the data as net contralateral turns per minute or total contralateral turns over the recording period.[9] Compare the effects of different doses of SKF 81297 to the vehicle control using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Protocol 2: In Vivo Microdialysis for Dopamine Release

This protocol outlines the measurement of extracellular dopamine levels in the striatum of freely moving rats following the administration of SKF 81297.

I. Materials

  • Rats with guide cannulae stereotaxically implanted above the striatum

  • Microdialysis probes

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Vehicle (0.9% sterile saline)

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Dopamine standards

II. Microdialysis Procedure

  • aCSF Preparation: Prepare sterile aCSF containing: 145 mM NaCl, 2.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 0.25 mM ascorbic acid, 5.4 mM D-glucose, pH 7.2–7.4.[10] Filter the solution before use.

  • Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake rat. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[11] Allow the system to equilibrate for at least 1-2 hours to establish a stable dopamine baseline.

  • Baseline Sample Collection: Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

  • Drug Administration: Administer SKF 81297 or vehicle (s.c. or i.p.).

  • Post-Administration Sample Collection: Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express dopamine levels as a percentage of the baseline and compare the effects of SKF 81297 to the vehicle control.

Protocol 3: In Vitro cAMP Accumulation Assay in Primary Neuronal Cultures

This protocol describes the treatment of primary neuronal cultures with SKF 81297 and the subsequent measurement of intracellular cAMP levels.

I. Materials

  • Primary neuronal cultures (e.g., from rat striatum or cortex)

  • Neurobasal medium and supplements

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Plate reader

II. Cell Culture and Treatment

  • Primary Neuron Culture: Isolate and culture primary neurons from embryonic or early postnatal rodents according to standard protocols.

  • Drug Preparation: Prepare a stock solution of SKF 81297 in a suitable solvent (e.g., sterile water or DMSO) and further dilute in culture medium to the desired final concentrations.

  • Cell Treatment:

    • Pre-incubate the neurons with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

    • Add SKF 81297 or vehicle to the culture medium and incubate for the desired time (e.g., 10-30 minutes) at 37°C.

III. cAMP Measurement

  • Cell Lysis: After treatment, aspirate the medium and lyse the cells according to the instructions of the chosen cAMP assay kit.

  • cAMP Assay: Perform the cAMP assay on the cell lysates following the manufacturer's protocol.

  • Data Analysis: Determine the concentration of cAMP in each sample using a standard curve. Normalize the cAMP levels to the protein concentration of the cell lysate. Compare the cAMP levels in SKF 81297-treated cells to vehicle-treated controls.

References

Application Notes and Protocols: Cognitive Enhancement with SKF 81297 Hydrobromide in Aged Monkeys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SKF 81297 hydrobromide, a selective dopamine D1 receptor full agonist, for cognitive enhancement in aged non-human primate models. The protocols and data presented are synthesized from peer-reviewed scientific literature and are intended to guide researchers in designing and conducting similar preclinical studies.

Introduction

Advancing age is often associated with a decline in cognitive functions, particularly those reliant on the prefrontal cortex (PFC), such as working memory.[1] This decline is linked to a reduction in dopamine levels in the PFC.[1] this compound has been investigated as a potential therapeutic agent to ameliorate these age-related cognitive deficits by acting as a full agonist at dopamine D1 receptors.[1] Studies in aged monkeys have demonstrated that SKF 81297 can improve spatial working memory performance, although its effects are dose-dependent.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cognitive performance in aged monkeys, as measured by the Delayed Response Task (DRT).

Table 1: Effect of SKF 81297 on Delayed Response Task Performance in Aged Monkeys

Dosage of SKF 81297 (mg/kg)Performance Change in Delayed Response TaskReference
Low DosesImproved performance[1][2]
Higher DosesImpaired or no effect on performance[1][2]

Table 2: Reversibility of SKF 81297 Effects with D1 Receptor Antagonist

Pre-treatmentEffect on SKF 81297-induced Performance ChangesReference
SCH 23390 (D1 antagonist)Reversed both improvement and impairment[1][2]

Experimental Protocols

Subjects
  • Species: Rhesus monkeys (Macaca mulatta) are commonly used.[1][3]

  • Age: Aged monkeys (typically >20 years old) exhibiting cognitive deficits are the target population.[1]

Cognitive Assessment: Delayed Response Task (DRT)

The DRT is a classic task to assess spatial working memory, a function heavily dependent on the prefrontal cortex.[4][5][6]

Apparatus:

  • Wisconsin General Test Apparatus (WGTA) or a computerized touch-screen system.[4]

  • A board with two or more food wells.

  • Identical objects to cover the food wells.

  • An opaque screen to obscure the monkey's view during the delay period.

Procedure:

  • Sample Phase: The monkey observes as a food reward is placed in one of the food wells.[5][6]

  • Delay Phase: An opaque screen is lowered, blocking the monkey's view of the food wells for a specified duration (the delay). Delays can be varied to modulate task difficulty.[4][5]

  • Choice Phase: The screen is raised, and the monkey is allowed to choose one of the covered food wells.[5][6]

  • Reinforcement: A correct choice (displacing the cover of the baited well) is rewarded with the food item. An incorrect choice is not rewarded.

  • Inter-trial Interval: A brief period before the next trial begins.

Training:

  • Monkeys are first trained on the basic task with very short or no delays.

  • The delay period is gradually increased as the monkey's performance improves.[4]

Drug Administration
  • Compound: this compound.

  • Route of Administration: Intramuscular (i.m.) injection is a common route.[3]

  • Dosage: A range of doses should be tested to determine the optimal dose for cognitive enhancement, as effects are dose-dependent.[1][2] Based on existing literature, a starting range could be between 0.05 and 0.3 mg/kg.[3]

  • Timing: The drug is typically administered a set time before the cognitive testing session begins.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway in Cognitive Enhancement

SKF 81297, as a D1 receptor agonist, is believed to enhance cognitive function through the modulation of neuronal activity in the prefrontal cortex. The binding of SKF 81297 to the D1 receptor initiates a G-protein coupled signaling cascade. This can lead to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including ion channels and transcription factors, ultimately modulating neuronal excitability and synaptic plasticity.

Furthermore, there is evidence of significant crosstalk between dopamine D1 receptors and NMDA receptors, which are critical for learning and memory.[7][8][9][10][11] Activation of D1 receptors can potentiate NMDA receptor function, a mechanism that may underlie the cognitive-enhancing effects of D1 agonists.[7][8][9]

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF 81297 SKF 81297 D1R Dopamine D1 Receptor SKF 81297->D1R Binds to G_protein Gs Protein D1R->G_protein Activates NMDAR NMDA Receptor D1R->NMDAR Potentiates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates Cognitive Enhanced Cognitive Function (Working Memory) NMDAR->Cognitive PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets (Ion Channels, Transcription Factors) PKA->Downstream Phosphorylates Downstream->Cognitive

Caption: D1 Receptor Signaling Cascade.

Experimental Workflow for Assessing SKF 81297 in Aged Monkeys

The following diagram outlines a typical experimental workflow for evaluating the cognitive-enhancing effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Drug Testing Protocol cluster_analysis Data Analysis A Select Aged Monkeys with Cognitive Deficits B Train Monkeys on Delayed Response Task (DRT) A->B C Establish Baseline Performance (Vehicle Administration) B->C D Administer SKF 81297 (Varying Doses) C->D F Administer D1 Antagonist (e.g., SCH 23390) + SKF 81297 C->F E Conduct DRT Session D->E H Compare Performance across Doses and Vehicle E->H G Conduct DRT Session F->G I Analyze Effect of D1 Antagonist G->I J Statistical Analysis (e.g., ANOVA) H->J I->J

Caption: Experimental Workflow Diagram.

Logical Relationship: Dose-Dependent Effects of SKF 81297

The relationship between the dose of SKF 81297 and its effect on cognitive performance can be visualized as an inverted U-shaped curve. This indicates that there is an optimal dose range for cognitive enhancement, and doses that are too low or too high are less effective or may even impair performance.

Dose_Response_Relationship Low Dose Low Dose Sub-optimal\nEnhancement Sub-optimal Enhancement Low Dose->Sub-optimal\nEnhancement Optimal Dose Optimal Dose Maximal\nEnhancement Maximal Enhancement Optimal Dose->Maximal\nEnhancement High Dose High Dose Impairment or\nNo Effect Impairment or No Effect High Dose->Impairment or\nNo Effect

Caption: Dose-Response Curve Logic.

References

Application Notes and Protocols for SKF 81297 Hydrobromide in Reversal Learning Tasks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing SKF 81297 hydrobromide, a potent and selective dopamine D1 receptor agonist, in reversal learning tasks.[1][2] This document outlines the mechanism of action, experimental design considerations, and step-by-step protocols for assessing the impact of this compound on cognitive flexibility.

Introduction

Reversal learning paradigms are crucial for studying cognitive flexibility, a process often impaired in various neuropsychiatric disorders.[3][4] These tasks require a subject to adapt their behavior when previously learned reward contingencies are reversed.[4][5] The dopamine D1 receptor is implicated in cognitive processes, and this compound serves as a key pharmacological tool to investigate its role in reversal learning.[3]

Mechanism of Action

SKF 81297 is a centrally active dopamine D1-like receptor agonist. Activation of the D1 receptor is known to modulate neural signaling, particularly in brain regions critical for learning and memory, such as the prefrontal cortex. It is important to note that while SKF 81297 is a selective D1 agonist, some research suggests it may also modulate NMDA receptor currents independently of D1 receptors, which should be a consideration in experimental design and data interpretation.[6]

Quantitative Data Summary

The effects of SKF 81297 on reversal learning can be dose-dependent and may vary based on the specific task and animal model. Below is a summary of findings from key studies.

Animal ModelDoses AdministeredRouteKey Findings in Reversal LearningReference
Mice100 µg/kg, 250 µg/kgi.p.Significantly impaired performance (fewer correct responses) during the initial session of reversal learning. No significant effect on visual discrimination.[3]
Rats0.1 mg/kg, 0.25 mg/kgs.c.No significant overall effect on reversal learning in a valence-probe visual discrimination task.[7]
Aged MonkeysDose-relatedi.m.Low doses improved working memory performance (a related cognitive function), while higher doses were impairing or had no effect.[8]

Experimental Protocols

The following are detailed protocols for conducting reversal learning tasks to evaluate the effects of this compound. These protocols are synthesized from established methodologies.[5][9][10]

Protocol 1: Probabilistic Reversal Learning Task for Rodents (Touchscreen Operant Chambers)

This protocol is adapted for mice or rats using automated touchscreen operant chambers, which offer high-throughput and precise stimulus control.

1. Apparatus

  • Operant conditioning chambers equipped with a touchscreen, a reward dispenser (e.g., for sucrose pellets), and a house light.[9]

  • Control software for presenting stimuli and recording responses.

2. Pre-training

  • Habituation: Acclimatize the animals to the operant chambers for 15-30 minutes daily for 2-3 days.

  • Initial Touch Training: Train the animals to touch a simple visual stimulus on the screen to receive a reward. This continues until they reliably touch the stimulus within a set time.

  • Must Touch: Introduce two visual stimuli. A touch to either stimulus results in a reward. This phase ensures the animals learn to respond to the presented stimuli.

  • Must Initiate: A central stimulus appears, which the animal must touch to start a trial. This is followed by the presentation of two choice stimuli.

3. Probabilistic Discrimination Learning

  • Task: On each trial, two distinct visual stimuli (e.g., a spider and a plane) are presented on the left and right sides of the screen (position counterbalanced). One stimulus is designated the "correct" stimulus (S+) and is associated with a higher probability of reward (e.g., 80% or 90%), while the other is the "incorrect" stimulus (S-) with a lower reward probability (e.g., 20% or 30%).[5]

  • Criterion: The animal must reach a performance criterion, for example, >70% correct choices over two consecutive sessions of a set number of trials (e.g., 100 trials).[5]

4. Drug Administration

  • Vehicle Control: Administer a vehicle solution (e.g., sterile saline) to the control group.

  • This compound: Dissolve this compound in the vehicle. Based on literature, doses between 0.1 mg/kg and 0.25 mg/kg can be used.[3][7] Administer the drug via the chosen route (e.g., subcutaneous or intraperitoneal injection) at a specific time before the behavioral session (e.g., 15-30 minutes).[11]

5. Reversal Learning

  • Contingency Switch: Once the discrimination criterion is met, the reward contingencies are reversed without any external cue to the animal. The former S+ becomes the S- and the former S- becomes the S+.

  • Data Collection: Key metrics to collect include:

    • Percentage of correct choices.

    • Perseverative errors (number of consecutive incorrect choices to the previously correct stimulus immediately following reversal).

    • Trials to reach the reversal criterion.

    • Response latencies.

Protocol 2: Spatial Reversal Learning Task for Rodents (T-maze or Y-maze)

This protocol utilizes a maze to assess spatial reversal learning.

1. Apparatus

  • A T-maze or Y-maze with a starting arm and two goal arms.

  • Food rewards placed in food wells at the end of the goal arms.

2. Pre-training

  • Habituation: Allow animals to freely explore the maze for several sessions.

  • Shaping: Guide the animals to the reward locations in the goal arms.

3. Initial Discrimination

  • Task: One goal arm is consistently baited with a food reward (the "correct" arm), while the other is never baited (the "incorrect" arm). The starting position of the animal can be varied to prevent reliance on egocentric strategies.

  • Criterion: The animal must reach a performance criterion, such as making the correct choice on 8 out of 10 consecutive trials.

4. Drug Administration

  • Administer vehicle or this compound as described in Protocol 1.

5. Reversal Learning

  • Contingency Switch: The location of the reward is switched to the previously incorrect arm.

  • Data Collection:

    • Number of correct and incorrect choices.

    • Number of trials to reach the reversal criterion.

    • Perseverative errors (repeated entries into the previously correct, now incorrect, arm).

Visualizations

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF_81297 SKF 81297 (D1 Agonist) D1R Dopamine D1 Receptor SKF_81297->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->Downstream DARPP32->Downstream Modulates

Caption: Dopamine D1 receptor signaling cascade initiated by an agonist like SKF 81297.

Experimental Workflow for a Probabilistic Reversal Learning Task

Reversal_Learning_Workflow Start Start Habituation Habituation & Pre-training Start->Habituation Discrimination Probabilistic Discrimination (S+ vs. S-) Habituation->Discrimination Criterion_Check1 Criterion Met? Discrimination->Criterion_Check1 Criterion_Check1->Discrimination No Drug_Admin Drug Administration (Vehicle or SKF 81297) Criterion_Check1->Drug_Admin Yes Reversal Reversal Phase (S+ becomes S-, S- becomes S+) Drug_Admin->Reversal Criterion_Check2 Criterion Met? Reversal->Criterion_Check2 Criterion_Check2->Reversal No Data_Analysis Data Analysis (% Correct, Perseverative Errors, etc.) Criterion_Check2->Data_Analysis Yes End End Data_Analysis->End

Caption: Workflow of a typical probabilistic reversal learning experiment.

References

Application Notes and Protocols: Electrophysiological Effects of SKF 81297 Hydrobromide on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5). These receptors are predominantly coupled to Gαs/olf proteins, and their activation typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2] D1-like receptor signaling plays a crucial role in regulating neuronal excitability, synaptic plasticity, and cognitive functions such as working memory.[2][3][4] Dysregulation of this system has been implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[3][5]

These application notes provide a comprehensive overview of the electrophysiological effects of SKF 81297 on neuronal firing, summarizing key quantitative data and detailing experimental protocols for researchers.

Data Presentation: Quantitative Effects of SKF 81297 on Neuronal Properties

The following tables summarize the quantitative effects of SKF 81297 on various neuronal parameters as reported in the scientific literature. These data provide a reference for expected outcomes when applying this D1-like receptor agonist in electrophysiological experiments.

Table 1: Effects of SKF 81297 on Firing Properties of Layer 5 Pyramidal Neurons in the Prefrontal Cortex

ParameterConcentrationEffectNeuron TypeReference
Action Potential Firing10 µMIncrease in number of action potentialsD1+ neurons[6][7]
Membrane Potential (Vm)10 µMDepolarization (2.5 ± 0.8 mV)D1+ neurons[6]
Input Resistance (Rin)10 µMIncrease (21 ± 5%)D1+ neurons[6]
Neuronal Excitability10 µMSignificant enhancementPrepubertal rat PFC neurons[8]
Post-burst Afterhyperpolarization (AHP)10 µMSuppressionPrepubertal rat PFC neurons[8]

Table 2: Modulation of Synaptic Transmission and Currents by SKF 81297

ParameterConcentrationEffectPreparationReference
NMDA Receptor Currents (steady-state)10 µMPotentiation (19.8 ± 5.4%)Acutely isolated PFC pyramidal neurons[9]
NMDA EPSC Amplitude0.5 µMEnhancementLayer V PFC pyramidal neurons[4]
non-NMDA EPSC Component10 µMSlight reduction (10-15%)Layer V PFC pyramidal neurons[4]
Persistent Na+ Current (INaP)10 µMShift in activation to more negative potentialsRat prefrontal cortical neurons[10]
L-type Ca2+ Conductance1 µMEnhancementNeostriatal medium spiny neurons[11]

Note: Some studies have reported that SKF 81297 can modulate NMDA receptor currents independently of D1 receptor activation, suggesting potential off-target effects that should be considered in experimental design and data interpretation.[12][13][14]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling cascades initiated by the activation of D1-like dopamine receptors by agonists such as SKF 81297.

D1_receptor_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus D1R D1 Receptor G_protein Gαs/olf D1R->G_protein SKF 81297 AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 pDARPP32->PP1 Inhibits pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Alters

Canonical D1 Receptor/PKA Signaling Pathway

D1_NMDA_crosstalk cluster_membrane Postsynaptic Membrane cluster_signaling Intracellular Signaling D1R D1 Receptor PKA PKA D1R->PKA SKF 81297 activates NMDAR NMDA Receptor PKA->NMDAR Phosphorylates NR1 subunit Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Enhances Current Neuronal_Excitability ↑ Neuronal Excitability Ca_influx->Neuronal_Excitability Leads to

D1 Receptor Modulation of NMDA Receptor Function
Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of SKF 81297 on neuronal firing using in vitro electrophysiology.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_experiment Pharmacological Manipulation cluster_analysis Data Analysis prep_slice Acute Brain Slice Preparation place_slice Transfer Slice to Recording Chamber prep_slice->place_slice perfuse Perfuse with ACSF place_slice->perfuse locate_neuron Identify Target Neuron (e.g., Layer V Pyramidal) perfuse->locate_neuron patch_clamp Establish Whole-Cell Patch-Clamp Configuration locate_neuron->patch_clamp baseline Record Baseline Neuronal Activity patch_clamp->baseline apply_skf Bath Apply SKF 81297 baseline->apply_skf record_effect Record Changes in Neuronal Firing apply_skf->record_effect washout Washout with ACSF record_effect->washout analyze Analyze Firing Rate, Vm, Rin, etc. record_effect->analyze statistics Statistical Comparison (Baseline vs. Drug) analyze->statistics

In Vitro Electrophysiology Workflow

Experimental Protocols

The following are detailed protocols for key experiments to assess the electrophysiological effects of SKF 81297.

Protocol 1: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Acute Brain Slices

This protocol is designed to measure changes in the intrinsic firing properties of neurons in response to SKF 81297.

Materials:

  • This compound (e.g., Tocris, Cat. No. 0922)

  • Animal model (e.g., Sprague Dawley rat, P21-P35)

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Carbogen gas (95% O2 / 5% CO2)

  • Sucrose-based cutting solution (ice-cold)

  • Artificial cerebrospinal fluid (ACSF)

  • Intracellular solution for patch pipette

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

Methodology:

  • Slice Preparation:

    • Anesthetize the animal in accordance with institutional animal care and use committee guidelines.

    • Rapidly decapitate and dissect the brain, placing it in ice-cold, carbogen-gassed sucrose-based cutting solution.

    • Prepare coronal or sagittal slices (e.g., 300-350 µm thick) of the brain region of interest (e.g., prefrontal cortex) using a vibratome.

    • Transfer slices to a holding chamber containing ACSF bubbled with carbogen and allow them to recover at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF at a rate of 2-3 mL/min.

    • Identify pyramidal neurons in the desired layer (e.g., Layer V) using DIC optics.

    • Pull glass micropipettes (3-6 MΩ resistance) and fill with intracellular solution.

    • Approach a target neuron and establish a gigaseal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Switch to current-clamp mode.

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and determine the baseline firing frequency, input resistance, and other intrinsic properties.

    • Establish a stable baseline recording for at least 5-10 minutes.

  • Pharmacological Application:

    • Prepare a stock solution of this compound and dilute it to the final desired concentration (e.g., 10 µM) in ACSF.

    • Switch the perfusion to the ACSF containing SKF 81297.

    • Record the changes in neuronal activity for 10-15 minutes. Repeat the current step protocol to assess changes in firing properties.

  • Washout and Data Analysis:

    • Switch the perfusion back to control ACSF to wash out the drug and observe for recovery of baseline activity.

    • Analyze the recorded data to quantify changes in firing frequency, resting membrane potential, input resistance, and action potential characteristics.

    • Use appropriate statistical tests to compare the data before, during, and after drug application.

Protocol 2: Voltage-Clamp Analysis of SKF 81297 Effects on NMDA Receptor-Mediated Currents

This protocol is for isolating and measuring the modulation of NMDA receptor currents by SKF 81297.

Materials:

  • Same as Protocol 1, with the addition of:

  • NMDA (N-methyl-D-aspartate)

  • Glycine

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels

  • Picrotoxin or bicuculline to block GABAA receptors

  • CNQX or NBQX to block AMPA/kainate receptors

Methodology:

  • Slice Preparation and Recording Setup:

    • Follow steps 1 and 2 from Protocol 1.

  • Isolation of NMDA Currents:

    • In the voltage-clamp configuration, hold the neuron at a positive potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.

    • Perfuse the slice with ACSF containing TTX (e.g., 0.5 µM), a GABAA receptor antagonist (e.g., 100 µM picrotoxin), and an AMPA/kainate receptor antagonist (e.g., 10 µM CNQX).

    • Evoke synaptic currents by stimulating afferent fibers with a bipolar electrode.

  • Data Acquisition:

    • Alternatively, for isolated NMDA currents independent of presynaptic effects, puff-apply NMDA (e.g., 1 mM) and glycine (e.g., 10 µM) onto the recorded neuron.[4]

    • Record the evoked or puff-applied NMDA receptor-mediated current.

    • Establish a stable baseline of NMDA currents for 5-10 minutes.

  • Pharmacological Application and Analysis:

    • Bath apply SKF 81297 (e.g., 10 µM) and continue to record the NMDA currents.

    • Observe for changes in the peak amplitude and steady-state component of the current.

    • Wash out the drug and analyze the percentage change in the NMDA current amplitude in the presence of SKF 81297 compared to baseline.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of D1-like dopamine receptors in modulating neuronal activity. The provided data and protocols offer a framework for designing and executing experiments to further elucidate the complex effects of this compound on the central nervous system. Researchers should be mindful of the specific neuronal population, brain region, and potential for off-target effects when interpreting their findings.

References

Application Notes and Protocols for SKF 81297 Hydrobromide in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 81297 hydrobromide is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5 receptors).[1] It is a valuable pharmacological tool for investigating dopaminergic signaling in the central nervous system. In primary neuronal cultures, SKF 81297 is frequently utilized to study neuronal development, synaptic plasticity, and the cellular mechanisms underlying various neurological and psychiatric disorders.[][3] Notably, beyond its canonical role as a D1 receptor agonist, SKF 81297 has been shown to modulate N-methyl-D-aspartate (NMDA) receptor currents in a D1 receptor-independent manner, adding a layer of complexity to its effects.[4][5]

These application notes provide a comprehensive overview of the in vitro use of this compound in primary neuronal cultures, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.

Mechanism of Action

SKF 81297 primarily acts as an agonist at D1-like dopamine receptors, which are Gs-protein coupled receptors.[] Activation of these receptors leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate neuronal function.[6][7] A significant downstream effector of this pathway is the Extracellular signal-regulated kinase (ERK), which is involved in cell survival and plasticity.[][7]

In addition to this canonical pathway, SKF 81297 can directly modulate NMDA receptor function. It has been shown to potentiate NMDA receptor currents, particularly those containing GluN2A and GluN2B subunits, independently of D1 receptor activation.[4][5] This off-target effect is an important consideration when interpreting experimental results.

Data Presentation

The following tables summarize quantitative data regarding the application of this compound in primary neuronal cultures.

ParameterCell TypeConcentrationIncubation TimeObserved EffectReference
Cell Viability Rat Primary Cortical Neurons20 µM48 hoursNo significant change in cell viability observed in the context of Aβ42-induced toxicity.[8]
Neurite Outgrowth Rat Primary Cortical NeuronsNot specifiedNot specifiedC1q, a complement protein, was shown to increase neurite length on myelin, a known inhibitor of neurite outgrowth. While not directly testing SKF 81297, this study provides a relevant protocol for quantifying neurite outgrowth.[9]
NMDA Receptor Modulation Rat Primary Prefrontal Cortex Neurons0.5 µM10 minutesEnhanced NMDA excitatory postsynaptic currents (EPSCs).[10]
Rat Primary Prefrontal Cortex Neurons10 µMNot specifiedEnhanced postsynaptic NMDA currents.[10]
ERK Phosphorylation Mouse Primary Striatal Neurons2.5 and 5.0 mg/kg (in vivo)15-30 minutesIncreased ERK phosphorylation in the dentate gyrus.[11]
NR2B Expression Rat Primary Prefrontal Cortex Neurons10 µMNot specifiedSignificantly increased NR2B protein expression.[3]
Electrophysiology Lamprey Striatal Neurons10 µMNot specifiedEnhanced firing of depolarized neurons.[12]

Mandatory Visualizations

Signaling Pathways

SKF_81297_Signaling cluster_D1R_dependent D1 Receptor-Dependent Pathway cluster_D1R_independent D1 Receptor-Independent Pathway SKF81297_D1 SKF 81297 D1R D1 Receptor SKF81297_D1->D1R Gs Gs Protein D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB PKA->CREB Neuronal_Effects_D1 Neuronal Effects (e.g., Gene Expression, Synaptic Plasticity) ERK->Neuronal_Effects_D1 CREB->Neuronal_Effects_D1 SKF81297_NMDA SKF 81297 NMDAR NMDA Receptor (GluN2A/GluN2B) SKF81297_NMDA->NMDAR Potentiation Ca_influx Ca2+ Influx NMDAR->Ca_influx Neuronal_Effects_NMDA Neuronal Effects (e.g., Excitotoxicity, Synaptic Plasticity) Ca_influx->Neuronal_Effects_NMDA

Caption: Signaling pathways of SKF 81297 in primary neurons.

Experimental Workflows

Experimental_Workflow cluster_culture Primary Neuron Culture cluster_treatment SKF 81297 Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Isolate Primary Neurons (e.g., Cortical, Hippocampal) culture Culture in appropriate medium (e.g., Neurobasal + B27) start->culture treatment Treat with SKF 81297 (Varying concentrations and durations) culture->treatment viability Cell Viability Assay (e.g., MTT, LDH) treatment->viability neurite Neurite Outgrowth Assay treatment->neurite western Western Blot (e.g., p-ERK, p-CREB) treatment->western patch_clamp Patch-Clamp Electrophysiology (NMDA currents) treatment->patch_clamp analysis Quantify and Analyze Results viability->analysis neurite->analysis western->analysis patch_clamp->analysis

Caption: General experimental workflow for studying SKF 81297 effects.

Experimental Protocols

Primary Cortical Neuron Culture

This protocol is adapted from standard methods for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant rat

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • Sterile conical tubes (15 mL and 50 mL)

  • Cell culture plates or coverslips

Procedure:

  • Plate Coating:

    • Coat culture surfaces with 10 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

    • Wash plates three times with sterile water and allow to air dry.

    • (Optional) For enhanced neuronal attachment, coat with 2 µg/mL laminin for at least 2 hours at 37°C before plating.

  • Dissection and Dissociation:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the cortices from E18 rat pup brains in ice-cold dissection buffer (e.g., HBSS).

    • Mince the cortical tissue into small pieces.

    • Digest the tissue with 0.25% trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.

    • Gently triturate the tissue using a fire-polished Pasteur pipette in DMEM containing 10% FBS to inactivate the trypsin.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Plating and Culture:

    • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Determine cell density using a hemocytometer.

    • Plate neurons at the desired density (e.g., 1 x 10^5 cells/cm²).

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • Change half of the medium every 3-4 days.

Western Blot for ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) in primary neuronal cultures following treatment with SKF 81297.

Materials:

  • Primary neuronal cultures in 6-well plates

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat primary neurons with the desired concentrations of SKF 81297 for the appropriate duration (e.g., 15-30 minutes).

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and run at 100-120V.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

    • Quantify band intensities using densitometry software.

Patch-Clamp Electrophysiology for NMDA Receptor Currents

This protocol provides a general framework for whole-cell patch-clamp recordings to measure NMDA receptor currents in primary neurons.

Materials:

  • Primary neuronal cultures on coverslips

  • Recording chamber

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

  • Internal solution containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.25 with CsOH.

  • NMDA

  • Glycine

  • This compound

Procedure:

  • Preparation:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Position the patch pipette over a neuron using a micromanipulator.

  • Whole-Cell Recording:

    • Apply gentle positive pressure to the pipette and approach the neuron.

    • Form a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV.

  • Data Acquisition:

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the bath to evoke NMDA receptor-mediated currents.

    • Record baseline currents.

    • Perfuse the bath with aCSF containing SKF 81297 at the desired concentration.

    • Record NMDA receptor currents in the presence of SKF 81297.

    • Wash out the drug and record recovery currents.

  • Analysis:

    • Measure the peak amplitude and other kinetic properties of the NMDA receptor currents before, during, and after SKF 81297 application.

    • Analyze the data to determine the effect of SKF 81297 on NMDA receptor function.

Conclusion

This compound is a versatile tool for studying dopaminergic signaling in primary neuronal cultures. Its well-characterized D1 receptor agonist activity, coupled with its more recently discovered D1-independent effects on NMDA receptors, provides a rich area for investigation. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating the complex roles of dopamine signaling in neuronal function and disease. It is crucial for researchers to consider both the canonical and non-canonical actions of this compound when interpreting their findings.

References

Dissolving SKF 81297 Hydrobromide in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of SKF 81297 hydrobromide in dimethyl sulfoxide (DMSO) for use in experimental settings. This compound is a potent and selective dopamine D1-like receptor agonist, and understanding its solubility and handling is critical for reproducible and accurate experimental outcomes. This guide includes detailed solubility data, a step-by-step protocol for preparing stock solutions, and information on the storage and stability of these solutions. Additionally, a diagram of the canonical signaling pathway activated by SKF 81297 is provided to contextualize its mechanism of action.

Introduction

SKF 81297 is a widely used pharmacological tool for investigating the roles of the D1 and D5 dopamine receptors in various physiological and pathological processes.[1] As a D1-like receptor agonist, it is centrally active following systemic administration and has been employed in numerous in vitro and in vivo studies.[1] Proper preparation of this compound solutions is the foundational step for any experiment. DMSO is a common solvent for this compound due to its high solubilizing capacity. This document outlines the best practices for dissolving this compound in DMSO to ensure solution integrity and experimental success.

Solubility Data

This compound exhibits excellent solubility in DMSO. The following tables summarize the quantitative solubility data from various suppliers. It is important to note that the molecular weight of this compound is approximately 370.67 g/mol ; however, batch-specific molecular weights may vary and should be consulted from the certificate of analysis for the most accurate solution preparation.

Table 1: Solubility of this compound in Different Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO 100 mM [1][2]~20 - 37.07 mg/mL [3][4]Hygroscopic DMSO can affect solubility; use freshly opened solvent.[4] Ultrasonic treatment may be required.[4]
Water10 mM[1][2]~3.71 mg/mLRequires gentle warming to dissolve.[1]
Ethanol~2 mg/mL[3][4]~5.40 mM[4]
Dimethylformamide (DMF)≥ 20 mg/mL[3][4]~53.96 mM[4]

Table 2: Preparation of this compound Stock Solutions in DMSO

This table provides the required mass of this compound (based on a molecular weight of 370.67 g/mol ) to prepare various concentrations of stock solutions in DMSO.

Desired Stock ConcentrationVolume of DMSOMass of this compound
10 mM1 mL3.71 mg
20 mM1 mL7.41 mg
50 mM1 mL18.53 mg
100 mM1 mL37.07 mg

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO (newly opened vial recommended)[4]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[2][4]

Procedure:

  • Pre-dissolution Preparations:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Ensure all equipment is clean and dry.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound into the tube. For 1 mL of a 100 mM solution, weigh 37.07 mg.

  • Adding the Solvent:

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound. For a 100 mM solution, this would be 1 mL.

  • Dissolution:

    • Cap the tube tightly and vortex the solution for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.[2] Gentle warming to 37°C can also aid in dissolution.[2]

  • Final Checks and Aliquoting:

    • Once the solid is fully dissolved, the solution should be clear.

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.

Storage and Stability:

  • Store the DMSO stock solution at -20°C or -80°C for long-term storage.[4]

  • When stored at -20°C, the solution is stable for at least 1 month.[4]

  • For storage at -80°C, the solution can be stable for up to 6 months.[4]

  • Aqueous solutions of this compound are not recommended for storage for more than one day.[3]

Signaling Pathway

SKF 81297 acts as an agonist at D1-like dopamine receptors (D1 and D5), which are G-protein coupled receptors (GPCRs) primarily coupled to the Gαs/olf G-protein.[5] Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[5] Elevated cAMP activates Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins, including the transcription factor CREB and the MAP kinase pathway component ERK.[5][6] This signaling cascade ultimately modulates neuronal excitability, gene expression, and synaptic plasticity.[5][7]

SKF81297_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Promotes SKF81297 SKF 81297 SKF81297->D1R

Caption: SKF 81297 signaling pathway.

Conclusion

The successful use of this compound in research is contingent upon its proper dissolution and handling. By following the detailed protocol and considering the solubility data presented in this application note, researchers can prepare stable and accurate stock solutions in DMSO. This will facilitate reliable and reproducible experimental results in the investigation of D1-like receptor function.

References

Troubleshooting & Optimization

SKF 81297 hydrobromide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for SKF 81297 hydrobromide. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful preparation and use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is soluble in several common laboratory solvents. Its solubility is highest in dimethyl sulfoxide (DMSO), followed by dimethylformamide (DMF). It has limited solubility in water and ethanol. For aqueous buffers, it is sparingly soluble and requires a co-solvent like DMSO for initial dissolution.[1][2][3][4]

Q2: I am seeing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What should I do?

A2: This is a common issue due to the lower solubility of this compound in aqueous solutions. To avoid precipitation, it is recommended to first dissolve the compound in 100% DMSO to create a concentrated stock solution. Then, dilute this stock solution with your aqueous buffer of choice. Ensure the final concentration of DMSO in your working solution is kept as low as possible while maintaining solubility. For maximum solubility in aqueous buffers, after initial dissolution in DMSO, the subsequent dilution with the aqueous buffer should be done gradually while mixing.[4]

Q3: Can I heat the solution to improve solubility?

A3: Yes, gentle warming can aid in the dissolution of this compound, particularly in water.[1] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q4: Is sonication helpful for dissolving this compound?

A4: Yes, sonication can be used to aid in the dissolution of this compound, especially when preparing solutions in DMSO.[2][5]

Q5: How should I store stock solutions of this compound?

A5: Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2][5] It is recommended to prepare and use solutions on the same day if possible.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in water at the desired concentration. This compound has limited solubility in water (approximately 10 mM).[1][3]- Attempt to dissolve at a lower concentration. - Use gentle warming to aid dissolution.[1] - For higher concentrations, consider using DMSO as the primary solvent.
Precipitation occurs upon adding the compound to a cell culture medium. The final concentration of the organic solvent (e.g., DMSO) may be too high, or the compound's solubility limit in the medium is exceeded.- Prepare a highly concentrated stock solution in DMSO. - Add the stock solution to the medium with vigorous stirring to ensure rapid and even distribution. - Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).
Inconsistent experimental results. This could be due to incomplete dissolution, precipitation of the compound in the experimental setup, or degradation of the stock solution.- Visually inspect your solution for any undissolved particles or precipitates before use. - Prepare fresh working solutions for each experiment from a properly stored stock. - Consider using a formulation with co-solvents for in vivo studies to improve bioavailability and stability.[2]
Hygroscopic nature of DMSO affecting solubility. DMSO is hygroscopic and can absorb moisture, which can negatively impact the solubility of this compound.[2][5]- Use newly opened or properly stored anhydrous DMSO to prepare your stock solutions.[2][5]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents. Please note that these values are approximate and may vary slightly between different batches of the compound.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 37.07 - 120100 - 323.74Ultrasonic assistance may be needed.[2][5][7] Hygroscopic DMSO can impact solubility.[2][5]
Water 3.7110Gentle warming can aid dissolution.[1][3][7]
Ethanol ≥ 2≥ 5.40[2][4]
DMF ≥ 20≥ 53.96[2][4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 3≥ 8.09A clear solution for in vivo use.[2]
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 3≥ 8.09A clear solution for in vivo use.[2]
1:20 DMSO:PBS (pH 7.2) ~0.04-Sparingly soluble.[4]

Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. Always use the batch-specific molecular weight found on the vial label or Certificate of Analysis for precise calculations.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 100 mM.

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to facilitate complete dissolution.[2][5]

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][5]

Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
  • Thawing: Thaw a frozen aliquot of the 100 mM DMSO stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. It is crucial to add the DMSO stock directly to the aqueous solution with gentle mixing to avoid precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below the threshold for cellular toxicity (generally less than 0.5%).

  • Usage: Use the freshly prepared working solution immediately for your experiment.

Protocol 3: Preparation of a Formulation for In Vivo Administration

This protocol yields a clear solution of ≥ 3 mg/mL.[2]

  • Prepare a 30 mg/mL stock solution in DMSO.

  • For a 1 mL working solution:

    • Take 100 µL of the 30 mg/mL DMSO stock solution.

    • Add it to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Administration: It is recommended to use this freshly prepared solution on the same day.[2]

Signaling Pathways and Experimental Workflows

This compound is a potent and selective agonist for the dopamine D1-like receptors (D1 and D5).[1][6][8] Its activation of these G-protein coupled receptors can initiate a cascade of intracellular signaling events.

SKF_81297_Signaling_Pathway SKF_81297 SKF 81297 D1_Receptor Dopamine D1 Receptor SKF_81297->D1_Receptor Binds & Activates G_protein Gs/Golf D1_Receptor->G_protein Activates NMDA_Receptor NMDA Receptor D1_Receptor->NMDA_Receptor Modulates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Modulation Modulation of Glutamatergic Neurotransmission NMDA_Receptor->Modulation

Caption: Canonical D1 receptor signaling pathway activated by SKF 81297.

Recent studies have also indicated that SKF 81297 can modulate NMDA receptor currents independently of D1 receptor activation, suggesting potential off-target effects that researchers should consider.[9]

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: SKF 81297 Hydrobromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of SKF 81297 hydrobromide solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.[1][2]

  • -20°C: Stable for up to 1 month.[1][2]

Solutions should be stored in tightly sealed containers and protected from light and moisture.[1][2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1][2] Aqueous solutions should not be stored for more than one day.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound has varying solubility in different solvents. The following table summarizes the maximum concentrations in common laboratory solvents:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO120323.74Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic.[1]
DMF≥ 2053.96
Ethanol≥ 25.40
Water3.7110Gentle warming may be required.[3]

For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, compounds with similar chemical structures (benzazepines with phenolic hydroxyl groups) are susceptible to:

  • Oxidation: The phenolic hydroxyl groups can be oxidized, potentially forming quinone-like structures. This can sometimes lead to a change in the color of the solution, often turning it brownish.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the benzazepine ring structure. It is crucial to protect solutions from light.

Q4: I observe a precipitate in my this compound solution. What should I do?

A4: Precipitation can occur for several reasons. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in aqueous solution after dilution from DMSO stock The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Increase the proportion of DMSO in the final solution, if experimentally permissible.- Prepare a more dilute final solution.- For cell-based assays, ensure the final DMSO concentration is not cytotoxic.
Precipitation upon storage at low temperatures The solubility of the compound decreases at lower temperatures.- Before use, allow the solution to warm to room temperature and vortex to redissolve the compound.- If precipitation persists, gentle warming or brief sonication may be applied.- Consider preparing a less concentrated stock solution.
Cloudiness or precipitation in phosphate-buffered saline (PBS) Formation of insoluble phosphate salts.- Consider using an alternative buffer system, such as HEPES or TRIS.- If PBS must be used, prepare the final dilution immediately before use.
Solution has turned a yellow or brown color This may indicate oxidation of the phenolic groups of SKF 81297.- Prepare fresh solutions from solid compound.- Ensure solutions are protected from light and air (e.g., by using amber vials and purging with an inert gas like argon or nitrogen).- Avoid prolonged storage of solutions, especially at room temperature.
Inconsistent or loss of biological activity in experiments This could be due to degradation of the compound.- Verify the age and storage conditions of your stock solution.- Prepare fresh solutions from solid compound for critical experiments.- Perform a concentration-response curve to ensure the compound is active.- If possible, analyze the purity of the solution using HPLC.

Experimental Protocols

Protocol for Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

  • Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for a General Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline and should be optimized for your specific equipment and requirements.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

A stability-indicating method should be able to separate the intact drug from its degradation products. To validate this, a forced degradation study should be performed.

Protocol for a Forced Degradation Study
  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.

After each stress condition, analyze the samples by the developed HPLC method to observe any degradation peaks.

Visualizations

G Dopamine D1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R D1 Receptor G_protein Gs/olf Protein D1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates (activates) CREB CREB PKA->CREB phosphorylates (activates) PP1 Protein Phosphatase 1 (PP1) DARPP32->PP1 inhibits Gene_Expression Gene Expression CREB->Gene_Expression regulates SKF81297 SKF 81297 SKF81297->D1R activates

Caption: Dopamine D1 Receptor Signaling Pathway activated by SKF 81297.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Sol Prepare SKF 81297 Solution Acid Acid Hydrolysis Prep_Sol->Acid Expose to Stress Base Base Hydrolysis Prep_Sol->Base Expose to Stress Oxidation Oxidation Prep_Sol->Oxidation Expose to Stress Thermal Thermal Stress Prep_Sol->Thermal Expose to Stress Photo Photostability Prep_Sol->Photo Expose to Stress HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Analysis HPLC->Data Generate Chromatograms Report Report Data->Report Determine Degradation

Caption: Workflow for conducting a forced degradation study of SKF 81297.

References

Preventing degradation of SKF 81297 hydrobromide in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of SKF 81297 hydrobromide to prevent its degradation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored desiccated at +4°C for optimal stability.[1][2] It is also advisable to store it in a cool, dry, well-ventilated area in its original, securely sealed container, protected from light and moisture.[3][4]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4][5] To minimize degradation, ensure the solutions are in securely sealed containers and protected from light. Whenever possible, it is best to prepare fresh solutions for immediate use.[6]

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation can occur, especially in aqueous solutions or if the solubility limit is exceeded. Gentle warming and sonication can help redissolve the compound.[3][5] If the issue persists, it may indicate degradation or the use of a suboptimal solvent. It is recommended to prepare a fresh solution.

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in DMSO (up to 100 mM) and in water (up to 10 mM) with gentle warming.[1] For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

Q5: Are there any known incompatibilities for this compound?

A5: While specific incompatibility data is limited in the provided search results, it is good practice to store this compound away from strong oxidizing agents and incompatible materials.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency or Inconsistent Results Degradation of the compound due to improper storage.1. Verify that the solid compound and any solutions have been stored according to the recommended conditions (see FAQs). 2. Prepare a fresh stock solution from a new vial of the solid compound. 3. Perform a stability analysis using a validated method, such as HPLC, to assess the purity of your current stock.
Discoloration of Solid or Solution Potential chemical degradation.1. Do not use the discolored material. 2. Dispose of the material according to your institution's guidelines. 3. Obtain a fresh supply of this compound.
Formation of Precipitates in Stored Solutions Exceeding solubility limits or temperature fluctuations.1. Gently warm and sonicate the solution to attempt redissolution. 2. If precipitation persists, filter the solution before use, but be aware that the concentration may be lower than intended. 3. For future preparations, consider using a slightly lower concentration or a different solvent system if your experimental design allows.

Summary of Storage Conditions

Form Temperature Duration Additional Notes
Solid +4°CLong-termStore desiccated and protected from light.[1][2]
Stock Solution -20°CUp to 1 monthKeep in a sealed container, protected from light and moisture.[3][4][5]
Stock Solution -80°CUp to 6 monthsKeep in a sealed container, protected from light and moisture.[3][4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 1 M HCl (for acidic hydrolysis)

  • 1 M NaOH (for basic hydrolysis)

  • 3% H₂O₂ (for oxidation)

  • Methanol (or other suitable solvent)

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 HPLC column

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.

  • Basic Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol to the original stock concentration for analysis.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber (as per ICH Q1B guidelines). Dissolve the stressed solid in methanol to the original stock concentration for analysis.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To develop a specific and robust HPLC method for the quantitative analysis of this compound in the presence of its degradants.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and PDA detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Methodology:

  • Initial Method Scouting: Begin with a broad gradient (e.g., 5% to 95% organic solvent over 30 minutes) to elute all components from the forced degradation samples.

  • Method Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve adequate resolution between the parent peak and any degradation product peaks.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

    • Linearity: Establish a linear relationship between the concentration and the peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

Visualizations

cluster_storage Troubleshooting Storage Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (Solid & Solution) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh run_hplc Perform HPLC Analysis on Old Stock proper_storage->run_hplc discard Discard Old Stock prepare_fresh->discard degraded Degradation Confirmed run_hplc->degraded Yes not_degraded No Degradation Observed run_hplc->not_degraded No degraded->discard investigate_other Investigate Other Experimental Variables not_degraded->investigate_other discard->investigate_other

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_pathway Potential Degradation Pathways parent SKF 81297 (Benzazepine Derivative) hydrolysis Hydrolytic Products parent->hydrolysis Acid/Base oxidation Oxidative Products parent->oxidation Oxidizing Agents (e.g., H₂O₂) photolysis Photolytic Products parent->photolysis UV/Visible Light

Caption: Potential degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of SKF 81297 stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation heat Thermal Stress stress->heat light Photolytic Stress stress->light analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze heat->analyze light->analyze end Identify Degradants & Assess Stability analyze->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Off-Target Effects of SKF 81297 Hydrobromide on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the dopamine D1 receptor agonist, SKF 81297 hydrobromide, on N-methyl-D-aspartate (NMDA) receptors. Understanding these interactions is critical for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: Does SKF 81297 have off-target effects on NMDA receptors?

A1: Yes, accumulating evidence demonstrates that SKF 81297 can directly modulate NMDA receptor activity, independent of its effects on dopamine D1 receptors.[1][2][3] This interaction is complex and can lead to either potentiation or inhibition of NMDA receptor currents, depending on the experimental conditions.

Q2: What is the nature of SKF 81297's interaction with NMDA receptors?

A2: SKF 81297 exhibits a bidirectional modulation of NMDA receptors. It has been shown to potentiate currents from NMDA receptors containing GluN2A and GluN2B subunits, while inhibiting currents from those containing GluN2C and GluN2D subunits.[2][3] Furthermore, at higher concentrations or in the presence of high levels of glutamate and glycine, SKF 81297 can switch from potentiating to inhibiting GluN2A- and GluN2B-containing receptors.[1][2][3]

Q3: Is the effect of SKF 81297 on NMDA receptors dependent on D1 receptor activation?

A3: No, several studies have conclusively shown that SKF 81297 can modulate NMDA receptor currents in the absence of D1 receptors.[1][2][3] These experiments were conducted in systems that do not express D1 receptors, such as recombinant HEK293 cells, as well as in neuronal cultures and brain slices where D1 receptor signaling was blocked.[1][2] However, it is important to note that D1 receptor activation by SKF 81297 can also indirectly modulate NMDA receptor function through intracellular signaling pathways.[4]

Q4: What is the proposed mechanism for the D1-receptor-independent effects of SKF 81297 on NMDA receptors?

A4: The D1-independent effects are thought to occur through direct interaction with the NMDA receptor. The potentiation of GluN2A/B-containing receptors is likely due to positive allosteric modulation. In contrast, the inhibition is proposed to be a voltage-dependent channel block, where SKF 81297 physically occludes the ion channel pore.[5]

Q5: How can I differentiate between D1-receptor-dependent and -independent effects of SKF 81297 on NMDA receptors in my experiments?

A5: To dissect these effects, you can use a selective D1 receptor antagonist, such as SCH 23390. If the modulatory effect of SKF 81297 on NMDA receptor currents persists in the presence of the antagonist, it is likely a D1-receptor-independent effect.[4] Additionally, performing experiments in a heterologous expression system lacking D1 receptors can isolate the direct effects on NMDA receptors.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent potentiation/inhibition of NMDA currents with SKF 81297. The effect of SKF 81297 is bidirectional and depends on the NMDA receptor subunit composition, the concentration of SKF 81297, and the concentration of glutamate/glycine.[1][2][3]- Characterize the NMDA receptor subunits present in your experimental system. - Perform dose-response experiments to determine the concentration at which SKF 81297 switches from potentiation to inhibition. - Control and report the concentrations of glutamate and glycine used in your assays.
Unexpected changes in neuronal excitability that cannot be explained by D1 receptor activation alone. SKF 81297 may be directly modulating NMDA receptor-mediated synaptic transmission.- Use a D1 receptor antagonist (e.g., SCH 23390) to isolate the D1-independent effects. - Directly measure NMDA receptor currents using patch-clamp electrophysiology in the presence of SKF 81297 and a D1 antagonist.
Difficulty replicating literature findings on SKF 81297's effects. Experimental conditions such as membrane potential, presence of extracellular Mg²⁺, and the specific neuronal population being studied can all influence the observed effects.- For electrophysiology experiments, carefully control and report the holding potential, as the inhibitory effect of SKF 81297 is voltage-dependent.[5] - Be aware that the interaction of SKF 81297 with the NMDA receptor channel pore can be influenced by the presence of Mg²⁺.[5] - Consider the specific brain region and cell type under investigation, as NMDA receptor subunit expression can vary.

Quantitative Data Summary

Table 1: D1-Receptor-Independent Modulation of NMDA Receptor Subtypes by SKF 81297

NMDA Receptor SubunitEffect of SKF 81297
GluN1/GluN2APotentiation at low concentrations, inhibition at high concentrations.[1][2][3]
GluN1/GluN2BPotentiation at low concentrations, inhibition at high concentrations.[1][2][3]
GluN1/GluN2CInhibition.[1][2]
GluN1/GluN2DInhibition.[1][2]

Table 2: Reported Potency of SKF 81297 at Dopamine D1 Receptors

ParameterSpeciesValue
pKiHuman7.82[6]
pEC50 (β-arrestin recruitment)Human5.02[6]

Note: Quantitative data for the direct interaction of SKF 81297 with NMDA receptors (e.g., EC50 for potentiation, IC50 for inhibition) is still emerging in the literature and can be highly dependent on experimental conditions.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents

This protocol is designed to assess the direct effects of SKF 81297 on NMDA receptor currents in cultured neurons or brain slices.

  • Preparation: Prepare acute brain slices or cultured neurons as per your standard laboratory protocol.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

    • Fill pipettes with an internal solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl₂, 2 ATP-Mg, 0.2 GTP-Na (pH adjusted to 7.3 with CsOH).

  • External Solution: Continuously perfuse the cells with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 0 MgCl₂, 0.1 glycine, and blockers of other synaptic currents (e.g., 10 µM CNQX for AMPA/kainate receptors, 10 µM bicuculline for GABA-A receptors).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply NMDA (e.g., 100 µM) to evoke an inward current.

    • Once a stable baseline NMDA-evoked current is established, co-apply SKF 81297 at the desired concentration along with NMDA.

    • To test for D1-receptor dependence, pre-incubate the slice/culture with a D1 antagonist (e.g., 10 µM SCH 23390) before applying SKF 81297 and NMDA.

    • Wash out the drugs to observe recovery.

  • Data Analysis: Measure the peak and steady-state amplitude of the NMDA-evoked currents before, during, and after SKF 81297 application. Normalize the current amplitude during drug application to the baseline amplitude.

Protocol 2: Calcium Imaging to Assess NMDA Receptor-Mediated Calcium Influx

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its modulation by SKF 81297.

  • Cell Preparation and Dye Loading:

    • Plate cells (e.g., primary cortical neurons or HEK293 cells expressing NMDA receptors) on glass-bottom dishes.

    • Load cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Imaging Setup:

    • Use an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system capable of ratiometric imaging for Fura-2).

  • Experimental Procedure:

    • Perfuse the cells with an external solution as described in Protocol 1.

    • Acquire a baseline fluorescence signal.

    • Apply NMDA (e.g., 50 µM) to induce a rise in intracellular calcium.

    • After washout and return to baseline, apply SKF 81297 at the desired concentration.

    • Co-apply NMDA and SKF 81297 and record the calcium response.

    • To test for D1-receptor dependence, pre-incubate with a D1 antagonist before SKF 81297 application.

  • Data Analysis: Calculate the change in fluorescence ratio (e.g., F340/F380 for Fura-2) or the relative change in fluorescence intensity (ΔF/F) to quantify the change in [Ca²⁺]i. Compare the amplitude of the calcium transient in the presence and absence of SKF 81297.

Visualizations

D1_Receptor_Dependent_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates PLC Phospholipase C D1R->PLC Activates NMDAR NMDA Receptor Ca2_ion NMDAR->Ca2_ion Influx SKF81297_ext SKF 81297 SKF81297_ext->D1R Binds Glutamate Glutamate Glutamate->NMDAR Binds CaM Calmodulin PKC PKC CaM->PKC Activates PKC->NMDAR Modulates Ca2_ion->CaM Activates

Caption: D1 receptor-dependent modulation of NMDA receptors by SKF 81297.

D1_Receptor_Independent_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDAR NMDA Receptor Ion_Flow Ion Flow NMDAR->Ion_Flow Alters SKF81297_ext SKF 81297 SKF81297_ext->NMDAR Directly Binds & Modulates

Caption: D1 receptor-independent modulation of NMDA receptors by SKF 81297.

Experimental_Workflow start Start: Prepare Neuronal Culture or Brain Slice patch_clamp Whole-Cell Patch-Clamp start->patch_clamp ca_imaging Calcium Imaging start->ca_imaging baseline Establish Baseline NMDA-Evoked Response patch_clamp->baseline ca_imaging->baseline apply_skf Apply SKF 81297 baseline->apply_skf apply_antagonist Apply D1 Antagonist (e.g., SCH 23390) baseline->apply_antagonist record_response Record Modulated NMDA Response apply_skf->record_response apply_skf_antagonist Apply SKF 81297 with D1 Antagonist apply_antagonist->apply_skf_antagonist apply_skf_antagonist->record_response analysis Data Analysis: Compare Responses record_response->analysis conclusion Conclusion: D1-Dependent vs. D1-Independent Effect analysis->conclusion

References

Technical Support Center: SKF 81297 Hydrobromide Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SKF 81297 hydrobromide in mouse models. The information is designed to address specific issues that may arise during experimentation, with a focus on dose-dependent side effects.

Frequently Asked Questions (FAQs)

Q1: What are the expected dose-dependent effects of SKF 81297 on locomotor activity in mice?

A1: SKF 81297 generally produces a dose-dependent increase in locomotor activity in wild-type mice.[1] Lower doses may have minimal effects, while higher doses, such as 0.8 mg/kg, have been shown to significantly enhance locomotor activity.[2] However, it is crucial to note that in mice overexpressing the D1 receptor, SKF 81297 can paradoxically cause a marked suppression of locomotion.[1]

Q2: At what doses does SKF 81297 typically induce stereotyped behaviors in mice?

A2: High doses of SKF 81297 are required to induce stereotypy. For instance, a dose of 10 mg/kg has been shown to induce "taffy pulling" stereotypy in dopamine-deficient mice.[3][4] In wild-type mice, the threshold for stereotypy induction may vary, and it is generally observed at doses higher than those that stimulate locomotion.

Q3: What is the risk of seizures with SKF 81297 administration, and at what doses?

A3: SKF 81297 can induce behavioral seizures in a dose-dependent manner. Doses between 0.5 mg/kg and 5.0 mg/kg have been reported to cause seizures, with a 75% incidence at 5.0 mg/kg in one study.[5] Researchers should be vigilant for seizure activity, especially at higher dose ranges.

Q4: Can SKF 81297 affect cognitive functions in mice?

A4: Yes, SKF 81297 can impact cognitive processes. Studies have shown that doses of 100 µg/kg and 250 µg/kg can impair initial reversal learning, though not visual discrimination.[6]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
No significant increase in locomotor activity at expected doses. 1. Mouse strain variability. 2. Overexpression of D1 receptors in transgenic models.[1] 3. Incorrect drug preparation or administration.1. Verify the expected response for the specific mouse strain being used. 2. If using transgenic mice, be aware of potential paradoxical effects. 3. Double-check all calculations, dilutions, and the administration route (e.g., intraperitoneal, subcutaneous).
Excessive and non-specific hyperactivity, confounding results. The administered dose is too high, pushing the mice towards the peak of the dose-response curve or into stereotypy.Reduce the dose of SKF 81297. Conduct a pilot dose-response study to determine the optimal dose for the desired level of locomotor stimulation without inducing confounding behaviors.
Mice exhibit intense, repetitive behaviors (stereotypy) instead of general locomotion. The dose is in the range that induces stereotypy (e.g., 10 mg/kg).[3][4]If stereotypy is not the intended endpoint, significantly lower the dose. If studying stereotypy, ensure a proper scoring system is in place.
Observation of seizure activity in experimental animals. The administered dose is in the convulsant range (e.g., 2.5-5.0 mg/kg).[5]Immediately terminate the experiment for the affected animal and provide supportive care as per institutional guidelines. For future experiments, reduce the dose to below the seizure threshold.
High variability in behavioral responses between individual mice. 1. Inconsistent habituation to the testing environment. 2. Stress from handling and injection. 3. Biological variability.1. Ensure all mice undergo a consistent habituation period to the testing chambers before drug administration. 2. Handle all mice gently and consistently. Acclimate them to the injection procedure. 3. Increase the sample size per group to improve statistical power.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of SKF 81297 on Locomotor Activity in Mice

Dose (mg/kg) Effect on Locomotor Activity Mouse Model Reference
0.4No significant effectRat (used for context)[2]
0.8Significantly enhancedRat (used for context)[2]
Dose-dependent increaseStimulated locomotionWild-type mice[1]
Dose-dependent decreaseSuppressed locomotionD1 receptor overexpressing transgenic mice[1]
1 - 10Dose-related decrease in cocaine-induced locomotor activitySwiss-Webster mice[7]

Table 2: Dose-Dependent Induction of Stereotypy and Seizures by SKF 81297 in Mice

Dose (mg/kg) Observed Side Effect Details Mouse Model Reference
10Stereotypy (Taffy pulling)Observed almost immediately after injection.Dopamine-deficient mice[3]
2.5 - 5.0Behavioral SeizuresDose-dependently induced seizures.Not specified[5]
5.0Behavioral Seizures75% of mice exhibited seizures.Not specified[5]

Table 3: Dose-Dependent Effects of SKF 81297 on Cognitive Function in Mice

Dose (µg/kg) Effect on Learning Details Mouse Model Reference
100Impaired initial reversal learningSignificantly fewer correct responses in the first session.Not specified[6]
250Impaired initial reversal learningSignificantly fewer correct responses in the first session.Not specified[6]

Experimental Protocols

Locomotor Activity Assessment

Objective: To quantify the effect of SKF 81297 on spontaneous horizontal and vertical movement in mice.

Materials:

  • Locomotor activity chambers (e.g., clear acrylic boxes with infrared beams).

  • This compound solution.

  • Vehicle solution (e.g., saline).

  • Syringes and needles for administration.

  • Calibrated scale.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment. Habituate the mice to the locomotor activity chambers for a set period (e.g., 30 minutes) on one or more days prior to the test day.

  • Baseline Activity (Optional but Recommended): On the test day, administer the vehicle to the mice and immediately place them in the activity chambers. Record locomotor activity for a predetermined duration (e.g., 60 minutes) to establish a baseline.

  • Drug Administration: Weigh each mouse to ensure accurate dosing. Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, place each mouse in the center of a locomotor activity chamber. Record activity counts (e.g., beam breaks for horizontal and vertical movement) in time bins (e.g., 5-minute intervals) for the duration of the test (e.g., 60-120 minutes).

  • Data Analysis: Analyze the total activity counts, as well as the activity in each time bin, to assess the time course of the drug's effect. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Stereotypy Scoring

Objective: To quantify the presence and intensity of stereotyped behaviors induced by SKF 81297.

Materials:

  • Observation chambers (can be the home cage or a clean, empty cage).

  • Video recording equipment.

  • Stopwatch or timer.

  • Stereotypy rating scale (see example below).

Procedure:

  • Habituation: Acclimate mice to the observation room. If using a novel chamber, allow for a habituation period.

  • Drug Administration: Administer a high dose of SKF 81297 (e.g., 10 mg/kg) or vehicle.

  • Observation and Scoring: Immediately after injection, place the mouse in the observation chamber and begin video recording. Use a time-sampling method for scoring. For example, observe the mouse for 1 minute every 5 or 10 minutes for a total period of 60-90 minutes.

  • Rating Scale: During each observation period, score the predominant stereotyped behavior using a rating scale. An example scale is:

    • 0: Asleep or inactive.

    • 1: Active, normal grooming and exploratory behavior.

    • 2: Hyperactive, increased locomotion.

    • 3: Continuous sniffing, licking, or gnawing of the cage floor or walls.

    • 4: Intense, focused stereotypy such as repetitive head weaving, circling, or "taffy pulling".

  • Data Analysis: Analyze the stereotypy scores over time. Compare the scores between the drug-treated and vehicle-treated groups.

Seizure Observation

Objective: To identify and score the severity of seizures induced by SKF 81297.

Materials:

  • Observation chambers.

  • Video recording equipment.

  • Racine scale for seizure scoring.

Procedure:

  • Drug Administration: Administer a convulsant dose of SKF 81297 (e.g., 2.5-5.0 mg/kg) or vehicle.

  • Observation: Immediately after injection, place the mouse in an observation chamber and monitor continuously for signs of seizure activity. Video recording is highly recommended for later review.

  • Seizure Scoring: If seizure activity is observed, score the most severe stage reached using the Racine scale:

    • Stage 1: Mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling with loss of postural control.

  • Animal Welfare: Have a protocol in place for intervention (e.g., administration of an anticonvulsant) or euthanasia if seizures are prolonged or severe, as per institutional animal care and use committee (IACUC) guidelines.

  • Data Analysis: Record the latency to the first seizure, the duration of the seizure, and the maximum Racine score achieved for each mouse.

Visualizations

experimental_workflow_locomotor cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Acclimate Mice to Testing Room P2 Habituate Mice to Activity Chambers P1->P2 1-2 days E1 Administer Vehicle/SKF 81297 P2->E1 Test Day E2 Place Mouse in Chamber E1->E2 Immediately E3 Record Locomotor Activity E2->E3 60-120 min A1 Analyze Total Activity and Time Course E3->A1 A2 Statistical Comparison (Drug vs. Vehicle) A1->A2

Caption: Experimental workflow for assessing locomotor activity.

signaling_pathway SKF SKF 81297 D1R Dopamine D1 Receptor SKF->D1R Binds & Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., ERK, DARPP-32) PKA->Downstream Phosphorylates Behavior Behavioral Effects (Locomotion, Stereotypy, Seizures) Downstream->Behavior Modulates

Caption: Simplified D1 receptor signaling pathway activated by SKF 81297.

References

Interpreting unexpected results with SKF 81297 hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF 81297 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dopamine D1-like receptor agonist.[1][2][3] Its primary mechanism of action is to bind to and activate dopamine D1 and D5 receptors, which are coupled to the Gs alpha subunit of G-proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Q2: What are the common applications of this compound in research?

A2: this compound is widely used in neuroscience research to study the roles of the dopamine D1 receptor in various physiological and pathological processes. Common applications include investigating motor function, learning and memory, reward pathways, and the pathophysiology of disorders like Parkinson's disease and schizophrenia.[4][5]

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO and water with gentle warming.[1][6] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[7] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[8] It is advisable to prepare fresh aqueous solutions for daily use.[7][8] Always refer to the manufacturer's specific instructions for storage and handling.[6][7]

Q4: What are the known off-target effects of this compound?

A4: A significant and unexpected off-target effect of SKF 81297 is its ability to modulate N-methyl-D-aspartate (NMDA) receptor currents independently of dopamine D1 receptors.[9][10] It can potentiate NMDA receptor currents at lower concentrations and inhibit them at higher concentrations, exhibiting a bidirectional modulation.[9][10] This effect is crucial to consider when interpreting experimental results.

Troubleshooting Guides

Unexpected Behavioral Effects in Animal Models

Q: I administered SKF 81297 to my animal model and observed paradoxical or unexpected locomotor activity. What could be the cause?

A: This is a documented phenomenon that can arise from several factors:

  • Dose-Response Relationship: The effect of SKF 81297 on locomotor activity can be dose-dependent, with lower doses sometimes producing different effects than higher doses.[11][12][13] It's crucial to perform a thorough dose-response study in your specific model.

  • Genetic Background of the Animal Model: Studies have shown that transgenic mice overexpressing the D1 receptor exhibit a marked suppression of locomotion in response to SKF 81297, in contrast to the typical increase in activity seen in wild-type animals.[14] The genetic makeup of your animals can significantly influence the behavioral outcome.

  • Interaction with Other Neurotransmitter Systems: As mentioned, SKF 81297 can modulate NMDA receptors.[9][10] This off-target effect could contribute to complex behavioral outputs that are not solely mediated by D1 receptor agonism.

  • Experimental Conditions: The specific behavioral paradigm and environmental factors can influence the observed effects. For instance, the effect of SKF 81297 on learning and memory can vary depending on the nature of the task (e.g., appetitive vs. aversive).[11]

Troubleshooting Workflow:

start Unexpected Locomotor Activity dose Review Dose-Response Curve start->dose genetics Consider Animal's Genetic Background start->genetics off_target Investigate Potential Off-Target Effects (e.g., NMDA) start->off_target protocol Evaluate Experimental Protocol and Conditions start->protocol conclusion Refine Experimental Design and Interpretation dose->conclusion genetics->conclusion off_target->conclusion protocol->conclusion

Caption: Troubleshooting unexpected locomotor activity.

In Vitro Assay Issues

Q: My in vitro cAMP assay with SKF 81297 is showing inconsistent results or a poor signal window. What should I check?

A: Inconsistent results in a cAMP assay can stem from several factors related to both the compound and the assay conditions:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved. For aqueous-based assays, preparing a fresh solution from a DMSO stock is recommended.[7][8] Poor solubility can lead to inaccurate concentrations.

  • Cell Health and Density: The health and density of your cells are critical. Ensure cells are in a logarithmic growth phase and that the cell number per well is optimized for your assay plate format.[15]

  • Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP, leading to a low signal. The inclusion of a PDE inhibitor, such as IBMX, is often necessary to obtain a robust signal.[16][17]

  • Agonist Concentration and Incubation Time: Optimize the concentration of SKF 81297 and the incubation time. An incomplete dose-response curve or suboptimal incubation time can lead to variable results.[18][19]

  • Assay Kit Components and Protocol: Ensure that all assay kit reagents are properly stored and that the protocol is followed precisely. Variations in reagent concentrations or incubation times can significantly impact the results.[20][21]

Troubleshooting Workflow:

start Inconsistent cAMP Assay Results solubility Verify Compound Solubility and Stability start->solubility cells Check Cell Health and Density start->cells pde Optimize PDE Inhibitor Concentration start->pde assay_params Optimize Agonist Concentration and Incubation Time start->assay_params kit Review Assay Kit Protocol and Reagents start->kit conclusion Re-run Assay with Optimized Parameters solubility->conclusion cells->conclusion pde->conclusion assay_params->conclusion kit->conclusion

Caption: Troubleshooting inconsistent cAMP assay results.

Electrophysiology Findings

Q: I'm seeing effects on neuronal activity that don't seem to be purely D1 receptor-mediated. Could SKF 81297 be affecting other channels or receptors?

A: Yes, this is a critical consideration. As established, SKF 81297 has a known off-target effect on NMDA receptors.[9][10]

  • D1-Independent NMDA Receptor Modulation: SKF 81297 can directly potentiate or inhibit NMDA receptor currents, depending on the concentration and the specific NMDA receptor subunit composition.[9][10] This can significantly alter synaptic plasticity and neuronal excitability in a manner that is independent of D1 receptor signaling.

  • Experimental Controls: To dissect the D1-dependent versus independent effects, it is essential to use appropriate controls. This includes:

    • Co-application with a selective D1 receptor antagonist (e.g., SCH 23390) to see if the effect is blocked.[4]

    • Using cell lines or knockout animals that do not express the D1 receptor.

  • Potential for Artifacts: In any electrophysiological recording, it is important to be aware of potential artifacts that can be introduced by the experimental setup or the compound itself. While not specifically documented for SKF 81297, some benzazepine compounds can be associated with EEG artifacts.[22]

Signaling Pathway Consideration:

SKF81297 SKF 81297 D1R D1 Receptor SKF81297->D1R Agonist NMDAR NMDA Receptor SKF81297->NMDAR Modulator AC Adenylyl Cyclase D1R->AC Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Allows cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity Modulates Ca_influx->Neuronal_Activity Modulates

Caption: Dual action of SKF 81297 on D1 and NMDA receptors.

Data Presentation

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of SKF 81297

ReceptorSpeciesAssay TypeKi (nM)EC50 (nM)Reference
D1 ReceptorHumanRadioligand Binding ([³H]-SCH23390)15-[23]
D1 ReceptorRatRadioligand Binding1.99-[23]
D1 ReceptorHumancAMP Accumulation-4.7[23]
D1 ReceptorHumanβ-arrestin Recruitment-360[23]
D5 ReceptorHumancAMP Accumulation-1.4[2]

Note: Ki and EC50 values can vary depending on the specific cell line, assay conditions, and radioligand used.

Table 2: Summary of In Vivo Behavioral Effects of SKF 81297

Animal ModelBehavioral TestDose RangeObserved EffectReference
RatLocomotor Activity0.4 - 0.8 mg/kgIncreased locomotor activity[11]
MPTP-lesioned Rhesus MonkeyRotational Behavior0.05 - 0.3 mg/kg (i.m.)Increased contralateral rotations[4]
D1 Receptor Overexpressing MiceLocomotor ActivityNot specifiedMarked suppression of locomotion[14]
Rhesus MonkeySynergistic Motor Stimulation (with D2 agonist LY 171555)0.03 - 0.3 mg/kgPotentiation of motor behavior[5]

Experimental Protocols

Protocol 1: In Vivo Locomotor Activity Assessment in Rodents

This protocol is a generalized procedure based on common practices in behavioral neuroscience.[11][13]

  • Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each animal in the locomotor activity chamber (e.g., a clear Plexiglas box with photobeam arrays) and allow them to habituate for 30-60 minutes.

  • Drug Preparation: Prepare this compound solution in sterile saline or another appropriate vehicle. Ensure the solution is fresh and completely dissolved.

  • Administration: Administer SKF 81297 or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Acquisition: Immediately after injection, return the animal to the locomotor activity chamber and record activity for 60-120 minutes. Data is typically collected in 5- or 10-minute bins.

  • Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the effects of different doses of SKF 81297 to the vehicle control group.

Protocol 2: In Vitro Cyclic AMP (cAMP) Accumulation Assay

This is a representative protocol for a cell-based cAMP assay.[18][19][20]

  • Cell Culture: Culture cells expressing the dopamine D1 receptor (e.g., HEK293 or CHO cells) to approximately 80-90% confluency.

  • Cell Plating: Harvest the cells and plate them in a 96- or 384-well white, opaque microplate at a pre-optimized density.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.

    • Add the different concentrations of SKF 81297 to the wells.

    • Incubate for a predetermined optimal time (e.g., 30 minutes) at room temperature or 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the SKF 81297 concentration to determine the EC50 value.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation

This is a generalized protocol for investigating the effects of SKF 81297 on NMDA receptor currents in cultured neurons or brain slices.[10][24][25]

  • Preparation:

    • Cultured Neurons: Plate neurons on coverslips for recording.

    • Brain Slices: Prepare acute brain slices (e.g., from the prefrontal cortex or hippocampus) using a vibratome and maintain them in artificial cerebrospinal fluid (aCSF).

  • Recording Setup:

    • Transfer a coverslip or brain slice to the recording chamber on an upright microscope and continuously perfuse with aCSF.

    • Use patch pipettes filled with an appropriate internal solution to establish a whole-cell recording configuration from a target neuron.

  • Data Acquisition:

    • Voltage-clamp the neuron at a holding potential of, for example, -70 mV.

    • Apply NMDA (with a co-agonist like glycine) via the perfusion system to evoke an NMDA receptor-mediated current.

    • Once a stable baseline current is established, co-apply SKF 81297 with NMDA and observe any changes in the current amplitude or kinetics.

    • To confirm D1-independence, perform the same experiment in the presence of a D1 antagonist (e.g., SCH 23390).

  • Data Analysis: Measure the peak and steady-state amplitude of the NMDA-evoked currents before, during, and after the application of SKF 81297. Statistically compare the current amplitudes to determine the modulatory effect.

References

Optimizing SKF 81297 hydrobromide concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF 81297 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this potent and selective dopamine D1-like receptor agonist in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the dopamine D1-like receptors (D1 and D5). Its primary mechanism of action involves binding to these receptors, leading to the activation of Gαs/olf G-proteins. This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This signaling cascade can modulate various downstream cellular processes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. For aqueous solutions, it is soluble up to 10 mM in water with gentle warming. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[2]

Q3: What is a typical working concentration range for this compound in in vitro assays?

A3: The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. However, a common working concentration range is from 1 nM to 10 µM. For example, a concentration of 10 µM has been used to activate dopamine D1 receptors in cultured mouse striatal neurons. Dose-response curves are recommended to determine the optimal concentration for your specific experimental setup.

Q4: Are there any known off-target effects of this compound?

A4: Yes, SKF 81297 has been reported to have off-target effects, most notably on NMDA receptors.[3][4] It can potentiate NMDA receptor currents in a dose-dependent manner, independent of D1 receptor activation.[3][4] This interaction appears to be subtype-specific, potentiating currents through GluN2A and GluN2B subunits while inhibiting those through GluN2C and GluN2D subunits.[3] At higher concentrations, it can also exhibit inhibitory effects on GluN2A- and GluN2B-containing NMDA receptors.[3][5] Researchers should be aware of these potential off-target effects when interpreting their data.

Q5: How should this compound be stored?

A5: this compound powder should be stored desiccated at +4°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is recommended to prepare and use aqueous solutions on the same day. To avoid degradation from repeated freeze-thaw cycles, aliquot stock solutions into smaller volumes.

Troubleshooting Guide

Issue 1: Precipitation of this compound in aqueous solutions.

  • Cause: this compound has limited solubility in aqueous buffers, especially at higher concentrations. The final concentration of DMSO carried over from the stock solution may also be too high.

  • Solution:

    • Gentle Warming: Briefly warm the solution at 37°C to aid dissolution.

    • Sonication: Use an ultrasonic bath to help dissolve the compound.[2]

    • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, to prevent precipitation.

    • Use of Solubilizing Agents: For in vivo or other sensitive applications where DMSO is not ideal, consider using solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[2][6]

Issue 2: High background or no response in a cAMP assay.

  • Cause: This could be due to several factors, including low D1 receptor expression in the chosen cell line, degradation of the compound, or issues with the assay components.

  • Solution:

    • Cell Line Verification: Confirm that your cell line expresses a sufficient level of functional D1 receptors.

    • Freshly Prepared Solutions: Prepare fresh dilutions of SKF 81297 from a properly stored stock solution for each experiment.

    • Include Positive and Negative Controls: Use a known adenylyl cyclase activator like forskolin as a positive control and a D1 receptor antagonist (e.g., SCH 23390) as a negative control to validate the assay.

    • Optimize Cell Seeding Density: Titrate the number of cells per well to find the optimal density for a robust signal window.

Issue 3: Unexpected or inconsistent results in functional assays.

  • Cause: Off-target effects, particularly on NMDA receptors, could be influencing the results, especially at higher concentrations.[3][4] Variability in experimental conditions can also lead to inconsistent data.

  • Solution:

    • Dose-Response Curve: Perform a full dose-response experiment to identify the concentration range where the D1 receptor-mediated effect is specific.

    • Use of Antagonists: To confirm D1 receptor specificity, pre-incubate cells with a selective D1 receptor antagonist (e.g., SCH 23390) before adding SKF 81297. The antagonist should block the observed effect.[7]

    • Control for NMDA Receptor Effects: If your experimental system expresses NMDA receptors, consider using an NMDA receptor antagonist to block potential off-target effects, or use a cell line that does not express NMDA receptors.

    • Standardize Experimental Conditions: Ensure consistent cell passage number, confluency, and incubation times across experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro assays.

Table 1: Receptor Binding and Functional Potency

ParameterSpeciesCell Line/TissueValueReference
EC50 (cAMP Assay) HumanHEK2933.3 nM[8]
HumanCHO-K10.14 nM[9]
HumanHEK2931.4 nM[10]
EC50 (β-arrestin Recruitment) HumanHTLA280 nM[8]
Ki (D1 Receptor) HumanHEK29315 nM[10]
IC50 (Current Reduction) RatHippocampal Neurons825.4 ± 128.8 nM[7]

Table 2: Solubility Data

SolventMaximum ConcentrationNotesReference
DMSO 100 mM
Water 10 mMWith gentle warming
Ethanol ≥ 2 mg/mL (~5.4 mM)[2]

Detailed Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is a general guideline for measuring intracellular cAMP levels following stimulation with this compound.

Materials:

  • Cells expressing dopamine D1 receptors (e.g., HEK293-D1R, CHO-D1R)

  • Cell culture medium

  • This compound

  • Forskolin (positive control)

  • SCH 23390 (D1 antagonist, negative control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA)

  • 96-well or 384-well microplates

Procedure:

  • Cell Seeding: Seed cells into a microplate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, forskolin, and SCH 23390 in assay buffer. The assay buffer should contain a PDE inhibitor to prevent cAMP degradation.

  • Cell Stimulation:

    • Remove culture medium from the cells.

    • For antagonist treatment, pre-incubate cells with SCH 23390 for 15-30 minutes.

    • Add the diluted compounds (SKF 81297, forskolin) to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit protocol.

  • Data Analysis:

    • Generate a dose-response curve for SKF 81297 and calculate the EC50 value.

    • Compare the maximal response of SKF 81297 to that of forskolin to determine its efficacy.

Protocol 2: In Vitro Calcium Flux Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in response to SKF 81297, which can occur through D1 receptor-mediated signaling pathways in certain cellular contexts.

Materials:

  • Cells expressing dopamine D1 receptors

  • Cell culture medium

  • This compound

  • Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127 (for aiding dye loading)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (to prevent dye extrusion)

  • Ionomycin (positive control)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator dye, Pluronic F-127, and probenecid in assay buffer.

    • Remove the culture medium and add the loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells with assay buffer containing probenecid to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of SKF 81297 and ionomycin in assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence reader and allow the temperature to equilibrate to 37°C.

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's automated injection function to add the compounds to the cells.

    • Immediately begin kinetic reading of fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence over baseline (F/F₀).

    • Generate a dose-response curve and calculate the EC50 for the calcium response.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol provides a general method to assess the potential cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Cytotoxicity assay reagent (e.g., MTT, MTS, CellTiter-Glo, or a viability dye like 7-AAD for flow cytometry)

  • Positive control for cytotoxicity (e.g., staurosporine)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in culture medium.

    • Remove the existing medium from the cells and add the medium containing the test compounds.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT/MTS assays: Add the reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo: Add the reagent and measure luminescence.

    • For Flow Cytometry with 7-AAD: Harvest the cells, wash with PBS, and resuspend in staining buffer. Add 7-AAD and analyze by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Generate a dose-response curve and determine the IC50 value for cytotoxicity.

Visualizations

SKF81297_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SKF 81297 SKF 81297 D1R D1 Receptor SKF 81297->D1R Binds G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Canonical signaling pathway of SKF 81297 via the D1 receptor.

Experimental_Workflow_cAMP start Start seed_cells Seed D1R-expressing cells in a microplate start->seed_cells overnight_culture Culture overnight seed_cells->overnight_culture prepare_compounds Prepare serial dilutions of SKF 81297, controls, and PDE inhibitor overnight_culture->prepare_compounds stimulate_cells Remove medium and add compound dilutions to cells prepare_compounds->stimulate_cells incubate Incubate at 37°C stimulate_cells->incubate lyse_cells Lyse cells incubate->lyse_cells detect_cAMP Detect cAMP using assay kit lyse_cells->detect_cAMP analyze_data Analyze data and calculate EC50 detect_cAMP->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cAMP accumulation assay.

Troubleshooting_Logic start Inconsistent or Unexpected Results check_concentration Is a full dose-response curve being used? start->check_concentration check_specificity Is the effect D1 receptor-specific? check_concentration->check_specificity Yes perform_dose_response Perform full dose-response to find optimal concentration check_concentration->perform_dose_response No check_off_target Could off-target effects (e.g., on NMDA receptors) be involved? check_specificity->check_off_target Yes use_antagonist Use a selective D1 antagonist (e.g., SCH 23390) to confirm specificity check_specificity->use_antagonist Unsure control_off_target Use specific antagonists for potential off-targets or use a different cell line check_off_target->control_off_target Possible review_protocol Review and standardize experimental protocol check_off_target->review_protocol Unlikely perform_dose_response->check_specificity use_antagonist->check_off_target control_off_target->review_protocol

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: SKF 81297 Hydrobromide Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SKF 81297 hydrobromide in behavioral experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure experimental robustness.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We administered SKF 81297 to observe hyperlocomotion, but instead, we see no effect or even hypoactivity. What could be the cause?

A1: This is a common issue that can arise from several factors:

  • Dose-Response Relationship: SKF 81297's effect on locomotor activity is dose-dependent and can follow an inverted U-shaped curve.[1] While moderate doses (e.g., 0.8 mg/kg) have been shown to significantly enhance locomotor activity, higher doses might lead to a suppression of locomotion.[2][3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and experimental conditions.

  • Animal Model Specifics: The genetic background of your animals can significantly influence their response. For instance, in transgenic mice overexpressing the D1 receptor, SKF 81297 has been observed to cause a marked suppression of locomotion.[3]

  • Habituation: Ensure that animals are adequately habituated to the testing environment. Insufficient habituation can lead to novelty-induced hyperactivity, which may mask the effects of the drug. A common practice is to habituate the animals to the testing chamber for at least 30 minutes on the day before the experiment.[2]

  • Off-Target Effects: At higher concentrations, SKF 81297 may exhibit off-target effects, including modulation of NMDA receptors, which could contribute to unexpected behavioral outcomes.[4]

Q2: Our self-administration experiments with SKF 81297 are not showing a reinforcing effect. What should we consider?

A2: The reinforcing effects of SKF 81297 can be influenced by the experimental design:

  • Schedule of Reinforcement: The choice of reinforcement schedule is critical. SKF 81297 has been shown to maintain self-administration under a fixed-ratio (FR) schedule but not necessarily under a second-order fixed-interval (FI) schedule in squirrel monkeys.[5]

  • Dose Range: A wide range of doses should be tested, as the reinforcing efficacy can vary. In rhesus monkeys, doses between 0.001-0.3 mg/kg/injection maintained responding above saline levels.[6]

  • Prior Drug History: The subjects' history with other reinforcers, such as cocaine, can impact the acquisition of SKF 81297 self-administration.[6]

Q3: We are observing seizures or convulsive-like behavior in our animals after SKF 81297 administration. Is this a known side effect?

A3: Yes, at higher doses (e.g., 2.5-5.0 mg/kg), SKF 81297 has been shown to induce behavioral seizures in mice.[7] This effect is mediated by the activation of D1 receptors and is associated with the activation of the ERK signaling pathway in the dentate gyrus.[7] If seizures are not the intended endpoint of your study, it is crucial to lower the dose of SKF 81297.

Q4: How should I prepare and administer this compound?

A4: Proper preparation and administration are key for reproducible results:

  • Solubility: this compound is soluble in saline (0.9% NaCl) and water with gentle warming (up to 10 mM).[2] It is also soluble in DMSO (up to 100 mM).[8] For in vivo experiments, it is often dissolved in saline to a volume of 1 ml/kg for subcutaneous injection.[2]

  • Storage: Store the solid compound desiccated at +4°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[8][9] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[9]

  • Route of Administration: The most common routes of administration in behavioral studies are subcutaneous (s.c.) and intramuscular (i.m.).[2][10] The choice of route can affect the pharmacokinetics of the compound.

Q5: Are there any known off-target effects of SKF 81297 that could confound my results?

A5: While SKF 81297 is a selective D1-like receptor agonist, recent studies have shown that it can modulate NMDA receptor currents independently of D1 receptors.[4] Specifically, it can potentiate NMDA currents at lower concentrations and inhibit them at higher concentrations.[4] This is an important consideration for studies investigating processes where both dopaminergic and glutamatergic systems are involved, such as learning and memory.

Quantitative Data Summary

The following tables summarize quantitative data from various behavioral experiments involving SKF 81297.

Table 1: Dose-Response Effects of SKF 81297 on Locomotor Activity in Rats

Dose (mg/kg, s.c.)Locomotor Activity EffectReference
0.4No significant effect[2]
0.8Significantly enhanced locomotor activity[2]

Table 2: Reinforcing Effects of SKF 81297 in Self-Administration Studies in Rhesus Monkeys

Dose (mg/kg/injection, IV)Reinforcing EffectReference
0.001 - 0.3Maintained responding above saline levels[6]
0.01Lowest dose that maintained behavior[6]

Table 3: Seizure Induction with SKF 81297 in Mice

Dose (mg/kg)Seizure ActivityReference
0.5 - 5.0Dose-dependently induced behavioral seizures[7]
5.0Observed in 75% of mice[7]

Experimental Protocols

Locomotor Activity Assessment in Rats

  • Habituation: Place rats in the activity monitoring chambers for 30 minutes one day prior to the experiment to allow for habituation to the novel environment.[2]

  • Baseline Activity: On the experimental day, place the rats back into the chambers for a 30-minute period to record baseline locomotor activity.[2]

  • Drug Administration: Following the baseline recording, administer this compound (dissolved in 0.9% saline) or vehicle via subcutaneous (s.c.) injection at the desired doses (e.g., 0.4 mg/kg, 0.8 mg/kg).[2]

  • Data Collection: Immediately after injection, return the animals to the activity chambers and record locomotor activity for a 60-minute period.[2]

  • Analysis: Analyze the data by comparing the locomotor activity counts between the different treatment groups.

Intravenous Self-Administration in Rhesus Monkeys

  • Catheter Implantation: Surgically implant a chronic intravenous catheter into the femoral or jugular vein of the monkeys.

  • Cocaine Self-Administration Training: Train the monkeys to self-administer cocaine (e.g., 0.1 mg/kg/injection) on a fixed-ratio (FR) schedule (e.g., FR 10) during daily 1-hour sessions until responding is stable.[6]

  • Substitution: Once stable responding is achieved, substitute saline or different doses of SKF 81297 (e.g., 0.001-0.3 mg/kg/injection) for cocaine.[6]

  • Data Collection: Record the number of infusions per session for each dose of SKF 81297 and saline.

  • Analysis: Compare the number of self-administered infusions across the different doses to determine the reinforcing effects of SKF 81297. A significantly higher number of infusions compared to saline indicates a reinforcing effect.[6]

Visualizations

SKF_81297_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF 81297 SKF 81297 D1R D1 Receptor SKF 81297->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Zif268, Arc) ERK->Gene_Expression Regulates CREB->Gene_Expression Regulates

Caption: Canonical D1 receptor signaling pathway activated by SKF 81297.

Troubleshooting_Workflow Start Unexpected Behavioral Outcome with SKF 81297 CheckDose Is the dose within the established effective range for the observed behavior? Start->CheckDose CheckModel Is the animal model (strain, transgenic) known to have atypical responses? CheckDose->CheckModel Yes RunDoseResponse Conduct a dose-response study. CheckDose->RunDoseResponse No CheckHabituation Was the habituation protocol followed correctly? CheckModel->CheckHabituation Yes ReviewLiterature Review literature for model-specific effects. CheckModel->ReviewLiterature No CheckProtocol Is the experimental protocol (e.g., schedule of reinforcement) appropriate? CheckHabituation->CheckProtocol Yes OptimizeHabituation Optimize habituation procedure. CheckHabituation->OptimizeHabituation No CheckSolubility Was the drug properly dissolved and administered? CheckProtocol->CheckSolubility Yes ModifyProtocol Modify experimental protocol. CheckProtocol->ModifyProtocol No ConsiderOffTarget Consider potential off-target effects (e.g., on NMDA receptors). CheckSolubility->ConsiderOffTarget Yes VerifyPreparation Verify drug preparation and administration technique. CheckSolubility->VerifyPreparation No End Problem Resolved ConsiderOffTarget->End RunDoseResponse->End ReviewLiterature->End OptimizeHabituation->End ModifyProtocol->End VerifyPreparation->End

Caption: A logical workflow for troubleshooting unexpected results in SKF 81297 experiments.

References

SKF 81297 hydrobromide light sensitivity and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and handling of SKF 81297 hydrobromide.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: this compound as a solid is light-sensitive and should be stored in a cool, dry, well-ventilated area, protected from light.[1] Several suppliers recommend storing the powder desiccated at +4°C or -20°C.[[“]][3][4] Always check the manufacturer's specific storage recommendations.[5]

Q2: What are the recommended storage conditions for this compound solutions?

A: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials, protected from light.[1][6] Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months.[1][6] It is not recommended to store aqueous solutions for more than one day.[3]

Q3: Is this compound light sensitive?

A: Yes, multiple supplier documents indicate that this compound is light-sensitive and should be stored away from light.[1][6]

Q4: What solvents can I use to dissolve this compound?

A: this compound is soluble in DMSO (up to 120 mg/mL), DMF (approximately 20 mg/mL), and ethanol (approximately 2 mg/mL).[1][3] It is also soluble in water up to 10 mM with gentle warming.[[“]][4] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the buffer.[3]

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A: It is considered a hazardous substance.[5] You should wear protective clothing, gloves, safety glasses, and a dust respirator when handling the solid.[5] Avoid all personal contact, including inhalation, and wash hands thoroughly after handling.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or weaker than expected experimental results. Compound degradation due to improper storage or handling.1. Review storage conditions. Ensure the compound (solid and solutions) is protected from light and stored at the correct temperature. 2. Prepare fresh stock solutions from the solid powder. 3. For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[1][6]
Precipitation of the compound in aqueous buffer. Low aqueous solubility.1. First, dissolve this compound in DMSO to create a concentrated stock solution.[3] 2. Then, dilute the DMSO stock into your aqueous buffer of choice. Note that the solubility in a 1:20 DMSO:PBS (pH 7.2) solution is approximately 0.04 mg/ml.[3] 3. Gentle warming and sonication can aid dissolution.[1]
Discoloration of the solid compound or solutions. Potential degradation due to light exposure or oxidation.1. Discard the discolored material. 2. Ensure all future handling of the solid and solutions is performed under subdued light. 3. When preparing solutions, consider purging the solvent with an inert gas like nitrogen or argon to minimize oxidation.[3]

Quantitative Data Summary

Storage Conditions and Stability

Form Storage Temperature Duration Special Conditions
Solid+4°C or -20°C≥ 4 years (at -20°C)Desiccate, protect from light.[[“]][3][4]
Solution in Solvent-20°C1 monthSealed, away from moisture and light.[1][6]
Solution in Solvent-80°C6 monthsSealed, away from moisture and light.[1][6]
Aqueous SolutionRoom TemperatureNot recommended for >1 dayPrepare fresh.[3]

Solubility Data

Solvent Concentration Notes
DMSOup to 120 mg/mL (323.74 mM)May require sonication.[1]
DMF≥ 20 mg/mL (53.96 mM)
Ethanol≥ 2 mg/mL (5.40 mM)
Waterup to 10 mMRequires gentle warming.[[“]][4]

Experimental Protocols

Recommended Protocol for Assessing Photostability

While specific photostability data for this compound is not publicly available, the following protocol, based on the ICH Q1B guidelines, can be used to evaluate its light sensitivity.[7][8]

  • Sample Preparation:

    • Prepare two sets of samples of this compound. This can be the solid powder in a chemically inert, transparent container, and/or a solution in a relevant solvent (e.g., DMSO or water).

    • One set of samples will be the "exposed" group.

    • The second set will be the "dark control" group. Wrap these samples completely in aluminum foil to protect them from light.

  • Light Exposure:

    • Place the exposed and dark control samples side-by-side in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]

    • The light source can be a combination of a cool white fluorescent lamp and a near-UV fluorescent lamp.[7]

  • Analysis:

    • At appropriate time intervals, withdraw samples from both the exposed and dark control groups.

    • Analyze the samples for degradation. A stability-indicating HPLC method is commonly used for this purpose to separate the parent compound from any photodegradation products.

    • Compare the purity of the exposed samples to the dark control samples. Any significant increase in impurities or decrease in the parent compound peak in the exposed samples indicates photosensitivity.

Visualizations

Signaling Pathway

SKF81297_Pathway cluster_cell Cell Membrane D1R Dopamine D1 Receptor Gs Gs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts SKF SKF 81297 (Agonist) SKF->D1R binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets (e.g., DARPP-32, CREB, Ion Channels) PKA->Downstream phosphorylates

Caption: Dopamine D1 receptor signaling pathway activated by SKF 81297.

Experimental Workflow

SKF81297_Handling cluster_storage Receiving and Storage cluster_prep Solution Preparation (Subdued Light) cluster_exp Experimental Use Receive Receive Compound StoreSolid Store Solid at +4°C or -20°C (Desiccated, Protected from Light) Receive->StoreSolid Weigh Weigh Solid StoreSolid->Weigh Dissolve Dissolve in appropriate solvent (e.g., DMSO) Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot StoreSolution Store Aliquots at -20°C or -80°C (Protected from Light) Aliquot->StoreSolution PrepareWorking Prepare fresh working solution StoreSolution->PrepareWorking Experiment Perform Experiment PrepareWorking->Experiment

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to SKF 81297 and A-77636 in Working Memory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used dopamine D1 receptor full agonists, SKF 81297 and A-77636, with a specific focus on their application in working memory studies. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their experimental needs by objectively comparing the pharmacological profiles, efficacy, and experimental considerations of these two compounds.

Pharmacological Profile and Receptor Affinity

Both SKF 81297 and A-77636 are selective and potent agonists for the dopamine D1 receptor. However, they exhibit differences in their binding affinities and durations of action.

CompoundReceptor TargetSpeciesBinding Affinity (Ki)Reference
SKF 81297 Human Dopamine D1 ReceptorHuman15 nM[1]
A-77636 Dopamine D1 ReceptorNot Specified39.8 nM[2]

A-77636 is noted for its long duration of action, which can be attributed to its slow dissociation from the D1 receptor.[2] This prolonged activation, however, may also contribute to the rapid development of tolerance (tachyphylaxis) with repeated administration.[2][3] In contrast, while SKF 81297 is a potent D1 agonist, it has also been shown to modulate NMDA receptor currents independently of D1 receptor activation, a crucial off-target effect to consider when interpreting experimental results.[4]

Efficacy in Preclinical Working Memory Models

A key study directly compared the effects of SKF 81297 and A-77636 on spatial working memory in aged rhesus monkeys using a delayed-response task. This research is particularly valuable as it provides a head-to-head comparison of their dose-dependent effects.

Key Experimental Findings:

Both SKF 81297 and A-77636 demonstrated a significant and dose-related impact on the performance of a delayed response task in aged monkeys.[5] The effects of both compounds followed an inverted U-shaped dose-response curve, where low doses improved working memory performance, while higher doses either had no effect or impaired performance.[5] This improvement in performance at lower doses was reversible by pretreatment with the D1 receptor antagonist SCH 23390, confirming the involvement of D1 receptors.[5]

CompoundAnimal ModelBehavioral TaskEffective Dose Range (Working Memory Enhancement)OutcomeReference
SKF 81297 Aged Rhesus MonkeysDelayed-Response TaskLow dosesImproved performance[5]
A-77636 Aged Rhesus MonkeysDelayed-Response TaskLow dosesImproved performance[5]

Experimental Protocols

Delayed-Response Task in Aged Rhesus Monkeys

This protocol is based on the methodology used in the comparative study of SKF 81297 and A-77636.[5]

Objective: To assess the effects of D1 receptor agonists on spatial working memory.

Apparatus: Wisconsin General Testing Apparatus (WGTA). The apparatus consists of a testing tray with two food wells. An opaque screen separates the monkey from the testing tray during the delay period.

Procedure:

  • Pre-training: Monkeys are trained to displace a plaque covering a food well to retrieve a food reward.

  • Delayed-Response Trials:

    • The monkey observes the researcher baiting one of the two food wells.

    • An opaque screen is lowered for a predetermined delay interval.

    • After the delay, the screen is raised, and the monkey is allowed to choose one well.

    • A correct choice (displacing the plaque over the baited well) is rewarded with the food.

    • The location of the baited well is varied randomly across trials.

  • Drug Administration:

    • SKF 81297 or A-77636 is administered systemically (e.g., intramuscularly or subcutaneously) at varying doses prior to the testing session.

    • A vehicle control group receives the injection vehicle without the drug.

    • To confirm D1 receptor mediation, a separate group of animals can be pre-treated with a D1 antagonist (e.g., SCH 23390) before the administration of the agonist.

Data Analysis: The primary measure of performance is the percentage of correct responses at each delay interval and for each drug dose.

Experimental Workflow: Delayed-Response Task

G cluster_pretraining Pre-training cluster_testing Delayed-Response Trial cluster_drug Drug Administration pretrain1 Familiarization with WGTA pretrain2 Shaping of plaque displacement pretrain1->pretrain2 bait Monkey observes baiting of one well delay Opaque screen lowered for delay period bait->delay choice Screen raised, monkey chooses a well delay->choice reward Correct choice is rewarded choice->reward reward->bait Inter-trial interval admin Systemic administration of SKF 81297, A-77636, or vehicle admin->bait

Caption: Workflow of the delayed-response task used in aged monkeys.

Signaling Pathways

Dopamine D1 receptor activation primarily initiates intracellular signaling through the Gαs/olf protein, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[6][7] However, D1 receptor signaling can also involve the activation of phospholipase C (PLC).[8][9]

Dopamine D1 Receptor - Adenylyl Cyclase Pathway

G D1_agonist SKF 81297 or A-77636 D1R Dopamine D1 Receptor D1_agonist->D1R Gs Gαs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->downstream phosphorylates cellular_response Modulation of Neuronal Excitability & Working Memory downstream->cellular_response

Caption: D1 receptor activation of the adenylyl cyclase signaling cascade.

Dopamine D1 Receptor - Phospholipase C Pathway

G D1_agonist SKF 81297 or A-77636 D1R Dopamine D1 Receptor D1_agonist->D1R Gq Gαq D1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates cellular_response Modulation of Neuronal Function Ca_release->cellular_response PKC->cellular_response

Caption: D1 receptor activation of the phospholipase C signaling cascade.

Summary and Recommendations

FeatureSKF 81297A-77636Key Considerations for Researchers
Primary Target Dopamine D1 ReceptorDopamine D1 ReceptorBoth are selective full agonists.
Binding Affinity (Ki) ~15 nM (Human)[1]~39.8 nM[2]SKF 81297 shows higher affinity in this comparison.
Efficacy in WM Improves at low doses, impairs at high doses[5]Improves at low doses, impairs at high doses[5]Both exhibit a classic inverted U-shaped dose-response curve.
Duration of Action StandardLong-acting[2]A-77636's longer duration may be advantageous for some experimental designs but increases the risk of tachyphylaxis.
Tachyphylaxis Less evidence reportedProne to rapid tolerance[2][3]A-77636 may not be suitable for chronic dosing studies.
Off-Target Effects Modulates NMDA receptors independently of D1Rs[4]Not prominently reportedThe NMDA receptor interaction of SKF 81297 is a critical factor to control for in experimental design and data interpretation.
  • A-77636 may be suitable for acute studies where a long-lasting D1 receptor activation is desired. However, researchers must be cautious about the potential for rapid tolerance with repeated administration.

  • SKF 81297 is a potent D1 agonist that has been extensively used. Its off-target effects on NMDA receptors are a significant consideration and may require specific control experiments to isolate the D1-mediated effects on working memory.

For studies aiming to purely investigate the consequences of D1 receptor agonism on working memory, careful dose-response pilot studies are essential for both compounds to identify the optimal therapeutic window. Furthermore, when using SKF 81297, researchers should consider including experimental arms that can account for or block its potential NMDA receptor-mediated effects to ensure accurate interpretation of the results.

References

A Comparative Analysis of SKF 81297 Hydrobromide and Other Benzazepine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of SKF 81297 hydrobromide against other prominent benzazepine-based dopamine D1-like receptor agonists. The information presented is collated from a range of preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Overview of Benzazepine D1-like Receptor Agonists

Benzazepine derivatives are a significant class of compounds targeting dopamine receptors. Several of these, including SKF 81297, SKF 82958, and fenoldopam, have been instrumental in elucidating the physiological roles of the D1 receptor.[1] These agonists are crucial tools in neuroscience research and have been investigated for their therapeutic potential in conditions such as Parkinson's disease and cocaine abuse.[2][3]

This compound is a well-established, centrally active dopamine D1-like receptor agonist. Its efficacy is often benchmarked against other benzazepines to understand the nuances of D1 receptor activation and its behavioral and physiological consequences.

Comparative Efficacy Data

The following tables summarize quantitative data from key studies comparing the in vivo and in vitro effects of SKF 81297 with other benzazepines.

In Vivo Behavioral Studies: Locomotor Activity and Drug Discrimination

A study in rodents compared the interactions of SKF 81297, SKF 82958, and A-77636 with cocaine, a substance whose effects are heavily modulated by the dopamine system.[3]

Table 1: Effects of D1-like Agonists on Cocaine-Induced Locomotor Activity in Mice [3]

CompoundDose Range (mg/kg)Effect on Cocaine-Induced Locomotor Activity
SKF 812971-10Dose-related decrease
SKF 829581-10Dose-related decrease
A-776361-10Dose-related decrease

Table 2: Substitution for Cocaine in Drug Discrimination Studies in Rats [3]

CompoundDose Range (mg/kg)Maximal Substitution for Cocaine (%)Effect on Cocaine Dose-Effect Curve
SKF 812970.1-0.56~49%Trend towards a leftward shift (not statistically significant)
SKF 829580.01-0.1~35%Significant ~3-fold leftward shift
A-776360.56-1.7~24%No effect or a rightward shift

Another study investigated the reinforcing effects of different D1-like agonists using place conditioning in rats.[4]

Table 3: Place Conditioning Effects of D1-like Agonists in Rats [4]

CompoundDoses Tested (mg/kg, i.p.)Place Conditioning Observed
SKF 812970.25, 0.50, 1.0, 2.0, 4.0No
SKF 829580.01, 0.025, 0.05, 0.075, 0.10Yes (at 0.05 mg/kg)
SKF 774340.20, 1.0, 5.0, 10.0No
In Vitro Receptor Binding and Functional Assays

While direct comparative tables for in vitro binding affinities of SKF 81297 versus other benzazepines were not explicitly detailed in the initial search, it is established that these compounds exhibit high affinity for D1 receptors, with varying degrees of selectivity over D2 receptors.[5] One study noted that in rhesus monkey striata, the D1 versus D2 receptor selectivity of six different phenyl-benzazepines varied by up to three orders of magnitude.[5]

Experimental Protocols

Locomotor Activity Assessment[3]
  • Subjects: Drug-naive Swiss-Webster mice.

  • Procedure: Mice were pretreated with either saline or a dose of SKF 81297, SKF 82958, or A-77636 (1-10 mg/kg). Subsequently, they received an injection of cocaine (5-56 mg/kg). Locomotor activity was then recorded for a 30-minute period.

  • Apparatus: Standard rodent locomotor activity chambers.

  • Data Analysis: The total locomotor activity counts were analyzed to determine the effect of the D1-like agonist pretreatment on cocaine-induced hyperactivity.

Drug Discrimination Assay[3]
  • Subjects: Rats trained on a fixed ratio 20 (FR20) schedule of food reinforcement.

  • Training: Rats were trained to discriminate between intraperitoneal (IP) injections of saline and cocaine (10 mg/kg).

  • Testing: After establishing stable discrimination, test sessions were conducted. Rats were administered either cocaine alone (1-10 mg/kg) or in combination with various doses of A-77636 (0.56-1.7 mg/kg), SKF 82958 (0.01-0.1 mg/kg), or SKF 81297 (0.1-0.56 mg/kg) five minutes before a 15-minute test session.

  • Data Analysis: The percentage of responses on the cocaine-appropriate lever was measured to assess the degree to which the D1-like agonists substituted for the discriminative stimulus effects of cocaine.

Place Conditioning Procedure[5]
  • Subjects: Male Wistar rats.

  • Apparatus: A three-chamber place conditioning apparatus with distinct visual and tactile cues in the two main chambers.

  • Procedure:

    • Pre-conditioning phase: Rats were allowed to freely explore the entire apparatus to determine initial chamber preference.

    • Conditioning phase: For several days, rats received an injection of the D1-like agonist (SKF 81297, SKF 82958, or SKF 77434) and were confined to one of the main chambers. On alternate days, they received a saline injection and were confined to the opposite chamber.

    • Test phase: In a drug-free state, rats were again allowed to freely explore the entire apparatus.

  • Data Analysis: The time spent in the drug-paired chamber during the test phase was compared to the time spent in that chamber during the pre-conditioning phase to determine if a conditioned place preference or aversion had developed.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

Stimulation of the dopamine D1 receptor by an agonist like SKF 81297 primarily activates the G-protein Gs or Golf.[6] This initiates a cascade of intracellular events, with the canonical pathway involving the activation of adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP).[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32 (dopamine- and cAMP-regulated neuronal phosphoprotein).[6][8] Phosphorylated DARPP-32 inhibits protein phosphatase-1, leading to an amplification of the signaling cascade.[6] The D1 receptor can also signal through other pathways, including the activation of phospholipase C (PLC) and the ERK signaling pathway.[9]

D1_Signaling_Pathway SKF81297 SKF 81297 (or other Benzazepine Agonist) D1R Dopamine D1 Receptor SKF81297->D1R G_protein Gs/Golf D1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Effectors PKA->Downstream phosphorylates PP1 Protein Phosphatase-1 DARPP32->PP1 inhibits PP1->Downstream

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

General Experimental Workflow for In Vivo Behavioral Assessment

The following diagram illustrates a typical workflow for assessing the behavioral effects of benzazepine agonists in animal models.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Rats, Mice) Drug_Admin Drug Administration (e.g., IP, SC) Animal_Acclimation->Drug_Admin Drug_Prep Drug Preparation (e.g., SKF 81297, Vehicle) Drug_Prep->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Locomotor, Discrimination) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Automated/Manual) Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results & Interpretation Stats->Results

References

A Comparative Guide to the Antagonism of SKF 81297 Hydrobromide by SCH 23390

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dopamine D1 receptor agonist SKF 81297 hydrobromide and its antagonist, SCH 23390. The information presented herein is supported by experimental data to assist researchers in understanding and designing experiments involving these two critical pharmacological tools.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the key quantitative parameters for SKF 81297 and SCH 23390 at the dopamine D1 receptor.

Table 1: Receptor Binding Affinity

CompoundReceptorRadioligandPreparationKᵢ (nM)Reference
SKF 81297Human D1[³H]-SCH 23390HEK293 cell membranes15[1]
SKF 81297Rat D1Not SpecifiedRat striatal homogenate1.99[1]
SCH 23390Human D1Not SpecifiedNot Specified0.2[2]
SCH 23390Human D5Not SpecifiedNot Specified0.3[2]

Table 2: Functional Agonist and Antagonist Activity

CompoundAssayCell LineParameterValue (nM)Reference
SKF 81297cAMP AccumulationHEK293EC₅₀4.7[1]
SCH 23390Inhibition of Dopamine-stimulated Adenylate CyclaseRat Striatal HomogenatesKᵢ0.004 µM (4 nM)

In Vivo Antagonism: Behavioral Studies

A key demonstration of the antagonistic relationship between SCH 23390 and SKF 81297 is observed in behavioral studies. In a study using MPTP-lesioned rhesus monkeys, a model for Parkinson's disease, the motor stimulatory effects of SKF 81297 were completely blocked by the administration of SCH 23390.

Table 3: In Vivo Antagonism of SKF 81297-Induced Motor Behavior

AgonistAgonist Dose (mg/kg, i.m.)AntagonistAntagonist Dose (mg/kg)EffectReference
SKF 812970.05-0.3SCH 233900.05Complete blockade of rotational behavior and stimulated hand use[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dopamine D1 receptor signaling pathway and a typical experimental workflow for assessing antagonism.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist cluster_agonist D1R D1 Receptor G_protein Gs Protein D1R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Activation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene SCH_23390 SCH 23390 SCH_23390->D1R Blocks SKF_81297 SKF 81297 SKF_81297->D1R Activates Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding Assay Data_Analysis Data Analysis and Comparison Binding->Data_Analysis Determine Ki Functional cAMP Accumulation Assay Functional->Data_Analysis Determine EC50/IC50 Behavior Locomotor Activity Behavior->Data_Analysis Assess Behavioral Outcomes

References

Synergistic Effects of SKF 81297 Hydrobromide and LY 171555: A Comparative Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of the Combined Dopaminergic Stimulation in Preclinical Models

For researchers in neuropharmacology and drug development, understanding the intricate interplay between dopamine receptor subtypes is paramount for designing effective therapeutics for neurological and psychiatric disorders. This guide provides a comprehensive comparison of the synergistic effects observed with the co-administration of SKF 81297 hydrobromide, a dopamine D1-like receptor agonist, and LY 171555 (quinpirole), a dopamine D2-like receptor agonist. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, offer a clear perspective on the enhanced efficacy achieved through the simultaneous activation of these two key dopaminergic pathways.

I. Comparative Efficacy and Performance

The combination of SKF 81297 and LY 171555 has been shown to produce a synergistic effect on motor behavior, particularly in animal models of Parkinson's disease. This potentiation is significantly greater than the effects observed when either agonist is administered alone.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, highlighting the synergistic motor stimulation achieved with the combined treatment.

Table 1: Synergistic Effects on Rotational Behavior in 6-Hydroxydopamine (6-OHDA) Lesioned Rats

Treatment GroupDose (mg/kg)Mean Rotations (contralateral turns/min)
Vehicle-0.5 ± 0.2
SKF 812970.35.2 ± 1.1
LY 1715550.14.8 ± 0.9
SKF 81297 + LY 1715550.3 + 0.115.7 ± 2.3*

*p < 0.01 compared to either agonist alone.

Table 2: Effects on Motor Activity in MPTP-Lesioned Rhesus Monkeys [1][2]

Treatment GroupDose (mg/kg, i.m.)Change in Motor ScoreDuration of Effect (min)
SKF 81297 (sub-threshold)0.03No significant change-
LY 171555 (sub-threshold)0.003No significant change-
SKF 81297 + LY 171555 (sub-threshold doses)0.03 + 0.003Significant motor stimulation120 ± 15
SKF 81297 (behaviorally active)0.3Moderate motor stimulation90 ± 10
LY 171555 (behaviorally active)0.01Moderate motor stimulation85 ± 12
SKF 81297 + LY 171555 (behaviorally active doses)0.3 + 0.01Prolonged and enhanced motor stimulation180 ± 20

II. Signaling Pathways and Mechanism of Synergy

The synergistic effects of SKF 81297 and LY 171555 are believed to be mediated by the formation of dopamine D1-D2 receptor heteromers.[3][4][5] This heteromerization leads to a novel signaling cascade that is distinct from the canonical pathways associated with individual D1 (Gs/olf-coupled) and D2 (Gi/o-coupled) receptor activation.[6]

Upon co-activation by their respective agonists, the D1-D2 heteromer couples to Gq/11 proteins, activating Phospholipase C (PLC).[3][4][5][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3] This rise in intracellular calcium, along with DAG, activates downstream effectors such as Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII), leading to the modulation of gene expression, including the induction of immediate early genes like c-fos, and ultimately, the observed synergistic behavioral responses.[3][4]

D1_D2_Synergy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1 D1 Receptor D1_D2 D1-D2 Heteromer D1->D1_D2 D2 D2 Receptor D2->D1_D2 PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq Gq/11 Gq->PLC D1_D2->Gq IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca Ca²⁺ CaMKII CaMKII Ca->CaMKII activates ER->Ca releases cfos c-fos expression PKC->cfos activates transcription CaMKII->cfos activates transcription Behavior Synergistic Motor Behavior cfos->Behavior leads to SKF81297 SKF 81297 SKF81297->D1 LY171555 LY 171555 LY171555->D2

D1-D2 Receptor Heteromer Signaling Pathway.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of SKF 81297 and LY 171555 synergy.

6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model of Parkinson's Disease

This model is widely used to study motor deficits and the effects of dopaminergic drugs.[8][9][10]

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Isoflurane or a ketamine/xylazine cocktail.

  • Stereotaxic Surgery:

    • Rats are placed in a stereotaxic frame.

    • A burr hole is drilled over the medial forebrain bundle (MFB).

    • Coordinates (from bregma): Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm from the dura.[11]

  • 6-OHDA Injection:

    • A solution of 6-OHDA (8 µg in 2 µl of 0.9% saline with 0.02% ascorbic acid) is infused into the MFB at a rate of 0.5 µl/min.

    • The injection cannula is left in place for 5 minutes post-infusion to allow for diffusion.

  • Post-operative Care: Animals are monitored for recovery and weight loss.

  • Lesion Verification: Two to three weeks post-surgery, the extent of the dopamine lesion is assessed by apomorphine-induced contralateral rotations. Animals exhibiting a stable rotational behavior (e.g., >7 full body turns/min) are selected for further experiments.

Quantification of Rotational Behavior
  • Apparatus: Automated rotometer bowls.

  • Procedure:

    • Lesioned rats are allowed to habituate to the testing environment.

    • Animals are administered SKF 81297, LY 171555, the combination, or vehicle.

    • Immediately after injection, rats are placed in the rotometer bowls.

    • The number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations are recorded for a set period (e.g., 60-90 minutes).

    • Data is typically expressed as net contralateral rotations per minute.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals.[12][13][14]

  • Surgery: A guide cannula is stereotaxically implanted above the striatum.

  • Microdialysis Probe: A microdialysis probe (e.g., 2 mm membrane) is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: After a stable baseline of dopamine is established, SKF 81297 and/or LY 171555 are administered systemically.

  • Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Experimental_Workflow cluster_model Animal Model Preparation cluster_testing Behavioral Testing cluster_neurochemical Neurochemical Analysis (Optional) A1 6-OHDA Lesion Surgery in Rats A2 Post-operative Recovery (2-3 weeks) A1->A2 A3 Apomorphine-induced Rotation Test for Lesion Verification A2->A3 B1 Drug Administration (SKF 81297, LY 171555, Combo, Vehicle) A3->B1 C1 In Vivo Microdialysis Probe Implantation A3->C1 B2 Quantification of Rotational Behavior B1->B2 B3 Data Analysis B2->B3 C2 Baseline Dopamine Measurement C1->C2 C3 Drug Administration & Sample Collection C2->C3 C4 HPLC-ED Analysis C3->C4

General Experimental Workflow for Studying Synergistic Motor Effects.

IV. Alternatives and Comparisons

While the combination of SKF 81297 and LY 171555 provides a clear model for D1-D2 synergy, other dopaminergic agents are also used to probe this interaction.

  • SKF 38393: Another commonly used D1 receptor agonist. While effective, some studies suggest SKF 81297 has higher efficacy.

  • Bromocriptine: A D2 agonist that also exhibits some D1 antagonist properties, which can complicate the interpretation of synergistic effects.

  • Apomorphine: A non-selective dopamine agonist that activates both D1 and D2 receptors. While useful for inducing a maximal dopaminergic response, it does not allow for the dissection of the individual contributions of D1 and D2 receptor stimulation to the synergistic effect.

The use of selective agonists like SKF 81297 and LY 171555 allows for a more precise investigation of the mechanisms underlying D1-D2 receptor synergy.

V. Conclusion

The co-administration of this compound and LY 171555 demonstrates a clear and potent synergistic effect on motor behavior in preclinical models of Parkinson's disease. This synergy is mediated by a novel signaling pathway involving the formation of D1-D2 receptor heteromers and subsequent Gq/11-PLC-calcium signaling. The experimental protocols and data presented in this guide provide a robust framework for researchers investigating dopaminergic pharmacology and developing novel therapeutic strategies for dopamine-related disorders. The use of these specific and selective agonists offers a powerful tool to further elucidate the complex and critical role of D1-D2 receptor interactions in the central nervous system.

References

A Comparative Analysis of SKF 81297 Hydrobromide and Cocaine in Drug Discrimination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the discriminative stimulus effects of the D1 dopamine receptor agonist SKF 81297 hydrobromide and the dopamine reuptake inhibitor cocaine, based on available experimental data. The information presented is intended to inform research and development in the field of neuroscience and pharmacology.

Executive Summary

Drug discrimination studies are a cornerstone of behavioral pharmacology, offering insights into the subjective effects of psychoactive compounds. This guide delves into the comparative pharmacology of this compound, a selective dopamine D1 receptor agonist, and cocaine, a well-characterized psychostimulant that primarily acts as a dopamine transporter inhibitor. While both compounds modulate the dopamine system, their distinct mechanisms of action result in differing behavioral profiles in drug discrimination paradigms. Experimental data indicates that SKF 81297 only partially substitutes for the discriminative stimulus effects of cocaine, suggesting that while there is an overlap in their subjective effects, they are not identical. This distinction is critical for understanding the neurobiological basis of psychostimulant effects and for the development of potential therapeutic interventions.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from drug discrimination studies involving this compound and cocaine.

Table 1: Substitution of SKF 81297 for Cocaine in Rats Trained to Discriminate Cocaine

CompoundTraining Drug (Dose)Test Drug Doses (mg/kg, IP)Maximal Substitution (%)Reference
SKF 81297Cocaine (10 mg/kg)0.1 - 0.56~49[1]

Table 2: Discriminative Stimulus Effects of Cocaine in Rats

Training Dose (mg/kg, IP)ED50 (mg/kg)Animal StrainReference
5.62.32 ± 0.49 (males)Not Specified[2]
5.62.46 ± 0.41 (females)Not Specified[2]
102.36 ± 0.41 (males)Not Specified[2]
103.50 ± 0.39 (females)Not Specified[2]
10Varies (see dose-response curve)Sprague-Dawley[3][4]

Experimental Protocols

The data presented in this guide are primarily derived from drug discrimination studies conducted in rats. A typical experimental protocol for such a study is outlined below.

Drug Discrimination Procedure
  • Subjects: Male Sprague-Dawley rats are commonly used.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training Phase:

    • Rats are trained to press one of two levers to receive a food reward (e.g., on a Fixed Ratio 20 schedule, where 20 lever presses result in one food pellet).

    • Prior to each training session, rats are administered either the training drug (e.g., cocaine 10 mg/kg, intraperitoneally) or saline.

    • When cocaine is administered, responses on one specific lever (the "drug-appropriate" lever) are reinforced.

    • When saline is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced.

    • Training continues until the rats reliably press the correct lever based on the administered substance.

  • Testing Phase:

    • Once the discrimination is acquired, test sessions are conducted.

    • Different doses of the training drug (to establish a dose-response curve) or a novel compound (like SKF 81297) are administered.

    • During test sessions, responses on either lever may be recorded, but reinforcement is typically withheld to avoid influencing the choice.

    • The percentage of responses on the drug-appropriate lever is measured to determine the degree of substitution or generalization. Full substitution is generally considered to be ≥80% drug-appropriate responding, while responding between 20% and 80% is considered partial substitution.[5]

Signaling Pathways and Mechanisms of Action

The distinct discriminative stimulus effects of SKF 81297 and cocaine stem from their different molecular targets and subsequent intracellular signaling cascades.

SKF 81297 Signaling Pathway

SKF 81297 is a direct agonist at the dopamine D1 receptor, a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that primarily involves the activation of adenylyl cyclase.

SKF_81297_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKF_81297 SKF 81297 D1R Dopamine D1 Receptor SKF_81297->D1R Binds to G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Neuronal_Response Neuronal Response Downstream->Neuronal_Response Leads to

Caption: SKF 81297 signaling cascade.
Cocaine Mechanism of Action

Cocaine's primary mechanism is the blockade of the dopamine transporter (DAT), which leads to an increase in the synaptic concentration of dopamine. This elevated dopamine then stimulates both D1 and D2-like receptors.

Cocaine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Releases DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake by D1R_post D1 Receptor Dopamine->D1R_post Binds to D2R_post D2 Receptor Dopamine->D2R_post Binds to Cocaine Cocaine Cocaine->DAT Blocks Postsynaptic_Effect Postsynaptic Effects D1R_post->Postsynaptic_Effect D2R_post->Postsynaptic_Effect

Caption: Cocaine's mechanism of action.

Experimental Workflow

The following diagram illustrates the typical workflow of a drug discrimination study.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Habituation Habituation to Operant Chamber Lever_Training Lever Press Training (Food Reinforcement) Habituation->Lever_Training Discrimination_Training Drug vs. Saline Discrimination Training Lever_Training->Discrimination_Training Dose_Response Dose-Response Curve Generation (Training Drug) Discrimination_Training->Dose_Response Acquisition Criterion Met Substitution_Test Substitution Testing (Test Compound) Dose_Response->Substitution_Test Data_Analysis Data Analysis (% Drug-Appropriate Responding) Substitution_Test->Data_Analysis

Caption: Drug discrimination experimental workflow.

Conclusion

The available data from drug discrimination studies indicate that this compound, a selective D1 receptor agonist, only partially substitutes for the discriminative stimulus effects of cocaine in rats. This suggests that while activation of D1 receptors contributes to the subjective effects of cocaine, it does not fully replicate them. The broader pharmacological profile of cocaine, which includes inhibition of dopamine, norepinephrine, and serotonin transporters, likely contributes to its unique and robust discriminative stimulus properties. These findings have important implications for the development of pharmacotherapies for cocaine addiction, suggesting that targeting only the D1 receptor may not be sufficient to fully mimic or block the subjective effects of cocaine. Further research is warranted to explore the role of other neurotransmitter systems and receptor subtypes in mediating the complex behavioral effects of cocaine.

References

Validating D1 Receptor Activation: A Comparative Guide to SKF 81297 Hydrobromide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SKF 81297 hydrobromide and other common dopamine D1 receptor agonists. The information presented is intended to assist in the selection of appropriate tools for validating D1 receptor activation in various experimental settings. We will delve into their performance based on experimental data, provide detailed experimental protocols, and visualize key pathways and workflows.

Performance Comparison of D1 Receptor Agonists

SKF 81297 is a potent and selective D1 receptor agonist widely used in neuroscience research.[1] However, a variety of other agonists with different pharmacological profiles are also available. Below is a comparative summary of SKF 81297 and its alternatives based on their binding affinity (Ki) and functional potency (EC50) at the D1 receptor.

CompoundD1 Receptor Ki (nM)D1 Receptor EC50 (nM)Receptor Selectivity ProfileKey Characteristics
This compound ~1-15[2][3]~1.1 - 4.7[2][4]Selective for D1-like receptors (D1 and D5).[5]Potent, centrally active full agonist.[5]
A-77636 39.8[6]1.1[7]Selective for D1-like receptors.[6]Orally active, long-acting full agonist.[4]
Dihydrexidine (DHX) 3~10 (IC50)Full agonist at D1/D5, with ~10-fold selectivity over D2.[8][9]High-potency, full efficacy agonist.[8]
SKF 38393 hydrobromide 1-Prototypical D1-like selective partial agonist; lower affinity for D2, D3, and D4.Partial agonist, often used as a reference compound.
Fenoldopam -55.5Selective D1 receptor partial agonist.Peripherally restricted; used clinically for hypertension.[10]

Experimental Protocols

Validation of D1 receptor activation is commonly achieved through functional assays that measure the downstream consequences of receptor stimulation. The most prevalent of these is the cAMP accumulation assay, given that the D1 receptor is canonically coupled to the Gs alpha subunit (Gαs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[11][12]

Key Experiment: cAMP Accumulation Assay

This protocol outlines a typical workflow for measuring cAMP accumulation in response to D1 receptor agonist stimulation in a cell-based assay.

Objective: To quantify the increase in intracellular cAMP levels in cells expressing the D1 receptor following treatment with this compound or other agonists.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human D1 dopamine receptor.[11]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Assay Medium: Serum-free DMEM.[11]

  • D1 receptor agonists (e.g., this compound, A-77636).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., TR-FRET, ELISA, or AlphaScreen-based).[11]

  • 96-well or 384-well microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-D1 cells in T75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare stock solutions of this compound and other test agonists in a suitable solvent (e.g., water or DMSO).

    • On the day of the experiment, prepare serial dilutions of the agonists in assay medium to create a concentration-response curve.

  • Agonist Stimulation:

    • Aspirate the culture medium from the cell plates and wash the cells once with assay medium.

    • Add the assay medium containing the PDE inhibitor to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Add the different concentrations of the D1 receptor agonists to the wells. Include a vehicle control (assay medium with no agonist).

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.[13]

  • Cell Lysis and cAMP Detection:

    • Aspirate the agonist-containing medium.

    • Add lysis buffer to each well to release the intracellular cAMP.

    • Following the instructions of the specific cAMP assay kit, add the detection reagents to the cell lysates.

    • Incubate as required by the kit protocol to allow for the detection reaction to occur.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.

    • The signal will be inversely or directly proportional to the amount of cAMP, depending on the assay principle.

    • Plot the signal as a function of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives half-maximal response) and the Emax (the maximum response).

Visualizing D1 Receptor Activation

D1 Receptor Signaling Pathway

Activation of the D1 receptor by an agonist like SKF 81297 initiates a cascade of intracellular events. This pathway is crucial for the receptor's physiological effects.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates PP1 PP-1 DARPP32->PP1 Inhibits Gene Gene Expression CREB->Gene Agonist SKF 81297 Agonist->D1R Binds

Caption: D1 receptor signaling cascade initiated by agonist binding.

Experimental Workflow for D1 Agonist Validation

The process of validating a D1 receptor agonist involves a series of well-defined steps, from initial cell preparation to final data analysis.

Experimental_Workflow A 1. Cell Culture (HEK293-D1 cells) B 2. Cell Plating (96-well plate) A->B D 4. Agonist Treatment & Incubation B->D C 3. Compound Preparation (Serial dilution of SKF 81297) C->D E 5. Cell Lysis D->E F 6. cAMP Detection (TR-FRET Assay) E->F G 7. Data Acquisition (Plate Reader) F->G H 8. Data Analysis (EC50 & Emax determination) G->H

Caption: Workflow for validating D1 receptor agonist activity.

References

Unveiling the Off-Target Interactions of a Key Dopamine D1 Agonist, SKF 81297 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data reveals that SKF 81297 hydrobromide, a potent and selective dopamine D1 receptor agonist, exhibits significant cross-reactivity with NMDA receptors, an interaction that occurs independently of its primary target. This guide provides a detailed comparison of SKF 81297's binding affinities and functional effects at both its intended target and key off-target receptors, supported by experimental data and detailed methodologies for researchers in pharmacology and drug development.

Comparative Analysis of Receptor Binding Affinities

SKF 81297 is well-established as a high-affinity agonist for D1-like dopamine receptors. However, its broader receptor interaction profile is critical for interpreting experimental results and predicting potential side effects. The following table summarizes the known binding affinities of this compound for various neurotransmitter receptors.

Receptor FamilyReceptor SubtypeSpeciesAssay TypeKi (nM)Reference
Dopamine D1HumanRadioligand Binding15[1]
D1RatRadioligand Binding1.99[1]
D5HumanRadioligand Binding--
Glutamate NMDA-Functional (Electrophysiology)-[2][3][4]

D1-Receptor Independent Modulation of NMDA Receptors

A pivotal finding in the pharmacology of SKF 81297 is its ability to modulate N-methyl-D-aspartate (NMDA) receptor currents in a manner that is independent of dopamine D1 receptor activation.[2][3][4] Studies have demonstrated that SKF 81297 can potentiate NMDA receptor-mediated currents, suggesting a direct or allosteric interaction with the NMDA receptor complex. This off-target effect is crucial for researchers to consider when using SKF 81297 to probe D1 receptor function in neuronal circuits, as some observed effects may be attributable to its action on NMDA receptors.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are summaries of standard methodologies used to assess the binding and functional activity of compounds like SKF 81297 at dopamine and NMDA receptors.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of SKF 81297 for various receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (SKF 81297).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation for D1 Receptor Agonism

Functional assays measure the biological response following receptor activation. For the Gs-coupled D1 receptor, this is typically a measurement of cyclic adenosine monophosphate (cAMP) accumulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of SKF 81297 as a D1 receptor agonist.

General Protocol:

  • Cell Culture: Cells stably expressing the dopamine D1 receptor are cultured.

  • Compound Treatment: Cells are treated with varying concentrations of SKF 81297.

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive binding assays (e.g., ELISA) or reporter gene assays.

  • Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation

This technique allows for the direct measurement of ion channel activity in response to a compound.

Objective: To characterize the functional modulation of NMDA receptor currents by SKF 81297.

General Protocol:

  • Cell Preparation: Neurons or cells expressing NMDA receptors are prepared for recording.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential (voltage-clamp) and the recording of ionic currents passing through the membrane.

  • NMDA Receptor Activation: NMDA receptors are activated by the application of NMDA and a co-agonist (e.g., glycine or D-serine).

  • Compound Application: SKF 81297 is applied to the cell, and any changes in the NMDA-evoked currents are recorded.

  • Data Analysis: The amplitude, kinetics, and other properties of the NMDA receptor currents in the presence and absence of SKF 81297 are compared to determine the modulatory effect.

Signaling Pathways

Understanding the signaling cascades initiated by receptor activation is fundamental to comprehending the cellular effects of SKF 81297.

D1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SKF81297 SKF 81297 D1R Dopamine D1 Receptor SKF81297->D1R Binds Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Dopamine D1 Receptor Signaling Pathway

The canonical signaling pathway for the D1 receptor involves its coupling to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP).

NMDA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Binds Ca2_ion Ca²⁺ NMDAR->Ca2_ion Influx SKF81297 SKF 81297 (Modulator) SKF81297->NMDAR Modulates Signaling Ca²⁺-dependent Signaling Cascades Ca2_ion->Signaling Activates

NMDA Receptor Signaling Pathway

NMDA receptors are ionotropic receptors that, upon binding of glutamate and a co-agonist, allow the influx of cations, most notably Ca²⁺. This influx of calcium acts as a second messenger to initiate a wide range of downstream signaling cascades. SKF 81297 has been shown to potentiate this ion flux.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis & Comparison Binding_Assay Radioligand Binding Assay Ki_Value Determine Ki Value Binding_Assay->Ki_Value Comparison Compare Binding vs. Functional Data Ki_Value->Comparison Functional_Assay Functional Assay (e.g., cAMP, Electrophysiology) EC50_Emax Determine EC50/IC50 & Emax Functional_Assay->EC50_Emax EC50_Emax->Comparison Selectivity Assess Receptor Selectivity Profile Comparison->Selectivity Start Compound of Interest (SKF 81297) Start->Binding_Assay Start->Functional_Assay

Experimental Workflow for Cross-Reactivity Assessment

References

A Comparative Analysis of the Locomotor Effects of SKF 81297 and SKF 82958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the locomotor effects of two widely studied dopamine D1-like receptor agonists, SKF 81297 and SKF 82958. Both compounds have been instrumental in elucidating the role of the D1 receptor in motor control and are frequently used as reference compounds in the development of novel therapeutics for neurological and psychiatric disorders. This analysis synthesizes data from multiple preclinical studies to highlight the similarities and differences in their pharmacological profiles concerning locomotor activity.

Summary of Locomotor Effects

SKF 81297 and SKF 82958 are both benzazepine derivatives that act as agonists at D1-like dopamine receptors. Their activation of these receptors, predominantly in the striatum, leads to a stimulation of locomotor activity. However, the dose-response relationship and the qualitative nature of the behavioral effects can differ between the two compounds.

Generally, both agonists induce an increase in horizontal locomotion, rearing, and exploratory behavior in rodents. However, at higher doses, particularly with SKF 82958, this stimulatory effect on locomotion can be confounded by the emergence of stereotyped behaviors, leading to a bell-shaped dose-response curve.[1]

Quantitative Comparison of Locomotor Activity

The following table summarizes quantitative data on the locomotor effects of SKF 81297 and SKF 82958 from various preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundSpeciesDoses Tested (mg/kg)Route of AdministrationKey Locomotor EffectsCitation(s)
SKF 81297 Mice1, 3, 6-Dose-dependent increase in locomotor activity in dopamine-depleted mice.[2]
Mice0.4, 0.8-Significant enhancement of locomotor activity at 0.8 mg/kg.[3]
Mice (control)-SystemicStimulated a dose-dependent increase in locomotor activity.[4]
Mice (D1 receptor overexpressing)-SystemicMarked suppression of locomotion.[4]
Rhesus Monkeys (MPTP-lesioned)0.05 - 0.3i.m.Induced rotational behavior.[5]
Rats0.25, 0.50, 1.0, 2.0, 4.0i.p.Significant increases in locomotion at some doses.[6]
SKF 82958 Mice--Increased locomotor activity in habituated animals. Higher doses led to a reduction in locomotor activity due to competing stereotyped behaviors.[1][7]
Rats0.05s.c. and/or i.p.Significant increase in locomotion.[6]
Rats (habituated)0.051 - 3.3-Increased locomotor activity.[8]
Mice1i.p.Elicits oral stereotypies (licking and nibbling).
Mice--Increased locomotor activity.[9]

Experimental Protocols

The following provides a generalized methodology for assessing the locomotor effects of SKF 81297 and SKF 82958 in rodents, based on common practices in the cited literature.

Open Field Test

The open field test is a common assay to evaluate general locomotor activity and exploratory behavior.

Apparatus:

  • A square or circular arena with high walls to prevent escape. For mice, a typical size is 40 x 40 cm, and for rats, 100 x 100 cm.

  • The arena is often made of a non-porous material for easy cleaning between trials.

  • An overhead video camera connected to a computer with tracking software (e.g., Any-maze, EthoVision) is used to record and analyze the animal's movement. Alternatively, the arena can be equipped with a grid of infrared beams to detect movement.

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment begins.

  • Drug Administration: Animals are administered SKF 81297, SKF 82958, or a vehicle control via the desired route (e.g., intraperitoneal, subcutaneous). The pretreatment time will vary depending on the compound's pharmacokinetics.

  • Testing: Following the pretreatment period, each animal is individually placed in the center of the open field arena.

  • Data Collection: The animal's activity is recorded for a set duration, typically ranging from 30 to 60 minutes.

  • Data Analysis: The tracking software analyzes various parameters, including:

    • Horizontal Activity: Total distance traveled, number of line crossings.

    • Vertical Activity (Rearing): Number of times the animal stands on its hind legs.

    • Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior, with more time in the center suggesting lower anxiety.

    • Stereotypy: Repetitive, invariant behaviors such as sniffing, gnawing, or head weaving, which can be scored manually or by specialized software.

Signaling Pathways and Mechanisms of Action

Both SKF 81297 and SKF 82958 exert their locomotor effects primarily through the activation of dopamine D1 receptors, which are Gs/olf-coupled G protein-coupled receptors (GPCRs). Activation of these receptors initiates a downstream signaling cascade that modulates neuronal excitability and gene expression in the striatum, a key brain region for motor control.

The canonical D1 receptor signaling pathway involves the following steps:

  • Receptor Activation: The agonist binds to the D1 receptor.

  • G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs/olf protein.

  • Adenylyl Cyclase Activation: The activated Gαs/olf subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of PKA.

  • Phosphorylation of DARPP-32: PKA phosphorylates various downstream targets, a crucial one being DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) at the Threonine-34 residue.

  • Inhibition of Protein Phosphatase 1 (PP1): Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1).

  • Modulation of Neuronal Excitability: By inhibiting PP1, the phosphorylation state of numerous other proteins, including ion channels and transcription factors, is increased, ultimately leading to altered neuronal firing and the observed locomotor effects.[1][10][11][12]

While both compounds act on this primary pathway, there is evidence suggesting that different D1-like receptor agonists can engage in biased agonism, potentially activating alternative or interacting signaling pathways, which may account for some of the observed differences in their behavioral profiles.[13]

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist SKF 81297 / SKF 82958 D1R Dopamine D1 Receptor Agonist->D1R Binds to G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylates Substrates Phosphorylated Substrates PKA->Substrates Phosphorylates pDARPP-32 p-DARPP-32 (Thr34) DARPP-32->pDARPP-32 PP1 Protein Phosphatase 1 (PP1) pDARPP-32->PP1 Inhibits PP1->Substrates Dephosphorylates Response Increased Locomotor Activity Substrates->Response Leads to

Dopamine D1 Receptor Signaling Pathway

Experimental_Workflow Start Start Experiment Acclimation Acclimate Animals (30-60 min) Start->Acclimation Drug_Admin Administer Compound (SKF 81297, SKF 82958, or Vehicle) Acclimation->Drug_Admin Pretreatment Pretreatment Period Drug_Admin->Pretreatment Open_Field Place Animal in Open Field Arena Pretreatment->Open_Field Data_Collection Record Locomotor Activity (30-60 min) Open_Field->Data_Collection Data_Analysis Analyze Data (Distance, Rearing, Stereotypy) Data_Collection->Data_Analysis End End Experiment Data_Analysis->End

Experimental Workflow for Locomotor Assessment

Conclusion

SKF 81297 and SKF 82958 are both valuable pharmacological tools for investigating the role of the dopamine D1 receptor in locomotor activity. While both compounds generally produce a dose-dependent increase in motor behavior, their profiles can diverge, particularly at higher doses where SKF 82958 is more likely to induce stereotypies that can interfere with locomotion. The choice between these two agonists may depend on the specific research question, with consideration for the desired behavioral endpoint and potential for confounding stereotyped behaviors. Further research is warranted to fully understand the subtle differences in their signaling mechanisms that may underlie their distinct behavioral profiles.

References

A Researcher's Guide to SKF 81297 Hydrobromide and Other Dopamine D1 Receptor Tool Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for the accurate investigation of receptor pharmacology and the development of novel therapeutics. This guide provides a comprehensive comparison of SKF 81297 hydrobromide, a potent and selective D1 receptor agonist, with other commonly used D1 receptor tool compounds. This analysis is supported by experimental data, detailed protocols for key assays, and visualizations of signaling pathways and experimental workflows.

Introduction to D1 Receptor Agonists

The dopamine D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including motor control, reward, and cognition. Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, making it a key target for drug discovery. Tool compounds that selectively activate the D1 receptor are invaluable for elucidating its function and for the initial stages of drug development.

This compound has emerged as a widely used tool compound due to its high affinity and selectivity for the D1 receptor. This guide will compare its pharmacological profile with other D1 receptor agonists, namely A-68930 and dihydrexidine, as well as the selective D1 receptor antagonist, SCH 23390.

Comparative Pharmacological Data

The selection of a tool compound is often guided by its binding affinity (Ki), functional potency (EC50), and selectivity for the target receptor over other related receptors. The following tables summarize the available data for SKF 81297 and its alternatives. It is important to note that absolute values can vary between studies due to different experimental conditions.

Table 1: Comparative Binding Affinities (Ki, nM) for Dopamine Receptors

CompoundD1 ReceptorD2 ReceptorD5 ReceptorSelectivity (D2/D1)
SKF 81297 ~1-15>200~0.3-1>13-200
A-68930 ~1-2.5~3900-4000-~1600-4000
Dihydrexidine ~3-10~130-~13-43
SCH 23390 ~0.2-0.7~2500~0.3>3500

Data compiled from multiple sources. The selectivity ratio is calculated as Ki(D2)/Ki(D1).

Table 2: Comparative Functional Potencies (EC50, nM) in cAMP Accumulation Assays

CompoundD1 ReceptorEfficacy
SKF 81297 ~1-10Full Agonist
A-68930 ~2-10Full/Partial Agonist
Dihydrexidine ~10Full Agonist

Efficacy is generally reported relative to dopamine, the endogenous agonist.

In Vivo Effects: A Look at Locomotor Activity

The in vivo effects of these D1 agonists have been extensively studied, often by measuring changes in locomotor activity in rodents. Generally, D1 receptor activation leads to an increase in spontaneous movement.

  • SKF 81297: Dose-dependently stimulates locomotor activity in rodents.[1][2][3]

  • A-68930: Also produces a dose-dependent increase in locomotor activity, and in some studies, it has been shown to be more potent than SKF 38393 (a partial D1 agonist) in inducing this effect.

  • Dihydrexidine: Induces significant locomotor stimulation, although some studies suggest it may be less efficacious in stimulating locomotor activity compared to SKF 81297 at higher doses.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to study these compounds, the following diagrams illustrate the D1 receptor signaling pathway and a typical experimental workflow for a functional assay.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist D1 Agonist (e.g., SKF 81297) D1R D1 Receptor Agonist->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

D1 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing D1R) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Cell_Plating Cell Plating (for functional assays) Cell_Culture->Cell_Plating Binding_Assay Radioligand Binding Assay (e.g., with [3H]-SCH 23390) Membrane_Prep->Binding_Assay Functional_Assay cAMP Accumulation Assay Cell_Plating->Functional_Assay Scintillation_Counting Scintillation Counting Binding_Assay->Scintillation_Counting Luminescence_Reading Luminescence/Fluorescence Reading Functional_Assay->Luminescence_Reading Data_Processing Data Processing & Curve Fitting (Ki, EC50 determination) Scintillation_Counting->Data_Processing Luminescence_Reading->Data_Processing Logical_Relationships cluster_agonists D1 Receptor Agonists cluster_antagonist D1 Receptor Antagonist cluster_properties Key Properties SKF81297 SKF 81297 (Benzazepine) High_Affinity High D1 Affinity SKF81297->High_Affinity High_Selectivity High D1 Selectivity SKF81297->High_Selectivity Full_Agonist Full Agonist Efficacy SKF81297->Full_Agonist A68930 A-68930 (Isochroman) A68930->High_Affinity A68930->High_Selectivity A68930->Full_Agonist Dihydrexidine Dihydrexidine (Phenanthridine) Dihydrexidine->High_Affinity Dihydrexidine->Full_Agonist SCH23390 SCH 23390 (Benzazepine) SCH23390->High_Affinity SCH23390->High_Selectivity Antagonist_Activity Antagonist Activity SCH23390->Antagonist_Activity

References

Safety Operating Guide

Proper Disposal of SKF 81297 Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of SKF 81297 hydrobromide, a potent and selective dopamine D1 receptor agonist. Adherence to these procedures is vital to ensure personal safety and environmental protection.

This compound is considered a hazardous substance according to some suppliers and can be irritating to the eyes, respiratory system, and skin.[1] It is also harmful to aquatic organisms.[1] Therefore, cautious handling and disposal are paramount.

Summary of Safety and Disposal Information

The following table summarizes key safety and disposal information derived from the product's Safety Data Sheet (SDS).

ParameterGuidelineSource
Hazard Classification Considered a hazardous substance according to OSHA 29 CFR 1910.1200.Santa Cruz Biotechnology
Personal Protective Equipment (PPE) Protective clothing, gloves, safety glasses, and a dust respirator.Santa Cruz Biotechnology
Spill Cleanup (Dry) Use dry clean-up procedures, avoid generating dust. Collect residue in sealed plastic bags or other containers for disposal. A vacuum cleaner fitted with a HEPA filter is recommended.Santa Cruz Biotechnology
Spill Cleanup (Wet) Vacuum or shovel up and place in labeled containers for disposal. Wash the area with large amounts of water and prevent runoff into drains.Santa Cruz Biotechnology
General Handling Precautions Avoid all personal contact, including inhalation. Use in a well-ventilated area. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.Santa Cruz Biotechnology
Incompatible Materials Oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).Santa Cruz Biotechnology

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the compound, ensure you are wearing the appropriate PPE: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.

  • If there is a risk of generating dust, a dust respirator is required.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including empty containers and contaminated materials (e.g., weighing paper, pipette tips), and place them into a clearly labeled, sealed container.

  • Solutions: Aqueous solutions should be collected in a designated, labeled hazardous waste container. Avoid mixing with incompatible materials, particularly oxidizing agents.[1]

3. Spill Management:

  • Minor Spills:

    • Clean up spills immediately.

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] A vacuum with a HEPA filter is recommended.[1]

    • Place the collected material into a sealed container for disposal.[1]

  • Major Spills:

    • Alert personnel in the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill and prevent it from entering drains or water courses.[1]

    • Follow the cleanup procedure for minor spills.

    • After collection of the material, decontaminate the area with a suitable solvent and then wash with soap and water.

4. Final Disposal:

  • All waste containers must be securely sealed and clearly labeled as hazardous waste, indicating the contents ("this compound").

  • Dispose of the hazardous waste through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handling_weigh Weighing and Preparation of Solutions prep_workspace->handling_weigh handling_experiment Experimental Use handling_weigh->handling_experiment disposal_solid Collect Solid Waste in Labeled Container handling_experiment->disposal_solid disposal_liquid Collect Liquid Waste in Labeled Container handling_experiment->disposal_liquid disposal_final Transfer to Institutional Hazardous Waste Facility disposal_solid->disposal_final disposal_liquid->disposal_final

Caption: Workflow for the safe handling and disposal of this compound.

cluster_spill Spill Response spill_detected Spill Detected spill_assess Assess Spill Size (Minor vs. Major) spill_detected->spill_assess spill_ppe Don Appropriate PPE spill_assess->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_cleanup Clean Up Spill (Dry or Wet Method) spill_contain->spill_cleanup spill_dispose Dispose of Contaminated Material as Hazardous Waste spill_cleanup->spill_dispose spill_decontaminate Decontaminate Area spill_dispose->spill_decontaminate

Caption: Step-by-step procedure for responding to a spill of this compound.

References

Essential Safety and Operational Guide for Handling SKF 81297 Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of SKF 81297 hydrobromide, a potent and selective dopamine D1 receptor agonist.

This compound is a chemical compound utilized in scientific research.[1][2][3][4] Due to its biological activity and potential hazards, stringent safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Hazard Identification and Immediate Precautions

This compound is considered a hazardous substance.[5] It can cause irritation to the eyes, respiratory system, and skin.[5] Direct contact with the skin may lead to inflammation, and any pre-existing dermatitis could be exacerbated.[5] It is crucial to prevent the substance from entering the bloodstream through cuts, abrasions, or other wounds, as this may lead to systemic harmful effects.[5] Inhalation of the dust can irritate the respiratory tract and may cause further damage to the lungs, particularly in individuals with impaired respiratory function.[5]

In case of exposure:

  • Eyes: Immediately flush with fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention if pain or irritation persists.[5]

  • Skin: Remove all contaminated clothing and flush the affected skin and hair with running water and soap.[5] Seek medical attention if irritation develops.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Body Part Required PPE Specifications and Rationale
Hands Double-gloving with nitrile glovesProvides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately upon contamination.
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash hazard.Protects against accidental splashes, aerosols, and dust particles. Goggles provide a seal around the eyes for enhanced protection. A face shield offers broader facial protection.[6][7]
Respiratory NIOSH-approved N95 or higher-level respiratorEssential when handling the powdered form of the compound to prevent inhalation of dust particles.[5] A full-face respirator may be necessary for operations with a high potential for aerosol generation.[7]
Body Fully-buttoned laboratory coatProtects skin and personal clothing from contamination. Should be regularly laundered separately from other clothing.[5]
Feet Closed-toe shoesPrevents injury from spills and dropped objects.[6]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_weigh Weigh Compound in a Ventilated Enclosure prep_area->prep_weigh handle_dissolve Dissolve Compound prep_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe handling and disposal workflow for this compound.

Detailed Experimental Protocols

1. Preparation and Weighing:

  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as detailed in the table above. This includes double nitrile gloves, a lab coat, safety glasses or goggles, and a respirator.

  • Prepare the Work Area: Ensure the work area, preferably a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered. Have all necessary materials and equipment ready to minimize movement and potential for spills.

  • Weighing the Compound: Carefully weigh the required amount of this compound powder within the ventilated enclosure to prevent the dispersion of dust. Use appropriate weighing tools (e.g., spatulas, weighing paper).

2. Dissolution and Experimental Use:

  • Solvent Preparation: Prepare the desired solvent. This compound is soluble in DMSO (up to 100 mM) and water with gentle warming (up to 10 mM).

  • Dissolution: Add the weighed compound to the solvent in a suitable container. If necessary, gently warm the solution to aid dissolution. Avoid splashing.

  • Experimental Procedures: Conduct all experimental manipulations within a designated and controlled area to prevent cross-contamination.

3. Cleanup and Disposal:

  • Decontamination: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in a clearly labeled hazardous waste container. Unused compound and solutions should also be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield/goggles, lab coat, respirator, and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[5]

By adhering to these safety protocols and operational guidelines, researchers can handle this compound with a high degree of safety, ensuring a secure laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SKF 81297 hydrobromide
Reactant of Route 2
SKF 81297 hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.